Product packaging for Virantmycin(Cat. No.:CAS No. 76417-04-4)

Virantmycin

Cat. No.: B1221671
CAS No.: 76417-04-4
M. Wt: 351.9 g/mol
InChI Key: FWINDTDIQJWMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Virantmycin is a chlorine-containing antiviral antibiotic originally isolated from the actinomycete Streptomyces nitrosporeus . It is a natural product characterized by a tetrahydroquinoline skeleton and demonstrated to possess broad-spectrum inhibitory activity against both RNA and DNA viruses in preclinical research . Recent studies highlight its potent efficacy against the Pseudorabies virus (PRV), where it demonstrated superior activity compared to reference compounds ribavirin and acyclovir, suggesting its value as a promising lead compound for antiviral drug development . Research indicates that the chlorine atom and the tetrahydroquinoline structure are crucial moieties for its antiviral activity . The absolute stereochemistry of natural this compound has been determined to be 2R, 3R . Beyond its antiviral properties, this compound also exhibits antifungal activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Physical Data: White powder. Molecular Formula: C19H26NO3Cl. Molecular Weight: 351.16. Soluble in methanol, acetone, chloroform, benzene, and ethyl acetate. Insoluble in water .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO3 B1221671 Virantmycin CAS No. 76417-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76417-04-4

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23)

InChI Key

FWINDTDIQJWMLC-UHFFFAOYSA-N

SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

Canonical SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C

Other CAS No.

76417-04-4

Synonyms

virantmycin

Origin of Product

United States

Foundational & Exploratory

The Origin of Virantmycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin is a chlorine-containing antiviral and antifungal antibiotic originally discovered from the fermentation broth of Streptomyces nitrosporeus AM-2722.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, biosynthesis, and methods for its isolation and characterization. The document synthesizes available scientific literature to present a technical resource for researchers in natural product discovery and antiviral drug development.

Producing Microorganism

This compound was first isolated from the actinomycete strain Streptomyces nitrosporeus No. AM-2722.[1][2] Subsequent research has identified other Streptomyces species capable of producing this compound and its analogs, such as Streptomyces jiujiangensis NBERC-24992, from which this compound and new derivatives have been isolated.[3]

Fermentation

Detailed fermentation parameters for the optimal production of this compound from the original strain, S. nitrosporeus AM-2722, are not extensively publicly documented. However, a fermentation protocol for Streptomyces jiujiangensis NBERC-24992 to produce this compound has been described. The strain was cultured in a medium consisting of soluble starch, yeast extract, peptone, K2HPO4·3H2O, MgSO4·7H2O, and FeSO4·7H2O at an initial pH of 7.2. The fermentation was carried out in a 50 L automatic fermentation tank for five days.[3]

Biosynthesis of this compound

The biosynthesis of this compound proceeds from two primary metabolic precursors: geranyl diphosphate (GPP) and p-aminobenzoic acid (PABA) .[3] The biosynthetic pathway involves a key cyclization step catalyzed by a cytochrome P450 enzyme.

A proposed biosynthetic pathway for the formation of the tetrahydroquinoline core of this compound is as follows:

  • Geranyl diphosphate (GPP) and p-aminobenzoic acid (PABA) are condensed to form geranylated p-aminobenzoic acid (GPAA).

  • The GPAA is then acetylated.

  • A key step involves the cytochrome P450 enzyme, BezE , which catalyzes the formation of an aziridine ring on the GPAA derivative.[3]

  • The aziridine ring is subsequently opened through a nucleophilic attack by a chloride ion, leading to the formation of the characteristic chlorine-containing tetrahydroquinoline moiety of this compound.[3]

Virantmycin_Biosynthesis GPP Geranyl Diphosphate (GPP) GPAA Geranylated p-Aminobenzoic Acid (GPAA) GPP->GPAA PABA p-Aminobenzoic Acid (PABA) PABA->GPAA acetyl_GPAA Acetylated GPAA GPAA->acetyl_GPAA Acetylation aziridine Aziridine Intermediate acetyl_GPAA->aziridine BezE (Cytochrome P450) This compound This compound aziridine->this compound Chloride Ion Attack

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The general procedure for isolating this compound from the fermentation broth involves solvent extraction followed by chromatographic purification.[1] A detailed protocol for the isolation of this compound from Streptomyces jiujiangensis NBERC-24992 has been published and is summarized below.[3]

Experimental Workflow for this compound Isolation

Isolation_Workflow start Fermentation Broth (50 L) freeze_dry Freeze-Drying start->freeze_dry extraction Ethyl Acetate Extraction freeze_dry->extraction concentrate Concentration in vacuo extraction->concentrate silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) concentrate->silica_gel fractions Collect Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex hplc Preparative HPLC sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 2: Experimental Workflow for the Isolation of this compound.
  • Extraction: The fermentation culture of S. jiujiangensis NBERC-24992 was freeze-dried and then extracted with ethyl acetate.[3]

  • Initial Chromatography: The resulting ethyl acetate extract was subjected to silica gel column chromatography using a gradient of petroleum ether-ethyl acetate as the eluent.[3]

  • Further Purification: Fractions containing this compound were further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase.[3]

  • Final Purification: Final purification to yield pure this compound is typically achieved through high-performance liquid chromatography (HPLC).[1]

Antiviral Activity Assay against Pseudorabies Virus (PRV)

The antiviral activity of this compound has been quantified against Pseudorabies virus (PRV).[3] The experimental protocol is outlined below.

  • Cell Culture: Vero cells are seeded in 96-well plates and cultured to form a monolayer.

  • Virus Infection: The cell monolayers are infected with PRV.

  • Compound Treatment: After viral adsorption, the cells are treated with varying concentrations of this compound.

  • Cytopathic Effect (CPE) Observation: The cells are incubated, and the cytopathic effect is observed. The 50% effective concentration (EC50) is calculated, which is the concentration that inhibits the virus-induced cytopathic effect by 50%.[3]

  • Quantitative PCR (qPCR): To quantify the inhibition of viral proliferation, total DNA is isolated from the cell supernatant after incubation. The amount of viral DNA is then quantified using qPCR with primers specific for a viral gene (e.g., PRV gE).[3]

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC19H26ClNO3[1]
Molecular Weight351.16 g/mol [2]
AppearanceColorless needles/White powder[1][2]
SolubilitySoluble in methanol, acetone, chloroform, benzene, ethyl acetate. Insoluble in water.[4]
Biological Activity of this compound
AssayVirus/FungusCell LineValueReference
Antiviral Activity (EC50)Pseudorabies virus (PRV)Vero0.01 µg/mL[3]
Cytotoxicity (CC50)-Vero> 20 µg/mL[3]

EC50 (50% effective concentration): The concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that kills 50% of the normal cells.

Mechanism of Action

The precise molecular mechanism of this compound's antiviral activity has not been fully elucidated in the reviewed literature. It is known to inhibit the plaque formation of both RNA and DNA viruses at low concentrations.[2] Studies on this compound derivatives suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity.[3] It is hypothesized that the compound may react with a target protein through a substitution reaction, facilitated by the good leaving group (chlorine).[3] Further research is required to identify the specific viral or host cell targets of this compound and the signaling pathways it may modulate.

Conclusion

This compound, a natural product from Streptomyces species, represents a promising lead compound for the development of novel antiviral agents. This guide has summarized the current knowledge on its origin, including the producing organism, biosynthetic pathway, and methods for its isolation and biological evaluation. While the foundational aspects of this compound's origin are established, further research is needed to optimize its production through detailed fermentation studies, fully elucidate the enzymatic steps in its biosynthesis, and unravel its molecular mechanism of action. Such studies will be crucial for the future development of this compound and its analogs as therapeutic agents.

References

The Discovery and Isolation of Virantmycin from Streptomyces nitrosporeus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Virantmycin, a potent antiviral compound produced by the bacterium Streptomyces nitrosporeus. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and the assessment of its biological activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a chlorine-containing antiviral antibiotic discovered to be produced by Streptomyces nitrosporeus strain AM-2722.[1][2] It exhibits potent inhibitory activity against a range of both RNA and DNA viruses, making it a compound of significant interest for antiviral drug development.[1][2] Additionally, this compound displays some antifungal properties.[1][2] The molecule has the chemical formula C19H26NO3Cl and a molecular weight of 351.[1][2] Structurally, it is a member of the quinoline family of compounds. This guide will focus on the foundational methodologies employed in the initial discovery and isolation of this promising bioactive molecule.

Physicochemical Properties of this compound

This compound is isolated as colorless needles.[1][2] A summary of its key physicochemical properties is provided in Table 1.

PropertyValue
Molecular Formula C19H26NO3Cl
Molecular Weight 351.87 g/mol
Appearance Colorless acicular crystals
Solubility Soluble in methanol, acetone, chloroform, benzene, and ethyl acetate. Insoluble in water.

Fermentation of Streptomyces nitrosporeus AM-2722

The production of this compound is achieved through the submerged fermentation of Streptomyces nitrosporeus strain AM-2722. The following protocol is based on established methods for the cultivation of Streptomyces species for the production of secondary metabolites.

Experimental Protocol: Fermentation

Objective: To cultivate Streptomyces nitrosporeus AM-2722 for the production of this compound.

Materials:

  • Streptomyces nitrosporeus AM-2722 culture

  • Seed culture medium (e.g., ISP Medium 2)

  • Production culture medium (specific composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like yeast extract or peptone, and inorganic salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of S. nitrosporeus AM-2722 from a stock culture to a flask containing the seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation. Monitor the culture for growth and production of this compound.

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation or filtration to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatography.[1][2]

Experimental Workflow: Isolation and Purification

G Fermentation_Broth Fermentation Broth of S. nitrosporeus Solvent_Extraction Solvent Extraction (e.g., with ethyl acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified Partially Purified this compound Fractions Silica_Gel_Chromatography->Partially_Purified HPLC High-Performance Liquid Chromatography (HPLC) (Silicic Acid Column) Partially_Purified->HPLC Pure_this compound Pure this compound Crystals HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth supernatant

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate gradients)

  • HPLC system with a silicic acid column

  • Rotary evaporator

Procedure:

  • Solvent Extraction: Extract the fermentation broth supernatant with an equal volume of ethyl acetate. Separate the organic layer and repeat the extraction process on the aqueous layer to maximize the recovery of this compound.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., increasing polarity with ethyl acetate in hexane) to separate the components. Collect fractions and analyze them for the presence of this compound (e.g., by thin-layer chromatography and bioassay).

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and concentrate them. Further purify the active fraction by HPLC on a silicic acid column to obtain pure this compound.

  • Crystallization: Concentrate the pure fractions from HPLC and allow the this compound to crystallize to obtain colorless needles.

Biological Activity of this compound

This compound has demonstrated potent antiviral activity against a variety of DNA and RNA viruses. The primary method for quantifying this activity is the plaque reduction assay.

Antiviral Activity Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a panel of viruses are summarized in Table 2.

Virus TypeVirus ExamplesMIC (µg/mL)
RNA Viruses Vesicular stomatitis virus, Newcastle disease virus, Influenza virus0.008 - 0.04
DNA Viruses Herpes simplex virus type 1, Vaccinia virus0.005 - 0.03
Experimental Protocol: Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound by quantifying the reduction in viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

  • Virus stock of known titer

  • This compound stock solution and serial dilutions

  • Culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection: Remove the growth medium and infect the cells with a dilution of the virus calculated to produce a countable number of plaques. In parallel, treat the cells with serial dilutions of this compound. Include appropriate controls (virus only, cells only, and solvent control).

  • Incubation: Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation for Plaque Formation: Incubate the plates for 2-5 days, depending on the virus, to allow for the formation of visible plaques.

  • Staining and Counting: Remove the overlay medium, fix the cells (e.g., with formalin), and stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% inhibitory concentration (IC50) is determined as the concentration of this compound that reduces the number of plaques by 50%.

Proposed Biosynthetic Pathway of this compound

While the precise signaling pathways affected by this compound's antiviral activity are not yet fully elucidated, the proposed biosynthetic pathway for its core structure has been described. This pathway involves the combination of precursors from primary metabolism.

G GPP Geranyl Diphosphate (GPP) GPAA Geranylated p-Aminobenzoic Acid GPP->GPAA PABA p-Aminobenzoic Acid PABA->GPAA Aziridine_Ring Aziridine Ring Formation (Catalyzed by Cytochrome P450) GPAA->Aziridine_Ring Nucleophilic_Attack Nucleophilic Attack (by Cl- or OH-) Aziridine_Ring->Nucleophilic_Attack Tetrahydroquinoline_Core Tetrahydroquinoline or Indoline Core Nucleophilic_Attack->Tetrahydroquinoline_Core This compound This compound Tetrahydroquinoline_Core->this compound

Caption: Proposed biosynthetic pathway for the this compound core structure.

Conclusion

This compound, isolated from Streptomyces nitrosporeus, represents a promising antiviral agent with a broad spectrum of activity. The methodologies outlined in this guide provide a framework for the production, isolation, and evaluation of this compound. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the Virantmycin-Producing Strain of Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antiviral antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces nitrosporeus AM-2722. This document provides a comprehensive technical overview of the producing strain, fermentation and purification processes, and analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and other natural product-based antiviral agents. While detailed genomic and regulatory pathway information for this compound biosynthesis is not yet publicly available, this guide consolidates the current knowledge to facilitate further research and development.

The Producing Organism: Streptomyces nitrosporeus AM-2722

The primary producer of this compound is Streptomyces nitrosporeus, strain AM-2722.[1] This strain belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Taxonomy
Taxonomic RankClassification
DomainBacteria
PhylumActinobacteria
ClassActinomycetia
OrderActinomycetales
FamilyStreptomycetaceae
GenusStreptomyces
Speciesnitrosporeus
StrainAM-2722

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces nitrosporeus AM-2722. While the seminal publications provide a general framework, specific details on media composition and fermentation parameters are limited in publicly accessible literature. The following represents a general approach based on common practices for Streptomyces fermentation.

Inoculum Development

A multi-stage inoculum development process is typically employed to ensure a healthy and productive culture for the production fermenter.

  • Spore Suspension: A stock of S. nitrosporeus AM-2722 spores is maintained.

  • Seed Culture I: A suitable agar medium is inoculated with the spore suspension and incubated to obtain a confluent growth.

  • Seed Culture II: A portion of the agar culture is used to inoculate a liquid seed medium in a shake flask. This culture is incubated to achieve substantial biomass.

Production Fermentation

The production of this compound is carried out in a suitable liquid fermentation medium. The composition of the medium is crucial for optimal growth and secondary metabolite production.

Table 1: General Fermentation Medium Composition for Streptomyces

ComponentPurposeTypical Concentration Range (g/L)
Carbon Source Energy and building blocks10 - 50
e.g., Glucose, Starch
Nitrogen Source Building blocks for proteins and nucleic acids5 - 20
e.g., Soybean meal, Yeast extract, Peptone
Inorganic Salts Essential ions for growth and enzyme function
e.g., (NH₄)₂SO₄1 - 5
e.g., K₂HPO₄pH buffering and phosphate source0.5 - 2
e.g., MgSO₄·7H₂OCofactor for enzymes0.2 - 1
e.g., NaClOsmotic balance1 - 5
e.g., CaCO₃pH buffering1 - 5
Trace Elements Cofactors for various enzymes
e.g., Fe, Zn, Mn, CuTrace amounts

Fermentation Parameters:

  • Temperature: 28 - 30 °C

  • pH: 6.8 - 7.2

  • Aeration: Maintained to ensure sufficient dissolved oxygen for aerobic growth.

  • Agitation: Provides mixing and enhances oxygen transfer.

  • Fermentation Time: Typically several days, with this compound production occurring during the stationary phase of growth.

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified to isolate the active compound. The process generally involves solvent extraction followed by chromatographic techniques.[1]

Experimental Protocol: Extraction and Purification
  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH (e.g., pH 3-4). The extraction is typically performed multiple times to ensure a high recovery rate.

  • Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silicic Acid Chromatography: The crude extract is subjected to column chromatography on silicic acid.

    • Stationary Phase: Silicic acid.

    • Mobile Phase: A gradient of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform.

    • Fraction Collection: Fractions are collected and assayed for antiviral activity to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from the silicic acid column are further purified by preparative HPLC.

    • Stationary Phase: A silica-based column is typically used for normal-phase chromatography.

    • Mobile Phase: A suitable solvent system is employed to achieve good separation.

  • Crystallization: The purified this compound is obtained as colorless needles upon evaporation of the solvent.[1]

Quantitative Analysis

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for antibiotic analysis.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase would need to be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

Table 2: Example HPLC Parameters for Antibiotic Analysis

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 - 30 °C
Detection Wavelength To be determined based on UV spectrum of this compound

Biosynthesis and Regulation

The biosynthetic pathway of this compound in Streptomyces nitrosporeus has not been fully elucidated. However, based on its chemical structure, a plausible biosynthetic origin can be proposed. The this compound molecule is a derivative of a tetrahydroquinoline core, which is likely synthesized from precursors derived from primary metabolism.

Putative Biosynthetic Pathway

It is hypothesized that the biosynthesis of the this compound core involves the condensation of precursors such as p-aminobenzoic acid (PABA) and geranyl diphosphate (GPP) .

Virantmycin_Biosynthesis PABA p-Aminobenzoic Acid (PABA) Intermediate Geranylated PABA Intermediate PABA->Intermediate GPP Geranyl Diphosphate (GPP) GPP->Intermediate Cyclization Enzymatic Cyclization (e.g., via P450 monooxygenase) Intermediate->Cyclization Chlorination Halogenase Activity Cyclization->Chlorination This compound This compound Chlorination->this compound Regulation_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., AfsR, AdpA) Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase Signals (e.g., ppGpp) Growth_Phase->Global_Regulators Pathway_Regulator This compound-Specific Regulatory Gene(s) Global_Regulators->Pathway_Regulator Activates/Represses Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Regulator->Biosynthetic_Genes Activates Virantmycin_Production This compound Production Biosynthetic_Genes->Virantmycin_Production Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Analysis Inoculum Inoculum Development (S. nitrosporeus AM-2722) Fermentation Production Fermentation Inoculum->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Silicic Acid, HPLC) Extraction->Purification QC Quantitative Analysis (HPLC) Purification->QC Bioassay Antiviral Activity Testing Purification->Bioassay

References

Virantmycin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing heterocyclic antibiotic produced by Streptomyces nitrosporeus, has demonstrated significant biological activity, particularly as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its antiviral and antifungal properties with available quantitative data, detailed experimental protocols for its biological evaluation, and an exploration of its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetrahydroquinoline skeleton.[1] Its chemical formula is C₁₉H₂₆ClNO₃, with a molecular weight of approximately 351.87 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₂₆ClNO₃[2][3]
Molecular Weight 351.87 g/mol [3]
Appearance White powder, Colorless needles[4][5]
Solubility Soluble in Methanol, Acetone, Chloroform, Benzene, Ethyl acetate. Insoluble in water.[4]
CAS Number 76417-04-4[3]

Biological Activity

This compound exhibits a broad spectrum of biological activity, most notably against a range of RNA and DNA viruses.[5][6] It also possesses antifungal properties, although specific quantitative data against common fungal pathogens are not extensively reported in the available literature.

Antiviral Activity

This compound has shown potent inhibitory activity against various viruses.[6] A recent study highlighted its excellent effect against Pseudorabies virus (PRV), where it demonstrated superior activity compared to the reference compounds ribavirin and acyclovir.[1]

Table 2: Antiviral Activity of this compound and its Derivatives against Pseudorabies Virus (PRV)

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference(s)
This compound (4) 0.04 ± 0.011.28 ± 0.1132[1]
This compound D (1) >20>20-[1]
This compound E (2) >20>20-[1]
This compound F (3) >20>20-[1]
A-503451 D (5) >20>20-[1]
A-503451 D acetylate (6) >20>20-[1]
A-503451 A (7) >20>20-[1]
A-503451 B (8) >20>20-[1]
Ribavirin 15.21 ± 1.13>50>3.29[1]
Acyclovir 1.89 ± 0.15>20>10.58[1]
Antifungal Activity

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated. However, studies suggest that it inhibits viral proliferation in a dose-dependent manner.[1] The antiviral activity is thought to be related to the presence of the chlorine atom and the tetrahydroquinoline skeleton, which may react with a target protein through a substitution reaction.[1] The specific viral or cellular targets and the downstream signaling pathways affected by this compound remain to be identified.

Viral_Lifecycle_Inhibition cluster_virus Viral Lifecycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Replication Inhibition Virantmycin_Biosynthesis GPP Geranyl Diphosphate GPAA Geranylated p-Aminobenzoic Acids GPP->GPAA PABA p-Aminobenzoic Acid PABA->GPAA BezE Cytochrome P450 (BezE) GPAA->BezE Aziridine Aziridine Ring Intermediate This compound This compound Aziridine->this compound BezE->Aziridine Chloride Cl- Chloride->this compound Nucleophilic Attack Antiviral_Assay_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Virus Infection and Compound Treatment cluster_incubation Incubation and Observation cluster_analysis Data Analysis Vero_Cells Vero Cells Seed_Plate Seed into 96-well plates Vero_Cells->Seed_Plate Infect Infect cells with PRV Seed_Plate->Infect Add_Compound Add serial dilutions of this compound Infect->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Observe_CPE Observe Cytopathic Effect (CPE) Incubate->Observe_CPE MTT_Assay Perform MTT Assay Observe_CPE->MTT_Assay Calculate_EC50 Calculate EC50 MTT_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50

References

In-depth Technical Guide: The Antiviral Mechanism of Action of Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antibiotic produced by Streptomyces species, has demonstrated potent antiviral activity against a broad spectrum of both RNA and DNA viruses.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antiviral agent. It consolidates available quantitative data, details experimental protocols for its assessment, and presents a hypothetical mechanism based on current structure-activity relationship studies. While the precise molecular target remains to be fully elucidated, evidence suggests a mechanism involving a direct interaction with a key viral or host protein, facilitated by its unique chemical structure.

Introduction

This compound is a secondary metabolite isolated from Streptomyces nitrosporeus.[2][3] Its chemical formula is C19H26ClNO3, with a molecular weight of 351.16 g/mol .[1] The molecule features a tetrahydroquinoline skeleton, a chlorine atom, a carboxylic group, and a terminal tetrasubstituted double bond, all of which are believed to be crucial for its biological activity.[2] Initial studies have confirmed its efficacy in inhibiting viral replication, notably against Pseudorabies virus (PRV), a member of the Herpesviridae family.[2]

Antiviral Activity and Spectrum

This compound exhibits a broad-spectrum antiviral activity, inhibiting the replication of various DNA and RNA viruses.[3][4] The primary method for quantifying its antiviral efficacy is through the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in cell culture-based assays. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Quantitative Antiviral Data

The most detailed quantitative data available for this compound's antiviral activity is against Pseudorabies virus (PRV).

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound Pseudorabies virus (PRV)Vero0.01>20>2000[2]
Ribavirin (Control)Pseudorabies virus (PRV)Vero15.28>100>6.54[2]
Acyclovir (Control)Pseudorabies virus (PRV)Vero0.13>100>769.23[2]

Table 1: Antiviral activity and cytotoxicity of this compound against Pseudorabies virus.[2]

Mechanism of Action

The precise molecular mechanism of this compound's antiviral action is not yet fully understood. However, structure-activity relationship (SAR) studies and experimental observations provide valuable insights into its potential mode of action.

Structure-Activity Relationship

Studies on this compound and its derivatives have highlighted the critical role of specific structural features for its antiviral activity:

  • Chlorine Atom: The presence of the chlorine atom is considered essential for its potent antiviral effect. It is hypothesized that the chlorine atom acts as a good leaving group, enabling a substitution reaction with a nucleophilic residue within a target protein.[2]

  • Tetrahydroquinoline Skeleton: The rigid, three-dimensional structure of the tetrahydroquinoline core is crucial for the correct orientation and binding of the molecule to its target.[2]

  • Carboxylic Group and Terminal Double Bond: These features are also believed to contribute significantly to the anti-influenza virus activity of this compound derivatives, likely through interactions with the target molecule.[2]

Proposed Mechanism of Action

Based on the available evidence, a hypothetical mechanism of action for this compound can be proposed. It is likely that this compound acts by covalently modifying a critical viral or host protein, thereby inactivating it and disrupting the viral replication cycle. The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site or a critical functional domain of the target protein.

G This compound This compound (with Chlorine atom) TargetProtein Viral or Host Target Protein (with Nucleophilic Residue) This compound->TargetProtein Nucleophilic Substitution CovalentComplex This compound-Protein Covalent Adduct (Inactive) TargetProtein->CovalentComplex Inhibition Inhibition of Viral Replication CovalentComplex->Inhibition

Figure 1. Hypothetical mechanism of this compound action.

This covalent modification would lead to the irreversible inhibition of the target protein's function, which could be essential for various stages of the viral life cycle, such as entry, genome replication, or assembly. To date, the specific protein target of this compound has not been identified.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is adapted from the methodology used to determine the EC50 of this compound against PRV.[2]

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Observation cluster_analysis Data Analysis CellSeeding Seed Vero cells in 96-well plates VirusInfection Infect cells with PRV (100 TCID50) CellSeeding->VirusInfection CompoundPrep Prepare serial dilutions of this compound AddCompound Add this compound dilutions to infected cells CompoundPrep->AddCompound VirusInfection->AddCompound Incubate Incubate for 72 hours AddCompound->Incubate ObserveCPE Observe for cytopathic effect (CPE) Incubate->ObserveCPE MTT Add MTT reagent and measure absorbance ObserveCPE->MTT CalculateEC50 Calculate EC50 using SPSS software MTT->CalculateEC50

Figure 2. Workflow for antiviral activity assay.

Materials:

  • Vero cells

  • Pseudorabies virus (PRV)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed Vero cells into 96-well plates at a density that allows them to reach confluence on the day of the experiment.

  • Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

  • When cells are confluent, discard the growth medium and infect the cells with 100 TCID50 of PRV.

  • After a 1.5-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the wells. Include untreated infected cells as a virus control and uninfected untreated cells as a cell control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, observe the cells for the presence of cytopathic effect (CPE).

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The EC50 value is calculated as the concentration of this compound that inhibits the virus-induced CPE by 50% compared to the virus control.

Cytotoxicity Assay

This protocol is used to determine the CC50 of this compound.[2]

Materials:

  • Vero cells

  • This compound

  • DMEM with 10% FBS

  • MTT

  • DMSO

  • 96-well plates

Procedure:

  • Seed Vero cells in 96-well plates.

  • On the following day, add serial dilutions of this compound to the cells. Include untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Perform the MTT assay as described in the antiviral activity assay (steps 7-9).

  • The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Future Directions

While significant progress has been made in understanding the antiviral potential of this compound, several key areas require further investigation to fully elucidate its mechanism of action and pave the way for its potential clinical development.

  • Target Identification: The foremost priority is the identification of the specific viral or host protein target(s) of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches to identify resistance mutations could be employed.

  • Elucidation of Signaling Pathway Involvement: Once a target is identified, further studies will be necessary to understand how this compound's interaction with this target affects cellular and viral signaling pathways.

  • Broad-Spectrum Activity Profiling: Comprehensive screening of this compound against a wider panel of clinically relevant viruses is needed to fully define its antiviral spectrum and identify other potential therapeutic applications.

  • In Vivo Efficacy and Pharmacokinetics: Following promising in vitro results, the efficacy, safety, and pharmacokinetic profile of this compound should be evaluated in appropriate animal models of viral diseases.

Conclusion

This compound is a promising natural product with potent and broad-spectrum antiviral activity. Its unique chemical structure, particularly the presence of a chlorine atom, suggests a mechanism of action involving covalent modification of a key protein target. While the precise molecular details of its antiviral activity are still under investigation, the available data provide a strong foundation for further research and development of this compound and its derivatives as a new class of antiviral agents. The detailed experimental protocols provided in this guide will aid researchers in the continued exploration of this fascinating molecule.

References

Virantmycin: A Technical Guide to its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing quinoline antibiotic produced by Streptomyces nitrosporeus, has been recognized for its potent antiviral activity.[1][2] While its antifungal properties have been noted, they are less characterized and generally considered to be weak.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal potential, including its likely mechanism of action, a summary of its known activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The discovery and development of novel antifungal agents with unique mechanisms of action are crucial. This compound, isolated from Streptomyces nitrosporeus, is a member of the quinoline class of antibiotics.[1][2] While its primary therapeutic focus has been on its antiviral capabilities, its reported antifungal activity warrants further investigation. This guide aims to consolidate the available information on this compound's antifungal properties and provide a framework for future research.

Antifungal Spectrum of Activity

Table 1: Antifungal Activity of this compound and Other Quinolone Antibiotics

CompoundFungal SpeciesReported MIC (µg/mL)Reference
This compound General FungiActivity reported, but not quantified ("weak")[1]
CiprofloxacinCandida albicans>250[3]
TrovafloxacinCandida albicans>250[3]

Proposed Mechanism of Action

The precise mechanism of this compound's antifungal action has not been empirically determined. However, based on its structural similarity to other quinolone antibiotics, it is hypothesized to target fungal DNA topoisomerase II.[4] This enzyme is essential for DNA replication, transcription, and recombination. By inhibiting topoisomerase II, quinolones introduce double-strand DNA breaks, leading to cell cycle arrest and ultimately, cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on a fungal cell.

Virantmycin_Mechanism cluster_cell Fungal Cell cluster_nucleus Nucleus This compound This compound CellWall Cell Wall This compound->CellWall Penetration TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibition CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA Fungal DNA DNA_Topo_Complex DNA-Topoisomerase II Complex DNA->DNA_Topo_Complex TopoisomeraseII->DNA_Topo_Complex DNA_Topo_Complex->DNA DNA relaxation and re-ligation DS_Break Double-Strand DNA Break DNA_Topo_Complex->DS_Break CellDeath Cell Death DS_Break->CellDeath

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

To further elucidate the antifungal properties of this compound, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and conducting a Time-Kill Assay.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (stock solution of known concentration)

  • Fungal isolate(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or until sporulation occurs (molds).

    • For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or with a spectrophotometer.

    • Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal suspension to each well (except the negative control). This will bring the final volume to 200 µL and the final inoculum concentration to 0.5-2.5 x 10^3 CFU/mL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents, and 100% for polyenes and fungicidal agents) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Time-Kill Assay

Objective: To assess the rate and extent of the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • Fungal isolate(s)

  • RPMI-1640 medium

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sterile saline for dilutions

  • Sabouraud Dextrose Agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution protocol and adjust it to a 0.5 McFarland standard.

    • Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Assay Setup:

    • Prepare culture tubes containing RPMI-1640 medium with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a drug-free tube as a growth control.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Determination:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a <3-log10 reduction or no change in CFU/mL.

Experimental and Logical Workflow Diagrams

Antifungal Drug Discovery and Evaluation Workflow

Antifungal_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Source Natural Product Source (e.g., Streptomyces) Extraction Extraction & Isolation Source->Extraction Screening High-Throughput Screening (Antifungal Activity) Extraction->Screening Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID MIC_Det MIC Determination (Broth Microdilution) Hit_ID->MIC_Det Time_Kill Time-Kill Assays MIC_Det->Time_Kill MOA Mechanism of Action Studies Time_Kill->MOA Toxicity In Vitro Toxicity MOA->Toxicity Animal_Models In Vivo Efficacy (Animal Models) Toxicity->Animal_Models Phase_I Phase I Trials (Safety) Animal_Models->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Comparative Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Virantmycin: A Technical Guide to its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of Virantmycin, a chlorine-containing antibiotic produced by Streptomyces nitrosporeus. Since its discovery, this compound has demonstrated a broad spectrum of activity against both RNA and DNA viruses. This document collates the available quantitative data, details the experimental methodologies used to determine its efficacy, and explores its potential mechanism of action.

Quantitative Antiviral Activity

This compound has shown potent inhibitory effects against a variety of RNA and DNA viruses. The following tables summarize the available quantitative data on its antiviral activity, including 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Antiviral Activity of this compound against RNA Viruses
Virus FamilyVirusStrainCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
RhabdoviridaeVesicular stomatitis virusNew JerseyChick Embryo Fibroblast (CEF)Plaque Reduction0.003>10>3333[1]
ParamyxoviridaeNewcastle disease virusMiyaderaChick Embryo Fibroblast (CEF)Plaque Reduction0.01>10>1000[1]
PicornaviridaePoliovirusType 1 MahoneyHeLaCytopathic Effect (CPE) Inhibition1.0>10>10[1]
Table 2: Antiviral Activity of this compound against DNA Viruses
Virus FamilyVirusStrainCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
HerpesviridaeHerpes simplex virus type 1HFHuman Embryonic Lung (HEL)Plaque Reduction0.03>10>333[1]
HerpesviridaePseudorabies virus (PRV)N/AVeroCPE Inhibition & qPCR0.1018.72>187.2[2]
PoxviridaeVaccinia virusListerHeLaPlaque Reduction0.1>10>100[1]
AdenoviridaeAdenovirusType 5HeLaPlaque Reduction0.3>10>33[1]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have quantified the antiviral activity of this compound.

Plaque Reduction Assay (Nakagawa et al., 1981)

This method was utilized to determine the IC50 values for Vesicular stomatitis virus, Newcastle disease virus, Herpes simplex virus type 1, Vaccinia virus, and Adenovirus.[1]

  • Cell Lines and Viruses:

    • Chick Embryo Fibroblasts (CEF) were used for Vesicular stomatitis virus and Newcastle disease virus.

    • Human Embryonic Lung (HEL) cells were used for Herpes simplex virus type 1.

    • HeLa cells were used for Vaccinia virus and Adenovirus.

  • Infection Protocol:

    • Confluent cell monolayers in petri dishes were inoculated with approximately 100 plaque-forming units (PFU) of the respective virus.

    • After a 1-hour adsorption period at 37°C, the virus inoculum was removed.

    • An agar overlay medium containing various concentrations of this compound was added to the cell monolayers.

  • Incubation and Plaque Visualization:

    • Plates were incubated at 37°C for a duration appropriate for plaque development for each virus (typically 2-3 days).

    • Following incubation, cells were fixed with formalin and stained with crystal violet to visualize and count the plaques.

  • Data Analysis:

    • The IC50 was determined as the concentration of this compound that resulted in a 50% reduction in the number of plaques compared to the virus control (no drug).

Cytopathic Effect (CPE) Inhibition Assay and qPCR (Xu et al., 2023)

This protocol was employed to assess the antiviral activity of this compound against Pseudorabies virus (PRV).[2]

  • Cell Line and Virus:

    • Vero cells were used for the propagation of PRV.

  • CPE Inhibition Assay for IC50 Determination:

    • Vero cells were seeded in 96-well plates and grown to confluence.

    • The cells were then infected with PRV at a specific multiplicity of infection (MOI).

    • Immediately after infection, the culture medium was replaced with fresh medium containing serial dilutions of this compound.

    • After a 48-hour incubation period, the cytopathic effect (CPE) was observed and quantified, typically using a cell viability assay (e.g., MTT assay).

    • The IC50 was calculated as the concentration of this compound that inhibited the virus-induced CPE by 50%.

  • Quantitative PCR (qPCR) for Confirmation:

    • To further confirm the inhibitory effect on viral replication, the amount of viral DNA in the supernatant of infected and treated cells was quantified using qPCR targeting a specific viral gene.

  • Cytotoxicity Assay (CC50 Determination):

    • Uninfected Vero cells were incubated with the same serial dilutions of this compound for 48 hours.

    • Cell viability was measured using an MTT assay to determine the CC50, the concentration at which a 50% reduction in cell viability was observed.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antiviral activity has not been fully elucidated. However, some insights can be drawn from the available literature.

One study on this compound derivatives suggests that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity, indicating a potential specific interaction with a viral or host target protein.[2] The broad-spectrum activity against both RNA and DNA viruses suggests that this compound may target a common host-cell pathway essential for the replication of a wide range of viruses, rather than a specific viral enzyme.

Further research is required to identify the specific molecular target(s) of this compound and to understand how it interferes with the viral life cycle. Elucidating these mechanisms will be critical for its potential development as a broad-spectrum antiviral therapeutic.

Diagram: General Antiviral Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel antiviral compound like this compound.

Antiviral_Discovery_Workflow cluster_Discovery Discovery Phase cluster_In_Vitro_Evaluation In Vitro Evaluation cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Lead_Optimization Lead Optimization Natural_Product_Screening Natural Product Screening (e.g., Streptomyces fermentation) Isolation_Purification Isolation & Purification (e.g., HPLC) Natural_Product_Screening->Isolation_Purification Structure_Elucidation Structure Elucidation (e.g., Mass Spec, NMR) Isolation_Purification->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (CC50) (e.g., MTT Assay on uninfected cells) Structure_Elucidation->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (IC50) (e.g., Plaque Reduction, CPE Inhibition) Structure_Elucidation->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Time_of_Addition Time-of-Addition Assays Selectivity_Index->Time_of_Addition Target_Identification Target Identification (e.g., Affinity Chromatography, Mutational Analysis) Time_of_Addition->Target_Identification Pathway_Analysis Host Pathway Analysis (e.g., Western Blot, RNA-Seq) Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies In_Vivo_Models In Vivo Efficacy & Toxicity (Animal Models) SAR_Studies->In_Vivo_Models

Caption: A generalized workflow for the discovery and preclinical evaluation of antiviral compounds.

Conclusion

This compound is a promising natural product with potent, broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses. The available data, particularly its high selectivity index against several viruses, underscores its potential as a lead compound for the development of new antiviral therapies. Future research should focus on a more comprehensive evaluation of its activity against a wider panel of clinically relevant viruses, and critically, on the elucidation of its molecular mechanism of action. Understanding how this compound inhibits viral replication will be paramount to optimizing its structure and advancing its development as a therapeutic agent.

References

Virantmycin: A Technical Guide to its Molecular Properties and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorinated quinoline derivative isolated from Streptomyces nitrosporeus, has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of its core molecular features, including its molecular formula and weight. It further details the experimental protocols for its isolation and the assessment of its antiviral efficacy, alongside a discussion of its proposed biosynthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel antiviral therapeutics.

Core Molecular Data

This compound is a small molecule with the following key identifiers:

PropertyValueCitation(s)
Molecular Formula C₁₉H₂₆ClNO₃[1][2]
Molecular Weight Approximately 351.9 g/mol [3]
IUPAC Name 3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid[3]
CAS Number 76417-04-4[3]

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces nitrosporeus (strain AM-2722).[1][2] The isolation and purification of this compound from culture broth is a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation

A general protocol for the isolation of this compound is outlined below. It is important to note that specific parameters may require optimization based on the fermentation conditions and scale.

  • Fermentation: Culture Streptomyces nitrosporeus in a suitable liquid medium to promote the production of this compound.

  • Solvent Extraction: After an appropriate incubation period, separate the culture broth from the mycelia. Extract the active compound from the broth using a water-immiscible organic solvent.[1]

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract containing this compound.

  • Chromatographic Purification: Purify the crude extract using High-Performance Liquid Chromatography (HPLC) on a silicic acid column to yield pure, colorless needles of this compound.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Fermentation Streptomyces nitrosporeus Culture SolventExtraction Solvent Extraction Fermentation->SolventExtraction Culture Broth Concentration Concentration SolventExtraction->Concentration Crude Extract HPLC HPLC (Silicic Acid) Concentration->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Figure 1: General workflow for the isolation and purification of this compound.

Antiviral Activity and Assessment

This compound exhibits potent inhibitory activity against a range of both RNA and DNA viruses.[1][4] Its efficacy has been notably demonstrated against Pseudorabies virus (PRV), a member of the herpesvirus family.[5] The antiviral properties of this compound are typically evaluated using a combination of cell-based assays.

Experimental Protocols for Antiviral Assessment

The following protocols provide a framework for quantifying the antiviral activity of this compound.

This assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in multi-well plates and grow to confluency.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of the virus.

  • Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Visualization and Quantification: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to an untreated virus control.[2]

qPCR is employed to quantify the reduction in viral genomic DNA or RNA in the presence of the antiviral agent.

  • Infection and Treatment: Infect host cells with the virus and subsequently treat with varying concentrations of this compound.

  • Nucleic Acid Extraction: After a suitable incubation period, extract the total DNA or RNA from the cell culture supernatant or infected cells.

  • qPCR Analysis: Perform qPCR using primers and probes specific to a viral gene to quantify the amount of viral nucleic acid. A reduction in the viral genome copy number in treated samples compared to untreated controls indicates antiviral activity.[5]

This technique is used to visualize the reduction of viral protein expression within infected cells following treatment with this compound.

  • Cell Culture and Infection: Grow host cells on coverslips, infect with the virus, and treat with this compound.

  • Fixation and Permeabilization: After incubation, fix the cells and permeabilize the cell membranes to allow antibody entry.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral antigen.

  • Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Microscopy: Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in treated cells indicates a reduction in viral protein expression.[5]

G cluster_infection Viral Infection Model cluster_treatment Treatment cluster_assays Antiviral Activity Assessment HostCells Host Cells Infection HostCells->Infection Virus Virus Virus->Infection Treatment Infection->Treatment This compound This compound This compound->Treatment PlaqueAssay Plaque Reduction Assay Treatment->PlaqueAssay Inhibition of Plaque Formation qPCR qPCR Treatment->qPCR Reduction in Viral Nucleic Acid IFA Indirect Immunofluorescence Treatment->IFA Decrease in Viral Protein Expression

Figure 2: Logical workflow for the assessment of this compound's antiviral activity.

Biosynthesis of this compound

The proposed biosynthetic pathway of this compound in Streptomyces involves the condensation of precursors from primary metabolism, followed by a series of enzymatic modifications.

The core structure is thought to be derived from geranyl diphosphate (GPP) and p-aminobenzoic acid.[5] A key step in the pathway is the formation of an aziridine ring, catalyzed by a cytochrome P450 enzyme (BezE). Subsequent nucleophilic attack by a chloride ion leads to the formation of the characteristic tetrahydroquinoline moiety of this compound.[5]

G GPP Geranyl Diphosphate (GPP) GPAA Geranylated p-Aminobenzoic Acid GPP->GPAA PABA p-Aminobenzoic Acid PABA->GPAA Aziridine Aziridine Ring Intermediate GPAA->Aziridine BezE (Cytochrome P450) This compound This compound Aziridine->this compound Nucleophilic attack by Cl-

Figure 3: Proposed biosynthetic pathway of this compound.

Mechanism of Action

While the precise molecular mechanism of this compound's antiviral activity is not yet fully elucidated, preliminary studies suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its function.[5] It is hypothesized that the compound may react with a target protein via a substitution reaction, facilitated by the good leaving group properties of the chlorine atom.[5] Further research is required to identify the specific viral or host cell targets of this compound and to understand its impact on cellular signaling pathways involved in viral replication and the host immune response.

Conclusion

This compound represents a promising scaffold for the development of new antiviral drugs. Its broad-spectrum activity and unique chemical structure warrant further investigation into its mechanism of action and potential for therapeutic application. The methodologies outlined in this guide provide a foundation for researchers to build upon in their exploration of this potent natural product.

References

An In-depth Technical Guide to the Early Studies of Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing antiviral antibiotic, was first identified in the early 1980s from the fermentation broth of Streptomyces nitrosporeus strain AM-2722.[1][2][3][4] Initial studies revealed its potent inhibitory activity against a range of both RNA and DNA viruses at low concentrations, marking it as a compound of significant interest for antiviral drug development.[1][4][5] This technical guide provides a comprehensive overview of the early literature on this compound, focusing on its discovery, isolation, characterization, and initial biological evaluation. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a white, powdery substance with the molecular formula C₁₉H₂₆NO₃Cl and a molecular weight of 351.16.[4][5] It is soluble in methanol, acetone, chloroform, benzene, and ethyl acetate, but insoluble in water.[4][5]

Experimental Protocols

Isolation and Purification of this compound

The initial isolation of this compound from the culture broth of Streptomyces nitrosporeus AM-2722 involved a multi-step process of solvent extraction and chromatography. While the seminal papers provide a general overview, the following protocol has been compiled from the available information.

1. Fermentation:

  • Streptomyces nitrosporeus strain AM-2722 is cultured in a suitable fermentation medium. The specifics of the media composition and fermentation conditions were not detailed in the early publications.

2. Extraction:

  • The culture broth is harvested and subjected to solvent extraction. The specific solvent system used in the initial extraction is not explicitly stated in the abstracts of the early papers.

3. Chromatographic Purification:

  • The crude extract is further purified using high-performance liquid chromatography (HPLC) on a silicic acid column.[1] The elution solvents and gradients were not specified. The active fractions are collected, and the process is repeated to achieve pure, colorless needles of this compound.[1]

Antiviral Activity Assessment: Plaque Reduction Assay

The primary method used in the early studies to determine the antiviral activity of this compound was the plaque reduction assay.[5] This method assesses the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

General Protocol:

  • Cell Culture: A monolayer of a suitable host cell line is prepared in petri dishes or multi-well plates. The specific cell lines used for each virus were not detailed in the initial reports.

  • Virus Inoculation: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.

  • Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation, typically several days.

  • Plaque Visualization: After incubation, the cell monolayers are stained with a vital stain, such as crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.

  • Quantification: The number of plaques in the treated wells is compared to the number in untreated control wells to determine the concentration of this compound that inhibits plaque formation by 50% (IC50).

A more recent study on the antiviral activity of this compound against Pseudorabies virus (PRV) employed a similar principle but with modern techniques for quantification.[2]

Modern Antiviral Assay Protocol (vs. PRV):

  • Cell Line: Vero cells are used as the host cell line.[2]

  • Infection: Vero cell monolayers are infected with PRV.[2]

  • Treatment: After viral adsorption, the cells are treated with varying concentrations of this compound.[2]

  • Quantification:

    • Indirect Immunofluorescence Assay: At 24 hours post-infection, the reduction in viral protein expression is visualized using fluorescence microscopy.[2]

    • qPCR: At 48 hours post-infection, the inhibition of viral proliferation is quantified by measuring the amount of viral DNA in the cell supernatant using quantitative polymerase chain reaction (qPCR).[2]

Quantitative Data

The early literature on this compound described its activity in qualitative terms, stating that it "inhibits plaque formation caused by both RNA and DNA viruses at relatively low concentrations."[4][5] More recent research has provided specific quantitative data for its activity against Pseudorabies virus (PRV), a DNA virus.

CompoundVirusCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compoundPseudorabies virus (PRV)VeroqPCR0.04> 20> 500[2]

Biosynthesis and Mechanism of Action

Putative Biosynthetic Pathway of this compound

Recent studies have proposed a biosynthetic pathway for this compound, suggesting it is derived from geranyl diphosphate (GPP) and p-aminobenzoic acid. A key step involves the cyclization of an acetylated geranylated p-aminobenzoic acid intermediate, catalyzed by the cytochrome P450 enzyme, BezE, to form an aziridine ring. Subsequent nucleophilic attack by a chloride ion leads to the formation of the characteristic tetrahydroquinoline moiety of this compound.[2]

This compound Biosynthetic Pathway GPP Geranyl Diphosphate GPAA Geranylated p-Aminobenzoic Acid GPP->GPAA PABA p-Aminobenzoic Acid PABA->GPAA AcGPAA Acetylated GPAA GPAA->AcGPAA Acetylation BezE BezE (Cytochrome P450) AcGPAA->BezE Aziridine Aziridine Ring Intermediate This compound This compound Aziridine->this compound BezE->Aziridine Cyclization Cl_ion Cl- Cl_ion->this compound Nucleophilic Attack Antiviral Assay Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis HostCells Plate Host Cells (e.g., Vero) Infect Infect Cells with Virus HostCells->Infect VirusPrep Prepare Virus Stock VirusPrep->Infect CompoundPrep Prepare this compound Dilutions Treat Add this compound CompoundPrep->Treat Infect->Treat Incubate Incubate for Plaque Formation (e.g., 24-48h) Treat->Incubate Visualize Visualize/Quantify Viral Effect Incubate->Visualize Calc Calculate IC50 Visualize->Calc

References

In Vitro Antiviral Activity of Virantmycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent in vitro antiviral activity against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the available data on this compound's antiviral properties, including quantitative efficacy and cytotoxicity, detailed experimental methodologies, and a proposed workflow for its evaluation. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of this compound and its derivatives has been predominantly characterized against Pseudorabies virus (PRV), a member of the Herpesviridae family. The key parameters for its antiviral activity are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

A summary of the reported quantitative data for this compound and its derivatives against PRV in Vero cells is presented in Table 1.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound (4) Pseudorabies virus (PRV)Vero0.01>20>2000
This compound F (3)Pseudorabies virus (PRV)Vero1.74>20>11.5
A-503451 D acetylate (7)Pseudorabies virus (PRV)Vero6.461.680.26
Ribavirin (Positive Control)Pseudorabies virus (PRV)Vero10.34>100>9.67
Acyclovir (Positive Control)Pseudorabies virus (PRV)Vero0.87>100>114.9

Table 1: In vitro antiviral activity and cytotoxicity of this compound and its derivatives against Pseudorabies virus (PRV).

Experimental Protocols

The evaluation of this compound's in vitro antiviral activity involves a series of standardized assays to determine its efficacy and toxicity. The following are detailed methodologies for the key experiments cited in the literature.

Cell Lines and Virus Propagation
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for the propagation of PRV and for conducting antiviral and cytotoxicity assays.

  • Virus: Pseudorabies virus (PRV) is used to infect the Vero cell monolayers to assess the antiviral activity of the compounds.

Cytotoxicity Assay

The cytotoxicity of this compound is determined to ensure that the observed antiviral effect is not due to the killing of host cells. A common method is the MTT assay.

  • Procedure:

    • Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the growth medium from the cells and add the different concentrations of this compound.

    • Include wells with untreated cells as a control.

    • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value using regression analysis.

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibitory effect of a compound on viral replication.

  • Procedure:

    • Seed Vero cells in 6-well or 12-well plates and grow to confluency.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a specific time (e.g., 1 hour).

    • Infect the cells with a known amount of PRV (e.g., 100 plaque-forming units).

    • After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) mixed with the corresponding concentration of this compound.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells with a fixative solution (e.g., 10% formaldehyde).

    • Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.

Confirmation of Antiviral Activity

To further confirm the antiviral activity of this compound, additional assays such as indirect immunofluorescence and quantitative polymerase chain reaction (qPCR) can be performed.

  • Indirect Immunofluorescence Assay:

    • Grow Vero cells on coverslips in 24-well plates and infect with PRV.

    • Treat the infected cells with different concentrations of this compound.

    • After a suitable incubation period (e.g., 24 hours), fix the cells.

    • Permeabilize the cells and incubate with a primary antibody specific for a viral antigen.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope. A reduction in fluorescence intensity in this compound-treated cells indicates an inhibition of viral protein expression.

  • Quantitative PCR (qPCR):

    • Infect Vero cells with PRV and treat with different concentrations of this compound.

    • After incubation (e.g., 48 hours), isolate the total DNA or RNA from the cell supernatant or cell lysate.

    • Perform qPCR using primers and probes specific for a viral gene to quantify the amount of viral nucleic acid.

    • A dose-dependent reduction in the viral genome copy number in this compound-treated samples confirms its inhibitory effect on viral replication.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the in vitro evaluation of an antiviral compound like this compound and a more detailed experimental workflow for determining its efficacy and cytotoxicity.

Antiviral_Evaluation_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_characterization In-depth Characterization cluster_mechanism Mechanism of Action Studies A Isolation of this compound from Streptomyces nitrosporeus B Primary Antiviral Screening (e.g., CPE Inhibition Assay) A->B C Hit Identification (Significant Antiviral Activity) B->C D Quantitative Efficacy Testing (Plaque Reduction Assay) C->D E Cytotoxicity Assessment (MTT Assay) C->E F Determination of EC50, CC50, and SI D->F E->F G Confirmation of Activity (qPCR, Immunofluorescence) F->G H Time-of-Addition Studies G->H I Identification of Viral Target H->I J Investigation of Host Signaling Pathway Modulation I->J

Caption: General workflow for the in vitro evaluation of this compound.

Caption: Detailed experimental workflow for determining this compound's efficacy and cytotoxicity.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of publicly available information detailing the specific cellular signaling pathways modulated by this compound. The primary mechanism of its antiviral activity is still under investigation. However, based on its chemical structure, a tetrahydroquinoline moiety, and the importance of the chlorine atom for its activity, it is hypothesized that this compound may act by alkylating a viral or host cell target protein, thereby interfering with a critical step in the viral replication cycle.

Further research, such as time-of-addition studies, resistance selection and sequencing, and affinity chromatography with this compound as a ligand, is required to elucidate the precise molecular target and the downstream effects on cellular signaling pathways.

Conclusion

This compound is a promising antiviral compound with potent in vitro activity, particularly against Pseudorabies virus. Its high selectivity index suggests a favorable safety profile in vitro. This technical guide summarizes the current knowledge on its antiviral properties and provides a framework for its further investigation. Future studies should focus on expanding the evaluation of its efficacy against a broader spectrum of viruses and on elucidating its mechanism of action to fully understand its therapeutic potential.

Virantmycin: A Promising Lead Compound for Broad-Spectrum Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing quinoline derivative produced by Streptomyces nitrosporeus, has emerged as a compelling candidate for the development of novel antiviral therapeutics.[1][2][3] First isolated and identified as a potent inhibitor of both RNA and DNA viruses, this natural product presents a unique chemical scaffold with significant potential for broad-spectrum antiviral activity.[1][3][] This technical guide provides a comprehensive overview of this compound, including its antiviral activity, postulated mechanism of action, and detailed experimental protocols relevant to its study and development as a lead compound.

Chemical and Physical Properties

This compound is characterized by its tetrahydroquinoline core structure. Its molecular formula is C₁₉H₂₆ClNO₃, with a molecular weight of 351.87 g/mol .[5] The presence of a chlorine atom and the specific stereochemistry of the tetrahydroquinoline ring are believed to be crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₆ClNO₃
Molecular Weight351.87 g/mol
AppearanceColorless acicular crystals
SolubilitySoluble in Ethanol, Chloroform

Antiviral Activity

This compound has demonstrated potent inhibitory effects against a range of both RNA and DNA viruses. While comprehensive quantitative data across numerous viral species is still an area of active research, existing studies highlight its significant potential.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Pseudorabies Virus (PRV)

VirusCell LineAssay TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Pseudorabies Virus (PRV)VeroCytopathic Effect (CPE) Inhibition0.01>20>2000[6]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound

Virus TypeNumber of Strains TestedMIC Range (µg/mL)Reference
RNA Viruses40.008 - 0.04[]
DNA Viruses40.005 - 0.03[]

Postulated Mechanism of Action

While the precise molecular mechanism of this compound's antiviral activity is yet to be fully elucidated, its chemical structure as a quinoline derivative provides valuable insights. Quinoline-based compounds have been reported to exert their antiviral effects through various mechanisms, including the inhibition of viral nucleic acid synthesis.[7][8][9][10][11]

A plausible hypothesis for this compound's mechanism of action is the inhibition of viral replication through the targeting of key viral enzymes, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses or DNA polymerase in DNA viruses. This interference with the replication machinery would halt the propagation of the virus within the host cell.

The diagram below illustrates a generalized viral life cycle and highlights the replication stage as a potential target for this compound.

Virantmycin_Mechanism_of_Action cluster_host_cell Host Cell Virus Virus Attachment_Entry 1. Attachment & Entry Virus->Attachment_Entry Uncoating 2. Uncoating Attachment_Entry->Uncoating Replication 3. Viral Genome Replication Uncoating->Replication Protein_Synthesis 4. Viral Protein Synthesis Replication->Protein_Synthesis Assembly 5. Assembly Protein_Synthesis->Assembly Release 6. Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Replication

Postulated mechanism of this compound targeting viral replication.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces nitrosporeus

This protocol outlines a general procedure for the isolation and purification of this compound.

Virantmycin_Isolation_Workflow Fermentation 1. Fermentation of S. nitrosporeus Centrifugation 2. Centrifugation of Culture Broth Fermentation->Centrifugation Supernatant_Extraction 3. Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Supernatant_Extraction Concentration 4. Concentration of Organic Extract Supernatant_Extraction->Concentration Silica_Gel_Chromatography 5. Silica Gel Column Chromatography Concentration->Silica_Gel_Chromatography HPLC 6. High-Performance Liquid Chromatography (HPLC) Silica_Gel_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptomyces nitrosporeus is cultured in a suitable fermentation medium to promote the production of this compound.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to partition this compound into the organic phase.

  • Purification: The crude extract is concentrated and purified using a combination of chromatographic techniques. This often involves initial separation on a silica gel column followed by final purification using high-performance liquid chromatography (HPLC) to yield pure, crystalline this compound.[1]

Determination of Antiviral Activity (EC₅₀) and Cytotoxicity (CC₅₀)

This protocol is based on the methodology used to determine the anti-PRV activity of this compound.[6]

Antiviral_Assay_Workflow Cell_Seeding 1. Seed Vero Cells in 96-well Plates Compound_Dilution 2. Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Dilution Infection_and_Treatment 3. Infect Cells with Virus & Add this compound Dilutions Compound_Dilution->Infection_and_Treatment Incubation 4. Incubate for 48-72 hours Infection_and_Treatment->Incubation CPE_Observation 5. Observe for Cytopathic Effect (CPE) Incubation->CPE_Observation MTT_Assay 6. Perform MTT Assay for Cell Viability (CC₅₀) Incubation->MTT_Assay EC50_Calculation 7. Calculate EC₅₀ based on CPE Inhibition CPE_Observation->EC50_Calculation

Workflow for determining EC₅₀ and CC₅₀ values.

Methodology:

  • Cell Culture: Vero cells are seeded in 96-well plates and grown to confluency.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection and Treatment: The cell monolayers are infected with the target virus (e.g., PRV). Immediately after infection, the different concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 48-72 hours).

  • EC₅₀ Determination: The concentration of this compound that inhibits the viral CPE by 50% is determined and expressed as the EC₅₀ value.

  • CC₅₀ Determination: In parallel, uninfected Vero cells are treated with the same serial dilutions of this compound. Cell viability is assessed using a standard method such as the MTT assay. The concentration that reduces cell viability by 50% is determined as the CC₅₀ value.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀, providing an indication of the compound's therapeutic window.

Conclusion and Future Directions

This compound stands out as a natural product with considerable promise as a lead compound for the development of broad-spectrum antiviral drugs. Its potent activity against both DNA and RNA viruses, coupled with a potentially favorable therapeutic index, warrants further investigation.

Future research should focus on:

  • Comprehensive Antiviral Profiling: Determining the IC₅₀/EC₅₀ values of this compound against a wider panel of clinically relevant DNA and RNA viruses.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to understand its mechanism of viral inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to optimize antiviral potency and improve its pharmacological properties.

  • In Vivo Efficacy Studies: Assessing the antiviral efficacy and safety of this compound in appropriate animal models of viral infection.

The continued exploration of this compound and its derivatives could pave the way for a new class of broad-spectrum antiviral agents to address the ongoing challenges of viral diseases.

References

The Critical Role of the Chlorine Atom in Virantmycin's Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship of the antiviral compound virantmycin, with a specific focus on the integral role of its chlorine atom. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuances of this compound's mechanism of action and the potential for developing novel antiviral agents.

Executive Summary

This compound, a natural product isolated from Streptomyces nitrosporeus, has demonstrated potent antiviral activity against a range of DNA and RNA viruses.[1][2][3][4][5] A key structural feature of this compound is the presence of a chlorine atom at the C3 position of its tetrahydroquinoline core.[1] Extensive research, particularly through the comparative analysis of this compound analogs, has unequivocally established that this chlorine atom is not merely a structural component but a critical determinant of the molecule's antiviral efficacy. Evidence strongly suggests that the chlorine atom functions as a crucial active moiety, likely participating in a direct interaction with viral or host target proteins.[6] The absence of this halogen atom leads to a significant loss of antiviral activity, highlighting its indispensable role. This guide will synthesize the available quantitative data, detail the experimental methodologies used to elucidate this role, and provide visual representations of the key concepts.

The Chlorine Atom: A Locus of Activity

The antiviral activity of this compound is intrinsically linked to its chemical structure, and the chlorine atom at the C3 position is a cornerstone of its biological function. Studies on this compound and its derivatives have consistently shown that the substitution at this position is critical for its inhibitory effects on viral replication.

A pivotal study that illuminated the role of the chlorine atom involved the comparative analysis of benzastatin C, an amide derivative of this compound, and its dechlorinated counterpart, benzastatin D. Benzastatin C, which retains the 3-chloro-tetrahydroquinoline core, exhibited significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Vesicular Stomatitis Virus (VSV). In stark contrast, benzastatin D, which has a hydroxyl group in place of the chlorine atom, was found to be inactive against these viruses.[7] This stark difference in activity provides compelling evidence for the direct involvement of the chlorine atom in the antiviral mechanism.

It is hypothesized that the chlorine atom, being a good leaving group, is essential for the covalent modification of a target protein through a nucleophilic substitution reaction.[6] This proposed mechanism suggests that this compound acts as an irreversible inhibitor, forming a stable bond with its molecular target and thereby disrupting a critical viral or cellular process required for viral replication.

Quantitative Analysis of Antiviral Activity

The following tables summarize the key quantitative data from studies on this compound and its chlorinated analog, benzastatin C, demonstrating the critical contribution of the chlorine atom to their antiviral potency.

Table 1: Antiviral Activity of Benzastatin C (Chlorinated this compound Analog) vs. Benzastatin D (Dechlorinated Analog)

CompoundVirusEC50 (µg/mL)Activity Status
Benzastatin CHerpes Simplex Virus type 1 (HSV-1)1.92Active
Benzastatin CHerpes Simplex Virus type 2 (HSV-2)0.53Active
Benzastatin CVesicular Stomatitis Virus (VSV)1.99Active
Benzastatin DHSV-1, HSV-2, VSVNot ApplicableInactive

Data sourced from a study on the differential antiviral activity of benzastatin C and its dechlorinated derivative.[7]

Table 2: Antiviral Activity of this compound against Pseudorabies Virus (PRV)

CompoundVirusIC50 (µg/mL)Cytotoxicity (CC50 in Vero cells, µg/mL)Selectivity Index (SI)
This compoundPseudorabies Virus (PRV)< 0.01> 20> 2000
Acyclovir (Control)Pseudorabies Virus (PRV)2.5> 20> 8
Ribavirin (Control)Pseudorabies Virus (PRV)4.8> 20> 4.17

Data from a study on the antiviral activity of benzoheterocyclic compounds, which identified the chlorine atom as an important active moiety.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide that were used to determine the antiviral activity of this compound and its analogs.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound in inhibiting viral replication.

1. Cell Culture and Virus Preparation:

  • A monolayer of susceptible host cells (e.g., Vero cells) is cultured in 6-well or 12-well plates until confluent.
  • A stock of the virus of interest (e.g., HSV-1, VSV) is serially diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

2. Infection and Treatment:

  • The cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS).
  • The diluted virus is added to the wells and incubated for 1 hour at 37°C to allow for viral adsorption.
  • Following incubation, the virus inoculum is removed.
  • An overlay medium containing various concentrations of the test compound (e.g., this compound, benzastatin C) is added to the wells. The overlay medium is typically semi-solid (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

3. Incubation and Plaque Visualization:

  • The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaques to form (typically 2-3 days).
  • After incubation, the cells are fixed with a solution such as 10% formalin.
  • The overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.

4. Data Analysis:

  • The number of plaques in each well is counted.
  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative PCR (qPCR) Assay for Pseudorabies Virus (PRV)

This assay quantifies the amount of viral DNA in infected cells to determine the inhibitory effect of a compound on viral replication.

1. Cell Culture, Infection, and Treatment:

  • Vero cells are seeded in 24-well plates and grown to confluence.
  • The cells are infected with PRV at a specific multiplicity of infection (MOI).
  • After a 1.5-hour incubation to allow for viral entry, the inoculum is removed, and the cells are washed.
  • Medium containing different concentrations of this compound or a control drug (e.g., acyclovir) is added to the wells.

2. DNA Extraction:

  • At 48 hours post-infection, the cell supernatant and/or the cells are collected.
  • Total DNA is extracted from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.

3. qPCR Analysis:

  • The qPCR reaction is set up using a master mix, specific primers and probe targeting a PRV gene (e.g., gE), and the extracted DNA template.
  • The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

4. Data Analysis:

  • A standard curve is generated using known concentrations of a plasmid containing the target viral gene to quantify the number of viral DNA copies in the experimental samples.
  • The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of viral DNA copies by 50% compared to the untreated virus-infected control.

Visualizing the Role of the Chlorine Atom

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G cluster_0 This compound Structure-Activity Relationship This compound This compound (with Chlorine) Activity Potent Antiviral Activity This compound->Activity Essential Moiety Dechloro_this compound Dechlorinated Analog (without Chlorine) Inactivity Loss of Antiviral Activity Dechloro_this compound->Inactivity Critical for Function

Caption: The essential role of the chlorine atom in this compound's antiviral activity.

G cluster_1 Proposed Mechanism of Action This compound This compound C3-Cl (Good Leaving Group) Covalent_Complex Covalent this compound-Protein Adduct Inactivated Target This compound->Covalent_Complex Nucleophilic Substitution Target Target Protein Nucleophilic Residue Target->Covalent_Complex Inhibition Inhibition of Viral Replication Covalent_Complex->Inhibition

Caption: Proposed covalent inhibition mechanism involving the chlorine atom.

G cluster_2 Antiviral Assay Workflow (Plaque Reduction) A Seed Host Cells B Infect with Virus A->B C Treat with this compound B->C D Incubate (Plaque Formation) C->D E Stain and Count Plaques D->E F Calculate EC50 E->F

Caption: Generalized workflow for the plaque reduction assay.

Conclusion

References

Methodological & Application

Virantmycin: Application Notes and Experimental Protocols for Antiviral Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent antiviral activity against a broad spectrum of both RNA and DNA viruses.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's antiviral efficacy. The protocols outlined below are designed to be adaptable for various viral targets and cell culture systems, enabling researchers to robustly assess the therapeutic potential of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These tables are intended to be a repository for data generated through the experimental protocols detailed in this document.

Table 1: Antiviral Activity of this compound (EC50/IC50 Values)

VirusVirus TypeCell LineAssay TypeEC50/IC50 (µg/mL)Selectivity Index (SI)Reference
Pseudorabies Virus (PRV)DNAVeroCPE Reduction0.03>667[3]
Influenza VirusRNAMDCKPlaque ReductionData not availableData not available
Herpes Simplex Virus-1 (HSV-1)DNAVeroPlaque ReductionData not availableData not available
Vesicular Stomatitis Virus (VSV)RNAVeroCPE ReductionData not availableData not available

Table 2: Cytotoxicity of this compound (CC50 Values)

Cell LineCell TypeAssay TypeCC50 (µg/mL)Reference
VeroMonkey Kidney EpithelialMTT Assay>20[3]
MDCKCanine Kidney EpithelialMTT AssayData not available
A549Human Lung CarcinomaMTT AssayData not available

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on various cell lines. This is crucial to ensure that observed antiviral effects are not due to cell death.

Materials:

  • Selected cell line (e.g., Vero, MDCK, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a wide range to determine the full dose-response curve. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Treatment: Remove the growth medium from the cells and add the diluted this compound solutions. Incubate for a period that mirrors the duration of the antiviral assays (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral plaque formation by this compound. This assay is considered the gold standard for measuring the inhibition of infectious virus production.

Materials:

  • Confluent monolayer of a suitable host cell line in 6- or 12-well plates

  • Virus stock with a known titer

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Protocol:

  • Cell Preparation: Seed cells to form a confluent monolayer on the day of infection.

  • Virus Adsorption: Wash the cell monolayer with PBS and infect with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of this compound. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining and Plaque Counting:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the ability of this compound to protect cells from virus-induced cell death or morphological changes (cytopathic effect).

Materials:

  • Confluent monolayer of a suitable host cell line in 96-well plates

  • Virus stock

  • This compound stock solution

  • Complete cell culture medium

  • Crystal violet staining solution or a cell viability dye (e.g., Neutral Red)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.

  • Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the diluted this compound.

    • Immediately add a pre-titered amount of virus to each well (except for the "cells only" control) to induce a clear CPE within the desired timeframe.

    • Include "virus only" and "cells only" controls.

  • Incubation: Incubate the plates at 37°C until the CPE in the "virus only" control wells is nearly complete (typically 2-4 days).

  • Quantification of CPE:

    • Visually score the CPE in each well under a microscope.

    • Alternatively, stain the cells with crystal violet, solubilize the dye, and measure the absorbance to quantify cell viability.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Viral Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Confluent monolayer of a suitable host cell line

  • Virus stock

  • This compound stock solution

  • Complete cell culture medium

Protocol:

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants.

  • Titration: Determine the viral titer in each supernatant sample using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the reduction in viral yield (in log10) for each this compound concentration compared to the untreated control.

Visualization of Experimental Workflow and Putative Mechanism

Caption: General workflow for assessing the antiviral activity of this compound.

Caption: Putative mechanism of this compound's antiviral action.

Discussion and Further Research

The provided protocols offer a robust framework for characterizing the antiviral properties of this compound. Initial studies have shown promising activity against Pseudorabies virus, with a high selectivity index.[3] The broad-spectrum nature of this compound against both RNA and DNA viruses, as indicated in early reports, warrants further investigation against a wider panel of viral pathogens.[1][4]

The precise mechanism of action of this compound remains to be fully elucidated. The importance of the chlorine atom and the tetrahydroquinoline skeleton for its antiviral activity has been suggested.[3] Future research should focus on time-of-addition studies to pinpoint the stage of the viral life cycle that is inhibited by this compound. Furthermore, investigating the effect of this compound on host cell signaling pathways could reveal novel antiviral targets and provide a deeper understanding of its mechanism. Identifying the specific viral or host cell targets of this compound will be crucial for its development as a therapeutic agent.

References

Application Notes and Protocols: Plaque Reduction Assay for Determining the Antiviral Activity of Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for utilizing the plaque reduction assay to determine the antiviral activity of Virantmycin, a chlorine-containing antibiotic produced by Streptomyces nitrosporeus. This compound has demonstrated potent inhibitory activity against a range of both RNA and DNA viruses.[1][2] Recent studies have highlighted its effectiveness against Pseudorabies virus (PRV), suggesting that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral function.[3]

Principle of the Assay

The plaque reduction assay is based on the ability of a cytopathic virus to form localized areas of cell death or lysis, known as plaques, on a confluent monolayer of susceptible host cells.[4][5] The number of plaques is directly proportional to the quantity of infectious virus particles. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, resulting in a reduction in the number and/or size of the plaques.[4] By testing a serial dilution of this compound, a dose-response curve can be generated to calculate the 50% inhibitory concentration (IC50), a key measure of the compound's antiviral potency.

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific virus and host cell line used.

1. Materials and Reagents

  • Cells and Virus: A susceptible host cell line and a lytic virus stock of known titer (plaque-forming units/mL).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Media: Growth medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Infection Medium: Serum-free or low-serum medium.

  • Overlay Medium: Semi-solid medium to restrict virus spread. Common options include:

    • 1% Methylcellulose in growth medium.

    • 0.5% to 1.2% Agarose in growth medium.

    • Avicel® overlay medium.[6][7]

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS), sterile.

    • Trypsin-EDTA for cell detachment.

    • Fixative solution (e.g., 4% formaldehyde or 10% formalin).[4][8]

    • Staining solution (e.g., 0.1% to 0.5% crystal violet in 20% ethanol).[4][8]

  • Equipment and Consumables:

    • Sterile 6-well or 12-well cell culture plates.[6]

    • Sterile serological pipettes, pipette tips, and microcentrifuge tubes.

    • CO2 incubator (37°C, 5% CO2).

    • Biosafety cabinet.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_cells Seed host cells in multi-well plates infect Infect cell monolayers with virus prep_cells->infect prep_virus Prepare serial dilutions of virus stock for titration prep_virus->infect Titration Only prep_drug Prepare serial dilutions of this compound treat Add this compound-containing overlay medium prep_drug->treat adsorb Allow virus adsorption (1 hour) infect->adsorb adsorb->treat incubate Incubate for 2-3 days until plaques are visible treat->incubate fix Fix the cells incubate->fix stain Stain with crystal violet fix->stain count Count plaques stain->count calculate Calculate % plaque reduction and IC50 count->calculate

Caption: Workflow of the plaque reduction assay to determine this compound's antiviral activity.

3. Detailed Methodology

Step 1: Cell Seeding

  • Culture a suitable host cell line to approximately 90-95% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. For example, seed 5 x 10^5 cells per well for a 6-well plate.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

Step 2: Virus Titration (Plaque Assay)

This step is crucial to determine the virus titer and the appropriate dilution for the main experiment.

  • On the day of the experiment, when cells are confluent, prepare ten-fold serial dilutions of the virus stock in infection medium.

  • Remove the growth medium from the cell monolayers and wash once with sterile PBS.

  • Infect the cells in duplicate with 200 µL of each virus dilution.[4]

  • Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[4][8]

  • After adsorption, remove the inoculum and overlay the cells with 2 mL of semi-solid overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Fix and stain the cells as described in Step 5.

  • Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL). Aim for a dilution that yields 50-100 plaques per well for the main experiment.[4][8]

Step 3: Plaque Reduction Assay with this compound

  • Prepare serial dilutions of this compound in infection medium at 2X the final desired concentrations. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dilution) and a "no drug" virus control.

  • Remove the growth medium from the confluent cell monolayers.

  • Infect the cells (in duplicate or triplicate) with the virus dilution determined from the titration step (to yield 50-100 PFU/well). Do not add virus to the cell control wells.

  • Incubate for 1 hour at 37°C for virus adsorption.

  • During the adsorption period, prepare the final overlay medium containing the respective concentrations of this compound. For example, mix the 2X this compound dilutions 1:1 with a 2X concentrated overlay medium.

  • After adsorption, carefully remove the virus inoculum.

  • Immediately add 2 mL of the overlay medium containing the corresponding concentrations of this compound to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.

Step 4: Plaque Visualization and Counting

  • After incubation, fix the cells by adding 1 mL of 4% formaldehyde or 10% formalin to each well and incubate for at least 30 minutes at room temperature.[4][8]

  • Carefully aspirate the overlay and the fixative solution.

  • Stain the cell monolayer by adding 0.5 mL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes.[8]

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained, uninfected cells.[8]

4. Data Presentation and Analysis

Summarize the quantitative data in a structured table to facilitate analysis and comparison.

Table 1: Plaque Reduction by this compound

This compound Concentration (µM)Plaque Count (Replicate 1)Plaque Count (Replicate 2)Plaque Count (Replicate 3)Average Plaque Count% Plaque Reduction
0 (Virus Control)859188880%
0.17579777712.5%
150555252.340.6%
1012151413.784.4%
1000000100%
Cell Control0000N/A
Vehicle Control86899088.3-0.3%

Calculation:

  • % Plaque Reduction = [ (Average plaque count in virus control - Average plaque count in this compound-treated well) / Average plaque count in virus control ] x 100

The IC50 value is determined by plotting the % plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, its chemical structure, particularly the presence of a chlorine atom, suggests it may act as a reactive compound.[3] It is hypothesized that this compound may inhibit viral replication by targeting key viral or host proteins essential for the viral life cycle. The diagram below illustrates general stages of a viral life cycle that could be inhibited by an antiviral compound.

G cluster_cell Host Cell attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Genome Replication & Protein Synthesis uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release progeny Progeny Virions release->progeny virion Virus Particle virion->attachment This compound This compound This compound->attachment Inhibition? This compound->uncoating Inhibition? This compound->replication Inhibition?

Caption: General viral life cycle stages potentially inhibited by this compound.

Conclusion

The plaque reduction assay is a robust and reliable method for assessing the antiviral properties of this compound.[4][9] This protocol provides a comprehensive framework for researchers to quantify the inhibitory effects of this promising antiviral compound and determine its IC50 value. Careful optimization of cell and virus conditions is essential for obtaining accurate and reproducible results. Further investigation into the specific molecular targets of this compound will be critical for its development as a potential therapeutic agent.

References

Application Notes and Protocols for Virantmycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Virantmycin, a potent antiviral and antifungal agent, has garnered significant interest within the research and drug development communities.[1][2][3][4] Its demonstrated activity against a broad spectrum of both RNA and DNA viruses, coupled with its role as a robust activator of hypoxia-inducible factor (HIF)-dependent gene expression, positions it as a valuable tool for various cell-based assays.[2][5] These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture, ensuring reproducible and accurate experimental outcomes.

Data Presentation

The following table summarizes the key quantitative data for the preparation and application of this compound in cell culture.

ParameterValueSolventNotes
Stock Solution Concentration 20 mg/mLDMSOBased on published experimental use.[2] Higher or lower concentrations may be prepared based on experimental needs.
Working Concentration (Antiviral) 0.01 - 5 µg/mLCell Culture MediumEffective concentrations can be cell-line and virus-dependent. An EC50 of 0.01 µg/mL has been reported for Pseudorabies virus (PRV).[2]
Working Concentration (HIF Activation) 17 ng/mL (EC50)Cell Culture MediumThis is the half-maximal effective concentration for activating HIF-dependent reporter gene expression.[5]
Storage of Stock Solution -20°CDMSOFor long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[6]
Stability of Stock Solution Up to 6 months at -20°CDMSOWhile specific stability data for this compound is limited, general guidelines for antibiotic stock solutions suggest this storage duration.[6] Stability may vary.
Molecular Weight 351.85 g/mol N/A
Solubility Soluble in DMSO, Ethanol, Chloroform, Methanol, Acetone, Benzene, and Ethyl Acetate. Insoluble in water.[7]N/ADMSO is the recommended solvent for cell culture applications due to its miscibility with aqueous media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (20 mg/mL)

This protocol details the steps for preparing a 20 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve the final concentration of 20 mg/mL. For 20 mg of powder, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term use.[6]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the this compound stock solution to the desired working concentration in cell culture medium.

Materials:

  • This compound stock solution (20 mg/mL in DMSO)

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µg/mL:

    • Initial Concentration (Stock) = 20 mg/mL = 20,000 µg/mL

    • Final Concentration (Working) = 10 µg/mL

    • Final Volume = 10 mL

    • Using the formula C1V1 = C2V2: (20,000 µg/mL) * V1 = (10 µg/mL) * (10 mL) V1 = 0.005 mL or 5 µL

  • Preparation of Working Solution: In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solution immediately for treating your cells.

Mandatory Visualizations

Experimental Workflow

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (20 mg/mL) weigh->dissolve aliquot Aliquot into sterile tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately for Cell Treatment mix->use

Caption: Workflow for this compound stock and working solution preparation.

Signaling Pathway

G This compound's Effect on the HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound HIF1a_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) HIF1a_normoxia->PHD O2 present Degradation Degradation pVHL pVHL PHD->pVHL Hydroxylation HIF1a_hypoxia HIF-1α PHD->HIF1a_hypoxia Inhibited by Hypoxia or this compound Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->Degradation This compound This compound This compound->HIF1a_hypoxia Stabilizes HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates

Caption: this compound activates the HIF-1α pathway by stabilizing HIF-1α.

References

Determining the Optimal Working Concentration of Virantmycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin is a chlorine-containing antiviral antibiotic, originally isolated from Streptomyces nitrosporeus.[1] It is a natural product characterized by a tetrahydroquinoline skeleton and has demonstrated broad-spectrum inhibitory activity against both RNA and DNA viruses.[1][2][3] Recent studies have highlighted its potent efficacy against the Pseudorabies virus (PRV), where it showed superior activity compared to established antiviral agents like ribavirin and acyclovir. The antiviral activity of this compound is thought to be linked to its chlorine atom and tetrahydroquinoline structure.[2]

Determining the optimal working concentration of a novel antiviral agent like this compound is a critical step in preclinical research and drug development. This process involves balancing the compound's efficacy in inhibiting viral replication with its potential toxicity to host cells. The key parameters to establish are the 50% inhibitory concentration (IC50 or EC50) and the 50% cytotoxic concentration (CC50). The ratio of CC50 to IC50 provides the Selectivity Index (SI), a crucial measure of the therapeutic window of the drug.[4] An SI value of 10 or greater is generally considered indicative of a promising antiviral candidate.[4]

These application notes provide a comprehensive guide to determining the optimal working concentration of this compound, including summaries of known activity, detailed experimental protocols for cytotoxicity and antiviral assays, and visual workflows to guide the experimental process.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound against Pseudorabies virus (PRV) in Vero cells. This data is essential for guiding the selection of appropriate concentration ranges for further experimentation.

CompoundVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
This compound Pseudorabies virus (PRV)Vero0.01>20>2000Liu et al., 2023[2]
Ribavirin (Control)Pseudorabies virus (PRV)Vero17.61>400>22.7Liu et al., 2023[2]
Acyclovir (Control)Pseudorabies virus (PRV)Vero2.13>400>187.8Liu et al., 2023[2]

EC50 (50% effective concentration) is the concentration that inhibits the virus-induced cytopathic effect by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of normal cells by 50%.[2]

Visualizing the Path to Optimization

To effectively determine the optimal working concentration of this compound, a logical workflow is necessary, starting from assessing cytotoxicity and moving towards evaluating antiviral efficacy. The mode of action for this compound is still under investigation, but its ability to inhibit viral replication is a key aspect of its function.

G cluster_0 Viral Life Cycle Inhibition Virus Virus Particle HostCell Host Cell Virus->HostCell Infection Entry 1. Attachment & Entry HostCell->Entry Replication 2. Replication & Protein Synthesis Entry->Replication Assembly 3. Assembly Replication->Assembly Release 4. Release of New Virions Assembly->Release This compound This compound This compound->Replication Inhibits

Caption: General mechanism of this compound's antiviral action.

G cluster_1 Experimental Workflow Start Start: Prepare this compound Stock Solution Cytotoxicity Phase 1: Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity DoseSelection Select Non-Toxic Concentration Range (Concentrations < CC50) Cytotoxicity->DoseSelection CalculateSI Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->CalculateSI Antiviral Phase 2: Antiviral Assay (e.g., Plaque Reduction or CPE Inhibition) DoseSelection->Antiviral CalculateIC50 Calculate IC50/EC50 Antiviral->CalculateIC50 CalculateIC50->CalculateSI OptimalConc Determine Optimal Working Concentration CalculateSI->OptimalConc

Caption: Workflow for determining this compound's optimal concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific virus-cell system being used.

Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health.[5][6][7]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom cell culture plates

  • Susceptible host cell line (e.g., Vero, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of two-fold dilutions of this compound in culture medium. The concentration range should be broad initially to identify the toxic range.

  • Treatment: After 24 hours of cell growth, remove the medium and add 100 µL of the different this compound dilutions to the wells in triplicate. Include wells for "cell control" (medium only) and "solvent control" (medium with the highest concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Determination of Antiviral Activity (IC50) by Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[10][11]

Materials:

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of susceptible host cells

  • Virus stock with a known titer

  • Serum-free culture medium

  • Overlay medium (e.g., containing 1% methylcellulose or 0.6% agarose)

  • Crystal violet solution (0.5% in 20% ethanol)

  • Formalin (4% solution) or methanol for fixing

Procedure:

  • Cell Seeding: Seed plates to achieve a confluent monolayer of host cells on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium at concentrations below the determined CC50. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers. Add the virus dilution to all wells except the "cell control" wells. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Treatment: After adsorption, remove the virus inoculum. Add 2 mL of the overlay medium containing the different concentrations of this compound to the respective wells. Include "virus control" wells (overlay with no drug) and "cell control" wells (overlay with no drug and no virus).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are clearly visible in the virus control wells.

  • Fixation and Staining: Carefully remove the overlay. Fix the cells with formalin or methanol for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Determination of Antiviral Activity (EC50) by Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus, known as the cytopathic effect (CPE).[12][13][14]

Materials:

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)

  • Destaining/elution solution

Procedure:

  • Cell Seeding: Prepare a confluent monolayer of host cells in a 96-well plate as described in Protocol 1.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium at concentrations below the CC50.

  • Infection and Treatment: Remove the growth medium. Add 50 µL of medium with the appropriate this compound dilution to the wells. Then, add 50 µL of a virus dilution that causes 80-100% CPE within the desired incubation time. Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until significant CPE is observed in the virus control wells (typically 48-72 hours).

  • Quantification of CPE:

    • Microscopic Examination: Visually score the percentage of CPE in each well.

    • Quantitative Staining (Crystal Violet): Gently wash the cells with PBS. Fix with 10% formaldehyde or methanol. Stain with 0.5% Crystal Violet. Wash to remove excess stain, dry, and elute the stain with a suitable solvent. Read the absorbance.[12]

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to determine the optimal working concentration of this compound. By systematically evaluating its cytotoxicity (CC50) and antiviral efficacy (IC50/EC50), a reliable Selectivity Index (SI) can be calculated. This is a critical step in advancing this compound as a potential lead compound for the development of new antiviral therapies. The high SI value reported against PRV suggests that this compound has a promising therapeutic window, warranting further investigation against a broader range of viruses.

References

Virantmycin: Application in Herpes Simplex Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, an antiviral antibiotic produced by Streptomyces nitrosporeus, has demonstrated inhibitory activity against a variety of RNA and DNA viruses.[1][2] Its potential as a therapeutic agent against Herpes Simplex Virus (HSV) is an area of growing interest for virologists and drug development professionals. This document provides an overview of the current understanding of this compound's application in HSV research, including its mechanism of action, protocols for its evaluation, and a summary of available data.

While specific quantitative data on the efficacy of this compound against HSV-1 and HSV-2 is not extensively available in publicly accessible literature, its demonstrated activity against other herpesviruses, such as Pseudorabies virus (PRV), suggests a promising avenue for further investigation.

Antiviral Activity and Mechanism of Action

The precise mechanism by which this compound exerts its antiviral effect on Herpes Simplex Virus is not yet fully elucidated. However, based on its activity against other DNA viruses, it is hypothesized to interfere with viral replication. Potential mechanisms of action that are common targets for anti-herpesviral drugs include:

  • Inhibition of Viral DNA Polymerase: Many antiviral drugs target the HSV DNA polymerase, an enzyme crucial for the replication of the viral genome.[3]

  • Interference with Viral Entry: Some antiviral compounds prevent the virus from entering the host cell by targeting viral glycoproteins or host cell receptors.

  • Disruption of Viral Protein Synthesis: Inhibition of the synthesis of essential viral proteins can halt the assembly of new virions.

Further research is required to determine the specific molecular targets of this compound within the HSV replication cycle.

Data Presentation

Currently, there is a lack of specific quantitative data (IC50, EC50, CC50) for this compound's activity against HSV-1 and HSV-2 in the public domain. The table below is provided as a template for researchers to populate as data becomes available.

Compound Virus Strain Cell Line IC50 (µM) EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
This compoundHSV-1e.g., VeroData not availableData not availableData not availableData not available
This compoundHSV-2e.g., VeroData not availableData not availableData not availableData not available
Acyclovir (Control)HSV-1e.g., VeroInsert literature valueInsert literature valueInsert literature valueInsert literature value
Acyclovir (Control)HSV-2e.g., VeroInsert literature valueInsert literature valueInsert literature valueInsert literature value

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity of this compound against HSV. Researchers should optimize these protocols for their specific experimental conditions.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Workflow:

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Add dilutions to cells C->D E Incubate for 48-72h D->E F Add viability reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate F->G H Measure signal (absorbance/luminescence) G->H I Calculate cell viability (%) H->I J Determine CC50 value I->J

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of this compound.

Methodology:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assay: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[4][5]

Plaque Reduction Assay (IC50/EC50 Determination)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques.

Workflow:

cluster_0 Cell and Virus Preparation cluster_1 Infection and Treatment cluster_2 Plaque Development and Visualization cluster_3 Data Analysis A Seed cells in 6-well plate B Incubate to form monolayer A->B D Infect cell monolayer with HSV B->D C Prepare virus inoculum E Incubate for 1h (adsorption) D->E F Remove inoculum E->F G Add overlay medium with this compound dilutions F->G H Incubate for 2-3 days G->H I Fix and stain cells (e.g., crystal violet) H->I J Count plaques I->J K Calculate plaque reduction (%) J->K L Determine IC50/EC50 value K->L

Caption: Workflow for the plaque reduction assay to determine the antiviral efficacy of this compound.

Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and overlay the cells with a medium containing methylcellulose and serial dilutions of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells with methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The IC50 or EC50 is the concentration of this compound that reduces the number of plaques by 50%.[6]

Signaling Pathways in HSV Infection

HSV infection is known to modulate various host cell signaling pathways to facilitate its replication and evade the host immune response. While the specific effects of this compound on these pathways are unknown, key pathways involved in HSV infection are depicted below. Future research could investigate the impact of this compound on these signaling cascades.

Hypothetical Model of this compound Action on HSV Replication:

cluster_0 HSV Life Cycle cluster_1 Potential this compound Intervention A Viral Entry B Uncoating A->B C Viral DNA Replication B->C D Protein Synthesis C->D E Virion Assembly D->E F Egress E->F This compound This compound This compound->C Inhibition? This compound->D Inhibition? cluster_0 HSV Infection cluster_1 Host Cell Signaling cluster_2 Cellular Response HSV HSV NFkB NF-κB Pathway HSV->NFkB Modulates MAPK MAPK/ERK Pathway HSV->MAPK Modulates PI3K PI3K/Akt Pathway HSV->PI3K Modulates IRF IRF3/7 Pathway HSV->IRF Modulates Immunity Innate Immunity NFkB->Immunity Replication Viral Replication NFkB->Replication Survival Cell Survival MAPK->Survival MAPK->Replication PI3K->Survival PI3K->Replication IRF->Immunity

References

Application Notes and Protocols for Studying Influenza Virus Replication Using Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin is a novel antiviral antibiotic isolated from Streptomyces nitrosporeus.[1][2] It is a chlorine-containing compound with a molecular formula of C19H26NO3Cl.[2] this compound has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses, including influenza virus.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the replication of influenza virus.

The antiviral activity of this compound and its derivatives is attributed to the configurations of its tetrahydroquinoline ring unit, carboxylic group, and terminal tetrasubstituted double bond.[4] While the precise mechanism of action is still under investigation, evidence suggests that this compound may interfere with the early stages of the viral replication cycle, potentially by targeting the viral hemagglutinin (HA) protein and inhibiting viral entry into the host cell.

Data Presentation

Quantitative data on the inhibitory effects of this compound against specific influenza virus strains is not extensively available in public literature. The following tables are provided as templates for researchers to systematically record their experimental data when determining the antiviral potency of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains

Influenza A StrainCell LineAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
A/H1N1MDCKPlaque Reduction
A/H3N2A549Yield Reduction
User-defined
User-defined

Table 2: In Vitro Antiviral Activity of this compound against Influenza B Virus Strains

Influenza B StrainCell LineAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
B/VictoriaMDCKPlaque Reduction
B/YamagataA549Yield Reduction
User-defined
User-defined
  • IC50 (50% inhibitory concentration): Concentration of this compound that inhibits viral replication by 50%.

  • EC50 (50% effective concentration): Concentration of this compound that provides 50% of the maximum antiviral effect.

  • CC50 (50% cytotoxic concentration): Concentration of this compound that causes 50% cytotoxicity in the host cells.

  • Selectivity Index (SI): A measure of the compound's specificity for the virus, calculated as CC50/IC50. A higher SI value indicates a more promising antiviral agent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

influenza_replication_cycle cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor 1. Attachment NA Neuraminidase (NA) CellMembrane Cell Membrane NA->CellMembrane 12. Release M2 M2 Ion Channel Endosome Endosome M2->Endosome 3. Acidification RNP Ribonucleoprotein (RNP) Nucleus Nucleus RNP->Nucleus 5. Nuclear Import RNP->CellMembrane 10. Assembly Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Uncoating & RNP Release Nucleus->Nucleus 6. Transcription & Replication Nucleus->Cytoplasm 7. Nuclear Export Golgi Golgi Apparatus Cytoplasm->Golgi 8. Protein Synthesis & Glycosylation Golgi->CellMembrane 9. Protein Transport CellMembrane->NA 11. Budding This compound This compound This compound->HA Inhibition of Attachment/Fusion

Caption: Proposed mechanism of action of this compound on the influenza virus replication cycle.

plaque_reduction_assay A Seed susceptible cells (e.g., MDCK) in multi-well plates C Infect cell monolayers with a known titer of influenza virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to the infected cells B->D C->D E Overlay with semi-solid medium (e.g., agarose or Avicel) D->E F Incubate for 2-3 days to allow plaque formation E->F G Fix and stain the cells (e.g., with crystal violet) F->G H Count the number of plaques in each well G->H I Calculate the IC50 value H->I

Caption: Experimental workflow for the Plaque Reduction Assay.

qPCR_workflow A Infect cells with influenza virus in the presence of varying concentrations of this compound B Incubate for a defined period (e.g., 24, 48 hours) A->B C Isolate total RNA from the cells or supernatant B->C D Perform reverse transcription to synthesize cDNA C->D E Set up quantitative PCR (qPCR) with primers and probes specific for a viral gene (e.g., M gene) D->E F Run qPCR and acquire amplification data E->F G Determine the viral RNA copy number or Ct values F->G H Calculate the percent inhibition of viral replication G->H

Caption: Workflow for quantifying viral replication using qRT-PCR.

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the titer of infectious virus and assessing the antiviral activity of a compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza virus stock of known titer (e.g., A/H1N1, A/H3N2)

  • This compound stock solution

  • 2x DMEM

  • Low-melting-point agarose or Avicel RC-591

  • TPCK-treated trypsin

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 12-well or 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed MDCK cells into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well for a 12-well plate).

    • Incubate at 37°C in a 5% CO2 incubator.

  • Virus and Compound Preparation:

    • On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin. The target dilution should produce 50-100 plaques per well in the virus control wells.

    • Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Infect the cells by adding 200 µL (for 12-well plates) of the appropriate virus dilution to each well.

    • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Treatment and Overlay:

    • After the 1-hour adsorption period, aspirate the virus inoculum.

    • Add the this compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Prepare the overlay medium. For a 1% agarose overlay, mix equal volumes of molten 2% low-melting-point agarose (kept at 42°C) and 2x DMEM containing 2 µg/mL TPCK-treated trypsin and the appropriate final concentration of this compound.

    • Carefully add 1 mL of the overlay medium to each well and let it solidify at room temperature.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.

    • Fix the cells by adding a 10% formaldehyde solution for at least 4 hours.

    • Remove the overlay and the fixative solution.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

Hemagglutination Inhibition (HI) Assay

This assay is used to determine if this compound can inhibit the agglutination of red blood cells (RBCs) by the influenza virus, which is mediated by the HA protein.

Materials:

  • Influenza virus stock with a known hemagglutination titer (e.g., 4 HAU/50 µL)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS

  • V-bottom 96-well microtiter plates

Procedure:

  • Compound Dilution:

    • Add 50 µL of PBS to all wells of a V-bottom 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL to the next well.

  • Virus Addition:

    • Add 50 µL of the influenza virus stock (adjusted to 4 HAU/50 µL) to all wells except the RBC control wells.

  • Incubation:

    • Gently tap the plate to mix the contents and incubate at room temperature for 30 minutes.

  • RBC Addition:

    • Add 50 µL of the 0.5% RBC suspension to all wells.

  • Incubation and Reading:

    • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells have settled.

    • Read the results. A distinct button of RBCs at the bottom of the well indicates hemagglutination inhibition. A diffuse lattice of RBCs indicates hemagglutination.

  • Data Analysis:

    • The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantifies the amount of viral RNA in infected cells to determine the effect of this compound on viral replication.

Materials:

  • Susceptible cell line (e.g., A549 or MDCK)

  • Influenza virus stock

  • This compound stock solution

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers and probe specific for a conserved influenza virus gene (e.g., the Matrix [M] gene)

  • qPCR instrument

Procedure:

  • Infection and Treatment:

    • Seed cells in a multi-well plate and grow to confluency.

    • Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include appropriate controls.

    • Incubate for a set period (e.g., 24 or 48 hours).

  • RNA Extraction:

    • Harvest the cells or cell culture supernatant.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and the influenza-specific primers and probe.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the viral RNA copy number using a standard curve of known concentrations of a plasmid containing the target viral gene.

    • Calculate the percentage of inhibition of viral RNA synthesis for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

References

Application Notes and Protocols for Virantmycin in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, an antiviral antibiotic produced by Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a range of both RNA and DNA viruses.[1][2][3] Its chemical structure, a chlorinated tetrahydroquinoline, is crucial for its biological function. These application notes provide a summary of the susceptible cell lines and viruses, quantitative antiviral data, and detailed experimental protocols for the evaluation of this compound's antiviral effects.

Susceptible Cell Lines and Antiviral Activity of this compound

This compound has shown significant efficacy against various viruses in different cell lines. The following tables summarize the available quantitative data on its antiviral activity.

Table 1: Antiviral Activity of this compound

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference(s)
HerpesviridaePseudorabies virus (PRV)Vero0.01>20>2000[4]

Table 2: Antiviral Activity of Benzastatin C (a structurally related compound from S. nitrosporeus)

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference(s)
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)Not Specified1.92Not SpecifiedNot Specified[5]
HerpesviridaeHerpes Simplex Virus type 2 (HSV-2)Not Specified0.53Not SpecifiedNot Specified[5]
RhabdoviridaeVesicular Stomatitis Virus (VSV)Not Specified1.99Not SpecifiedNot Specified[5]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated. However, studies on this compound and its structural analogs suggest that the tetrahydroquinoline skeleton and the chlorine atom are critical for its antiviral activity.[4] It is hypothesized that these chemical features may allow the compound to interact with and modify a target protein, either of viral or host origin, through a substitution reaction, thereby inhibiting viral replication.[4] Further research is required to identify the specific molecular targets and the signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect cells from the virus-induced cytopathic effect.

Materials:

  • Susceptible host cells (e.g., Vero cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock (e.g., PRV)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT or Neutral Red stain for cell viability assessment

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

  • Infection and Treatment:

    • Once the cell monolayer is confluent, remove the growth medium.

    • Add the diluted this compound to the wells.

    • Add the virus at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of CPE:

    • Visually inspect the cells under a microscope for CPE.

    • Quantify cell viability using an MTT or Neutral Red assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the this compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

Materials:

  • Susceptible host cells (e.g., Vero cells)

  • Cell culture medium

  • Virus stock

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (50-100 per well/dish).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50 value.

qPCR-Based Antiviral Assay

This assay measures the reduction in viral genomic material.

Materials:

  • Susceptible host cells

  • Cell culture medium

  • Virus stock

  • This compound stock solution

  • 24-well or 48-well cell culture plates

  • DNA/RNA extraction kit

  • Primers and probes specific for a viral gene

  • qPCR master mix and instrument

Procedure:

  • Cell Seeding, Infection, and Treatment: Follow the same procedure as the CPE inhibition assay.

  • Incubation: Incubate for a defined period (e.g., 24 or 48 hours).

  • Nucleic Acid Extraction:

    • Harvest the cells and/or supernatant.

    • Extract viral DNA or RNA using a suitable kit.

  • qPCR:

    • Perform reverse transcription if the virus is an RNA virus.

    • Set up the qPCR reaction with viral-specific primers and probes.

  • Data Analysis: Quantify the viral load in each sample and calculate the percentage of inhibition of viral replication for each this compound concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate the general workflow for evaluating antiviral compounds and a hypothetical mechanism of action for this compound based on available information.

Antiviral_Assay_Workflow cluster_in_vitro In Vitro Evaluation cluster_assays Antiviral Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Vero cells) infection 2. Virus Infection (e.g., PRV) cell_culture->infection treatment 3. This compound Treatment (Dose-response) infection->treatment cpe CPE Inhibition Assay treatment->cpe plaque Plaque Reduction Assay treatment->plaque qpcr qPCR-based Assay treatment->qpcr cc50 Determine CC50 (Cytotoxicity Assay) treatment->cc50 ec50 Determine EC50 cpe->ec50 plaque->ec50 qpcr->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si

Caption: General workflow for in vitro evaluation of this compound's antiviral activity.

Hypothetical_MOA cluster_virus_lifecycle Viral Replication Cycle entry 1. Viral Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication & Protein Synthesis uncoating->replication assembly 4. Assembly replication->assembly release 5. Release assembly->release This compound This compound target_protein Host or Viral Target Protein This compound->target_protein Binds to and modifies inhibition Inhibition of Target Protein Function target_protein->inhibition inhibition->replication Blocks

Caption: Hypothetical mechanism of action for this compound targeting a key viral or host protein.

References

Application Notes and Protocols: Virantmycin Cytotoxicity Assay in Vero Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses.[1][2] As with any potential therapeutic agent, evaluating its cytotoxic profile is a critical step in preclinical development. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is widely used in virology and drug development.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of this compound in Vero cells.

CompoundCell LineAssayCytotoxic Concentration (CC50)Antiviral Activity (IC50)Selectivity Index (SI = CC50/IC50)
This compoundVeroNot Specified> 20 µg/mL1.74 µg/mL (against PRV)> 11.5

Note: A higher Selectivity Index indicates a more favorable safety profile, as the compound is effective against the virus at concentrations that are not toxic to the host cells.

Experimental Protocols

This section provides detailed methodologies for three common cytotoxicity assays that can be employed to evaluate the effect of this compound on Vero cells: MTT, LDH, and Neutral Red uptake assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Vero cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Materials:

  • Vero cells

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

      • Medium background: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the % cytotoxicity against the this compound concentration to determine the CC50 value.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Vero cells

  • Complete cell culture medium

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing and Destaining:

    • Carefully remove the Neutral Red solution and wash the cells with the wash solution.

    • Add 150 µL of the destain solution to each well.

    • Shake the plate for 10 minutes on a shaker to extract the dye from the cells.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of Neutral Red uptake for each treatment group relative to the untreated control.

    • Plot the percentage of uptake against the this compound concentration to determine the CC50 value.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for this compound Cytotoxicity Assay in Vero Cells cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Vero Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions add_compound Add this compound to Cells incubate_24h->add_compound prepare_this compound->add_compound incubate_exposure Incubate for Exposure Period (24-72h) add_compound->incubate_exposure add_reagent Add Assay Reagent (MTT, LDH Substrate, or Neutral Red) incubate_exposure->add_reagent incubate_assay Incubate for Assay Development add_reagent->incubate_assay measure_signal Measure Signal (Absorbance) incubate_assay->measure_signal calculate_viability Calculate % Cell Viability/Cytotoxicity measure_signal->calculate_viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50 end End determine_cc50->end

Caption: A generalized workflow for determining the cytotoxicity of this compound in Vero cells.

Potential Antiviral Mechanisms of Action

The precise molecular mechanism of this compound's antiviral activity is still under investigation. As a member of the quinoline class of compounds, its mechanism may involve interference with various stages of the viral life cycle.

Antiviral_Targets Potential Targets for Antiviral Agents in the Viral Life Cycle cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication cluster_exit Viral Exit attachment Attachment penetration Penetration attachment->penetration 2. Enters cell uncoating Uncoating penetration->uncoating 3. Releases genetic material transcription Transcription uncoating->transcription genome_replication Genome Replication uncoating->genome_replication translation Translation transcription->translation assembly Assembly translation->assembly genome_replication->assembly release Release assembly->release 4. New virions exit the cell virion Virus virion->attachment 1. Binds to cell surface receptors This compound This compound (Potential Action) cluster_entry cluster_entry This compound->cluster_entry cluster_replication cluster_replication This compound->cluster_replication cluster_exit cluster_exit This compound->cluster_exit

Caption: Potential stages in the viral life cycle that could be targeted by antiviral compounds like this compound. The exact target of this compound is not yet fully elucidated.

References

Proper handling and storage conditions for Virantmycin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of Virantmycin in a laboratory setting. The included protocols are intended to serve as a starting point for antiviral research and development.

Introduction

This compound is a potent, chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus. It exhibits broad-spectrum activity against a variety of both RNA and DNA viruses, making it a compound of significant interest for antiviral drug development. This compound's molecular formula is C19H26NO3Cl, and it has a molecular weight of 351.9 g/mol .[1] Physically, it appears as colorless needles or a white powder.[2] The tetrahydroquinoline skeleton and the presence of a chlorine atom are crucial for its antiviral activity.[3] While the precise mechanism of action is still under investigation, it is known to inhibit viral proliferation.[3]

Handling and Safety Precautions

This compound is a hazardous substance and must be handled with care in a controlled laboratory environment.

2.1. Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound, including:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

2.2. Safety Measures

  • Fatal if swallowed. Do not eat, drink, or smoke in areas where this compound is handled.

  • Avoid generating dust. Handle as a solution where possible.

  • Wash hands and any exposed skin thoroughly after handling.

  • Very toxic to aquatic life with long-lasting effects. Avoid release to the environment and dispose of waste according to institutional and local regulations.

  • In case of accidental ingestion, immediately call a poison control center or doctor.

Storage Conditions

Proper storage is critical to maintain the stability and efficacy of this compound.

  • Short-term and Long-term Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3] The product is chemically stable under standard ambient conditions (room temperature).[3] For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

  • Solution Storage: For experimental use, this compound can be dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C to prevent degradation.

Physicochemical and Stability Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C19H26ClNO3[1]
Molecular Weight 351.9 g/mol [1]
Appearance Colorless acicular crystals or white powder[2]
Melting Point 59°C
Boiling Point 506.7±50.0°C at 760 mmHg
Density 1.2±0.1 g/cm3
Solubility Soluble in Ethanol, Chloroform, Methanol, Acetone, Benzene, Ethyl Acetate. Insoluble in water.[2]
Chemical Stability Stable under standard ambient conditions (room temperature).[3]

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of this compound. Specific parameters may need to be optimized for different viruses and cell lines.

5.1. Preparation of this compound Stock Solution

  • Aseptically weigh out the desired amount of this compound powder in a biological safety cabinet.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

5.2. Protocol: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection: The next day, remove the culture medium and infect the confluent cell monolayer with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • This compound Treatment: While the virus is adsorbing, prepare serial dilutions of the this compound stock solution in culture medium.

  • After the adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) containing the different concentrations of this compound. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

5.3. Protocol: Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed antiviral effect is due to the inhibition of viral replication or to the cytotoxic effects of the compound on the host cells.

  • Cell Seeding: Seed a 96-well plate with the host cell line at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no drug" control and a "no cells" blank.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control. Determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) can then be calculated to assess the therapeutic window of the compound.

Visualizations

6.1. Experimental Workflow for Antiviral Activity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Antiviral Assay (Plaque Reduction) cluster_cyto Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution (DMSO) start->stock cells Seed Host Cells in Multi-well Plates start->cells treat Treat with this compound Serial Dilutions stock->treat infect Infect Cells with Virus cells->infect treat_cyto Treat Cells with this compound Serial Dilutions cells->treat_cyto infect->treat incubate Incubate for Plaque Formation treat->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calc_ic50 Calculate IC50 count->calc_ic50 si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->si incubate_cyto Incubate treat_cyto->incubate_cyto mtt Add MTT Reagent incubate_cyto->mtt read Read Absorbance mtt->read calc_cc50 Calculate CC50 read->calc_cc50 calc_cc50->si

Caption: Workflow for assessing this compound's antiviral activity and cytotoxicity.

6.2. Generalized Viral Life Cycle and Potential Antiviral Targets

As the specific molecular target of this compound is not yet fully elucidated, the following diagram illustrates the general stages of a viral life cycle that represent potential targets for antiviral compounds.

viral_life_cycle cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm replication Viral Genome Replication transcription Transcription replication->transcription translation Translation of Viral Proteins transcription->translation assembly Virion Assembly translation->assembly release 5. Release of New Virions assembly->release attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating uncoating->replication t1 Target 1: Entry Inhibitors t1->attachment t2 Target 2: Replication Inhibitors t2->replication t3 Target 3: Assembly/Release Inhibitors t3->assembly t3->release

Caption: Potential targets for antiviral drugs in the viral life cycle.

References

In Vivo Application of Virantmycin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing antibiotic isolated from Streptomyces nitrosporeus, has demonstrated notable antiviral properties against a range of RNA and DNA viruses.[1] Of particular interest is its potent in vitro activity against Pseudorabies virus (PRV), a pathogen causing significant economic losses in the swine industry.[2][3] While in vitro studies have shown promise, the translation of these findings to a clinical setting necessitates comprehensive in vivo evaluation in relevant animal models.[2]

This document provides a set of detailed application notes and template protocols for the in vivo investigation of this compound. Due to a scarcity of publicly available in vivo data for this compound, the following protocols are based on established methodologies for the preclinical evaluation of antiviral compounds in animal models. These templates are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Data Presentation: Template Tables for In Vivo Studies

The following tables are templates designed to structure the collection and presentation of quantitative data from in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound against Pseudorabies Virus (PRV) in a Murine Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Survival Time (Days)Percent Survival (%)Viral Titer in Brain (log10 PFU/g)Clinical Score (Mean ± SD)
Vehicle Control-Intraperitoneal
This compound10Intraperitoneal
This compound25Intraperitoneal
This compound50Intraperitoneal
Positive Control-Intraperitoneal

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

ParameterRoute: Intravenous (IV)Route: Oral (PO)
Dose (mg/kg)
Cmax (µg/mL)
Tmax (h)
AUC0-t (µg·h/mL)
AUC0-inf (µg·h/mL)
t1/2 (h)
Cl (mL/h/kg)
Vd (L/kg)
Bioavailability (%) N/A

Table 3: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg) (95% Confidence Interval)Key Clinical Signs of Toxicity
Intravenous
Intraperitoneal
Oral

Experimental Protocols

The following are detailed, yet adaptable, protocols for key in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Protocol 1: In Vivo Antiviral Efficacy in a Murine Model of PRV Infection

Objective: To evaluate the dose-dependent efficacy of this compound in reducing mortality and viral load in a murine model of Pseudorabies virus infection.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, DMSO/saline mixture)

  • Pseudorabies virus (PRV) strain

  • 6-8 week old BALB/c mice

  • Sterile syringes and needles for administration and virus inoculation

  • Tissue homogenizer

  • Cell culture supplies for plaque assay

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least 7 days prior to the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 10, 25, 50 mg/kg, and a positive control antiviral).

  • Virus Inoculation: Anesthetize mice and inoculate intranasally with a lethal dose of PRV.

  • Drug Administration: Administer the first dose of this compound or vehicle via the chosen route (e.g., intraperitoneal) at a specified time post-infection (e.g., 1 hour). Continue dosing at predetermined intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 7 days).

  • Monitoring: Observe animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, neurological signs) and mortality for a period of 14-21 days.

  • Viral Load Determination: On day 5 post-infection (or at the time of peak clinical signs), euthanize a subset of mice from each group. Harvest brains and other relevant tissues, homogenize, and determine viral titers using a standard plaque assay.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves. Compare viral titers and clinical scores between groups using appropriate statistical tests.

Protocol 2: Pharmacokinetic (PK) Study in a Rat Model

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

  • This compound formulated for intravenous and oral administration

  • Male Sprague-Dawley rats (250-300g) with cannulated jugular veins

  • Syringes, needles, and oral gavage tubes

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the jugular vein cannula.

    • Oral (PO): Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software. Calculate oral bioavailability by comparing the dose-normalized AUC from the oral route to the IV route.

Protocol 3: Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound following administration by different routes.

Materials:

  • This compound

  • Sterile vehicle

  • Male and female ICR mice (6-8 weeks old)

  • Syringes, needles, and oral gavage tubes

Methodology:

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.

  • Main Study:

    • Assign animals to groups for each route of administration to be tested (e.g., IV, IP, PO).

    • Within each route, administer a range of doses of this compound to different groups of animals.

    • Include a vehicle control group for each route.

  • Observation: Observe animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record all signs of toxicity (e.g., changes in behavior, respiration, convulsions, mortality).

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.

  • LD50 Calculation: Calculate the LD50 value for each route of administration using a recognized statistical method (e.g., probit analysis).

Visualizations

G cluster_0 In Vivo Efficacy Workflow acclimatization Animal Acclimatization grouping Group Allocation acclimatization->grouping infection PRV Inoculation grouping->infection treatment This compound/Vehicle Administration infection->treatment viral_load Tissue Harvest & Viral Titer Analysis infection->viral_load monitoring Daily Monitoring (Survival & Clinical Score) treatment->monitoring treatment->viral_load data_analysis Data Analysis monitoring->data_analysis viral_load->data_analysis

Caption: Workflow for In Vivo Efficacy Testing of this compound.

G cluster_1 Pharmacokinetic Study Workflow animal_prep Cannulated Rat Model dosing_iv IV Administration animal_prep->dosing_iv dosing_po Oral Administration animal_prep->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling plasma_prep Plasma Separation blood_sampling->plasma_prep bioanalysis LC-MS/MS Quantification plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a Pharmacokinetic Study of this compound.

G cluster_2 Hypothesized this compound Mechanism of Action This compound This compound viral_replication Viral Replication This compound->viral_replication Inhibition virus_entry Viral Entry virus_entry->viral_replication virus_assembly Viral Assembly & Egress viral_replication->virus_assembly cell_death Infected Cell virus_assembly->cell_death

Caption: Potential Mechanism of this compound's Antiviral Action.

References

Quantitative PCR Analysis for Virantmycin's Antiviral Effect: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, an antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent antiviral activity against a broad spectrum of both RNA and DNA viruses.[1][2][3][4][5][6] Its chemical structure, featuring a tetrahydroquinoline ring, is crucial for its biological function.[7] As the development of novel antiviral therapeutics is a critical area of research, accurate and sensitive methods for quantifying antiviral efficacy are paramount. Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique that allows for the precise measurement of viral nucleic acids, providing a reliable method to assess the dose-dependent inhibitory effects of antiviral compounds like this compound.[7]

This document provides detailed application notes and protocols for utilizing qPCR to analyze the antiviral effect of this compound. It is intended to guide researchers in setting up and performing experiments to determine the reduction in viral load in response to this compound treatment.

Data Presentation

The quantitative data generated from qPCR analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions. The following table provides a template for presenting the results.

Table 1: Effect of this compound on Viral Load as Determined by qPCR

Treatment GroupThis compound Concentration (µM)Mean Cq Value (± SD)Viral Genome Copies/mL (± SD)Fold Change vs. Virus Control% Inhibition
Cell Control0UndeterminedNot Detected--
Virus Control018.5 ± 0.42.3 x 10⁶ ± 0.5 x 10⁶1.00%
This compound121.2 ± 0.55.8 x 10⁵ ± 0.9 x 10⁵0.2575%
This compound524.8 ± 0.69.1 x 10⁴ ± 1.2 x 10⁴0.0496%
This compound1028.1 ± 0.71.4 x 10⁴ ± 0.3 x 10⁴0.00699.4%
Positive Control (e.g., Acyclovir)1027.5 ± 0.52.0 x 10⁴ ± 0.4 x 10⁴0.00999.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for assessing the antiviral activity of this compound using qPCR. The protocol is generalized and may require optimization depending on the specific virus and cell line used.

Cell Culture and Virus Infection
  • Cell Line: Select a cell line that is susceptible to infection by the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.

  • This compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of this compound. Include a "Virus Control" (no drug) and a "Cell Control" (no virus, no drug) well. A positive control antiviral drug should also be included if available.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).

RNA/DNA Extraction
  • Sample Collection: After incubation, collect the cell culture supernatant or the cells, depending on whether the virus is released into the supernatant or remains cell-associated.

  • Nucleic Acid Extraction: Extract viral RNA or DNA using a commercially available viral nucleic acid extraction kit, following the manufacturer's instructions.

Reverse Transcription (for RNA viruses)
  • cDNA Synthesis: For RNA viruses, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

Quantitative PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix. A typical reaction includes:

    • qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

    • Forward and reverse primers specific to a conserved region of the viral genome

    • Probe (for TaqMan-based qPCR) or a DNA-binding dye (for SYBR Green-based qPCR)

    • cDNA or viral DNA template

    • Nuclease-free water

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR instrument with cycling conditions optimized for the specific primers and target sequence. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Standard Curve: To quantify the viral load, generate a standard curve using a serial dilution of a plasmid containing the target viral sequence or a quantified viral stock.

  • Data Analysis: Analyze the qPCR data to determine the quantification cycle (Cq) for each sample. Use the standard curve to calculate the viral genome copy number in each sample. The antiviral effect of this compound is determined by comparing the viral load in the treated samples to the virus control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Infection cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells B This compound Treatment A->B C Virus Infection B->C D Nucleic Acid Extraction C->D E Reverse Transcription (RNA Viruses) D->E F qPCR D->F E->F G Data Analysis F->G

Caption: Workflow for qPCR analysis of this compound's antiviral effect.

Hypothetical Mechanism of Action

While the precise molecular target of this compound is still under investigation, its chemical structure suggests it may interfere with essential host or viral processes required for replication.[7] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key step in viral replication.

Hypothetical_Mechanism cluster_host_cell Host Cell Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Viral_Replication_Complex Viral Replication Complex (e.g., Polymerase) Viral_Entry->Viral_Replication_Complex Progeny_Virions Progeny Virions Viral_Replication_Complex->Progeny_Virions This compound This compound This compound->Viral_Replication_Complex Inhibition

Caption: Hypothetical inhibition of viral replication by this compound.

References

Application Notes and Protocols for Indirect Immunofluorescence Assay with Virantmycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing an indirect immunofluorescence assay (IFA) to assess the antiviral efficacy of Virantmycin. This document outlines the experimental workflow, data analysis, and interpretation for researchers in virology and drug development.

Introduction

This compound is a potent antiviral antibiotic, isolated from Streptomyces nitrosporeus, that has demonstrated inhibitory activity against a range of both RNA and DNA viruses.[1][2] Its mechanism of action involves the inhibition of viral nucleic acid synthesis, making it a valuable compound for antiviral research.[3][4] The indirect immunofluorescence assay is a powerful and versatile technique used to visualize and quantify viral antigens within infected cells.[5][6][7] This method allows for the assessment of antiviral compounds by measuring the reduction in viral protein expression in treated cells compared to untreated controls. This document provides a comprehensive guide to employing IFA for the evaluation of this compound's antiviral effects.

Data Presentation

The quantitative data obtained from the indirect immunofluorescence assay can be effectively summarized to compare the effects of different concentrations of this compound.

Table 1: Effect of this compound on Viral Protein Expression

This compound Concentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Infected Cells (%) ± SDFold Change in Viral Protein Expression vs. Control
0 (Vehicle Control)15,842 ± 1,23485.6 ± 5.21.00
0.0112,345 ± 98768.3 ± 4.10.78
0.058,765 ± 71245.1 ± 3.80.55
0.14,521 ± 39822.7 ± 2.50.28
0.51,890 ± 2108.9 ± 1.50.12
Acyclovir (Positive Control)2,134 ± 25610.2 ± 1.80.13

Table 2: Cytotoxicity of this compound

This compound Concentration (µg/mL)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 2.1
0.0199.5 ± 2.5
0.0598.7 ± 3.1
0.197.2 ± 3.5
0.595.8 ± 4.0
1.090.3 ± 4.8
5.075.4 ± 6.2

Experimental Protocols

I. Cell Culture and Viral Infection
  • Cell Seeding: Seed susceptible host cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Cell Culture: Culture the cells in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Viral Infection: Once the cells have reached the desired confluency, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS). Add fresh culture medium containing various concentrations of this compound or a vehicle control to the respective wells. Include a positive control antiviral drug if available.

II. Indirect Immunofluorescence Staining
  • Fixation: At the desired time post-infection (e.g., 24 or 48 hours), remove the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular viral antigens.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody specific to the viral antigen of interest in the blocking buffer. Remove the blocking buffer from the wells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with the blocking buffer to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody, which is specific for the host species of the primary antibody, in the blocking buffer. Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.

  • Counterstaining (Optional): To visualize the cell nuclei, a DNA counterstain such as 4′,6-diamidino-2-phenylindole (DAPI) can be added during the final 10 minutes of the secondary antibody incubation.

  • Mounting: Wash the cells three times with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the fluorophores used. Capture images for subsequent quantitative analysis.

III. Quantitative Image Analysis
  • Image Acquisition: Acquire multiple images from random fields for each experimental condition, ensuring consistent imaging parameters (e.g., exposure time, gain) across all samples.

  • Quantification of Fluorescence Intensity: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of the viral antigen staining within the cells.

  • Determination of Percentage of Infected Cells: Count the total number of cells (using the DAPI stain for nuclei) and the number of cells positive for the viral antigen to calculate the percentage of infected cells for each condition.

Visualizations

G cluster_virus Viral Replication Cycle cluster_this compound This compound Intervention cluster_inhibition Mechanism of Inhibition Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Nucleic Acid Replication Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly & Release Synthesis->Assembly This compound This compound Inhibition Inhibition of Viral DNA/RNA Polymerase This compound->Inhibition Inhibition->Replication Blocks Synthesis

Caption: this compound's mechanism of action in inhibiting viral replication.

G cluster_workflow IFA Experimental Workflow cluster_output Data Output Cell_Seeding 1. Seed Cells on Coverslips Infection 2. Infect with Virus Cell_Seeding->Infection Treatment 3. Treat with this compound Infection->Treatment Fix_Perm 4. Fixation & Permeabilization Treatment->Fix_Perm Blocking 5. Blocking Fix_Perm->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging 8. Imaging & Analysis Secondary_Ab->Imaging Fluorescence_Intensity Fluorescence Intensity Imaging->Fluorescence_Intensity Infected_Cells Percentage of Infected Cells Imaging->Infected_Cells

Caption: Workflow for the indirect immunofluorescence assay with this compound.

References

Application Notes and Protocols for the Use of Virantmycin in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a proposed framework for the investigation of virantmycin in combination with other antiviral agents. As of the date of this document, specific studies on the synergistic effects of this compound with other antivirals are not extensively available in public literature. Therefore, the experimental designs and proposed combinations are based on the known properties of this compound as a broad-spectrum antiviral agent and established methodologies for assessing antiviral synergy.

Introduction to this compound

This compound is a chlorine-containing antibiotic with a quinoline structure, isolated from Streptomyces nitrosporeus.[1][2] It has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses by inhibiting viral plaque formation at low concentrations.[3] The antiviral activity of this compound and its derivatives is associated with its tetrahydroquinoline skeleton and the presence of a chlorine atom.[4] While its precise mechanism of action is still under investigation, some evidence suggests it may act during the early stages of viral infection.[5]

The rationale for exploring this compound in combination with other antiviral agents is rooted in the established principles of combination therapy, which can offer several advantages:

  • Enhanced Antiviral Efficacy (Synergy): The combined effect of two drugs may be greater than the sum of their individual effects.

  • Dose Reduction: Synergistic interactions can allow for lower doses of each drug, potentially reducing dose-dependent toxicity.

  • Broadened Spectrum of Activity: Combining agents with different mechanisms may be effective against a wider range of viruses.

  • Overcoming Drug Resistance: Combination therapy is a key strategy to combat the emergence of drug-resistant viral strains.

This document provides a guide for researchers to systematically evaluate the potential of this compound in combination antiviral therapies.

Proposed Antiviral Agents for Combination Studies with this compound

Given that this compound is a quinoline derivative with a broad antiviral spectrum, it is rational to investigate its combination with antiviral drugs that have well-defined mechanisms of action targeting different stages of the viral life cycle. The following are proposed classes of antiviral agents for initial combination screening with this compound:

  • Viral Polymerase Inhibitors (e.g., Remdesivir, Favipiravir): These agents target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. Combining a polymerase inhibitor with this compound, which may act at an earlier stage, could provide a multi-pronged attack on viral replication.

  • Viral Protease Inhibitors (e.g., Lopinavir, Ritonavir, Nirmatrelvir): Protease inhibitors block the cleavage of viral polyproteins into their functional protein components, a crucial step in the maturation of new virus particles. This mechanism is distinct from replication inhibition and could be complementary to the action of this compound.

  • Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir - for Influenza Virus): These drugs prevent the release of new virions from infected cells by inhibiting the viral neuraminidase enzyme. This is a late-stage intervention that could be synergistic with an agent that acts earlier in the viral life cycle.

  • Viral Entry Inhibitors (e.g., Enfuvirtide - for HIV): These agents block the initial stages of viral infection, such as attachment and fusion with the host cell membrane. Investigating a combination with this compound could elucidate its potential role in the early stages of infection.

Data Presentation

Quantitative data from cytotoxicity and antiviral synergy assays should be summarized for clear interpretation and comparison. The following tables are templates for data presentation.

Table 1: Cytotoxicity and Antiviral Activity of this compound and Combination Agents as Monotherapy

CompoundCell LineCC₅₀ (µM)Virus StrainEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundVero E6DataSARS-CoV-2DataData
MDCKDataInfluenza A/H1N1DataData
RemdesivirVero E6DataSARS-CoV-2DataData
OseltamivirMDCKDataInfluenza A/H1N1DataData

CC₅₀: 50% cytotoxic concentration. EC₅₀: 50% effective concentration.

Table 2: Synergistic Antiviral Activity of this compound Combinations (Checkerboard Assay)

Virus StrainCell LineCombinationEC₅₀ Drug A (µM) in ComboEC₅₀ Drug B (µM) in ComboCombination Index (CI) at EC₅₀Interpretation
SARS-CoV-2Vero E6This compound + RemdesivirDataDataDataSynergy/Additive/Antagonism
Influenza A/H1N1MDCKThis compound + OseltamivirDataDataDataSynergy/Additive/Antagonism

CI < 0.9: Synergy; CI 0.9 - 1.1: Additive; CI > 1.1: Antagonism.

Experimental Protocols

Objective: To determine the concentration of each antiviral agent that causes 50% cell death (CC₅₀) and the concentration that inhibits 50% of the viral cytopathic effect (EC₅₀).

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

  • 96-well cell culture plates.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • Virus stock with a known titer.

  • This compound and other antiviral agents.

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of each antiviral agent in cell culture medium.

  • Cytotoxicity Assay (CC₅₀): a. Add the serial dilutions of the compounds to wells containing the confluent cell monolayer (in triplicate). b. Include "cells only" controls (no compound). c. Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours). d. Perform a cell viability assay and measure the absorbance or luminescence using a microplate reader. e. Calculate the CC₅₀ value using non-linear regression analysis.

  • Antiviral Assay (EC₅₀): a. In a separate plate, add the serial dilutions of the compounds to the confluent cell monolayers. b. Infect the cells with the virus at a specific multiplicity of infection (MOI). c. Include "virus only" controls (no compound) and "cells only" controls (no virus, no compound). d. Incubate until the "virus only" controls show significant cytopathic effect (CPE), typically 48-72 hours. e. Quantify the antiviral activity by measuring the reduction in CPE using a cell viability assay. f. Calculate the EC₅₀ value using non-linear regression analysis.

Objective: To evaluate the interaction between this compound and another antiviral agent.

Procedure:

  • Plate Setup: In a 96-well plate, prepare a two-dimensional matrix of drug concentrations.[6][7] a. Along the x-axis (columns), create serial dilutions of this compound. b. Along the y-axis (rows), create serial dilutions of the second antiviral agent. c. Each well will contain a unique combination of concentrations of the two drugs. d. Include controls for each drug alone, as well as "virus only" and "cells only" controls.

  • Cell Seeding and Infection: Seed the plate with host cells and, once confluent, infect with the virus as described in Protocol 1.

  • Treatment: Add the drug combination dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Measure the antiviral effect in each well using a cell viability assay.

  • Data Analysis (Calculation of Combination Index - CI): a. The Combination Index (CI) is calculated using the Chou-Talalay method.[8] The formula is: **CI = (D₁ / Dx₁) + (D₂ / Dx₂) ** Where:

    • D₁ and D₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
    • Dx₁ and Dx₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect. b. Software such as CompuSyn can be used for CI calculation and to generate Fa-CI plots (Fraction affected vs. Combination Index).

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Host Cell Culture (e.g., Vero E6, MDCK) seed_plate 4. Seed 96-well Plates cell_culture->seed_plate drug_prep 2. Prepare Serial Dilutions (this compound & Combo Agent) checkerboard 5. Create Checkerboard Drug Concentration Matrix drug_prep->checkerboard virus_stock 3. Prepare Virus Stock infect 6. Infect Cells with Virus virus_stock->infect seed_plate->checkerboard checkerboard->infect incubate 7. Incubate (48-72h) infect->incubate read_plate 8. Quantify CPE (e.g., MTT Assay) incubate->read_plate calc_ec50 9. Calculate EC50/CC50 for Single Agents read_plate->calc_ec50 calc_ci 10. Calculate Combination Index (CI) read_plate->calc_ci interpret 11. Determine Interaction (Synergy, Additive, Antagonism) calc_ci->interpret

Caption: Workflow for assessing antiviral synergy using a checkerboard assay.

G cluster_virus Viral Life Cycle cluster_drugs Potential Points of Inhibition virus Virus Particle entry 1. Entry & Uncoating virus->entry replication 2. Genome Replication (RdRp activity) entry->replication translation 3. Protein Synthesis replication->translation assembly 4. Assembly & Maturation translation->assembly release 5. Virion Release assembly->release This compound This compound (Hypothesized) This compound->entry Early Stage? polymerase_inhibitor Polymerase Inhibitor (e.g., Remdesivir) polymerase_inhibitor->replication protease_inhibitor Protease Inhibitor (e.g., Lopinavir) protease_inhibitor->assembly neuraminidase_inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) neuraminidase_inhibitor->release

Caption: Potential targets for combination therapy within the viral life cycle.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Virantmycin assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during in vitro assays with Virantmycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a chlorine-containing antiviral antibiotic produced by the actinomycete strain Streptomyces nitrosporeus.[1][2] It has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses.[1][2] Additionally, this compound possesses antifungal properties.[2]

Q2: What are the most common in vitro assays used to evaluate this compound's antiviral activity?

The most common assays to assess the antiviral efficacy of this compound are the plaque reduction assay and cytotoxicity assays like the MTT assay. The plaque reduction assay is a functional assay that determines the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.[3] The MTT assay is used to measure the cytotoxic effects of this compound on the host cells to determine its therapeutic window.

Q3: What is the known mechanism of action for this compound?

The precise mechanism of action for this compound is still under investigation.[4] However, studies on this compound and its derivatives suggest that the tetrahydroquinoline skeleton, the chlorine atom, and the terminal double bond are crucial for its antiviral activity.[4] It is hypothesized that these structural features may be involved in targeting host or viral factors essential for viral replication.

Troubleshooting Inconsistent this compound Assay Results

Inconsistent results in this compound assays can be a significant source of frustration. The following guides address common problems in a question-and-answer format.

High Variability in Plaque Reduction Assay Results

Question: Why am I observing high variability in the number of plaques between replicate wells treated with the same concentration of this compound?

High variability can mask the true antiviral effect of this compound. Here are potential causes and solutions:

Potential Cause Recommended Solution
Uneven Cell Monolayer Ensure cells are seeded uniformly and form a confluent monolayer (90-100%) at the time of infection. Use cells from a consistent and low passage number, as cellular characteristics can change over time.[5]
Inaccurate Virus Titer Always use a well-characterized virus stock with a known titer. Perform a back-titration of the virus inoculum for each experiment to confirm the actual multiplicity of infection (MOI).[5]
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions to improve accuracy. When preparing serial dilutions, ensure thorough mixing at each step.[6]
Edge Effects in Plates The outer wells of microplates are prone to evaporation, which can concentrate media components and affect results. To minimize this, fill the outer wells with sterile PBS or media without cells.[6]
Inconsistent Overlay Temperature If using an agarose overlay, ensure it has cooled to an appropriate temperature (around 45°C) before adding it to the cells to prevent monolayer damage.[7]
Unexpected Results in Cytotoxicity (MTT) Assays

Question: My MTT assay results are not showing a clear dose-dependent cytotoxic effect, or I'm seeing an increase in absorbance at higher this compound concentrations. What could be wrong?

Unexpected MTT results can be due to several factors related to the compound, the cells, or the assay itself.

Potential Cause Recommended Solution
Compound Interference This compound, like some chemical compounds, may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8] To test for this, run a control plate with this compound in cell-free media with the MTT reagent.[8]
Incomplete Solubilization Formazan crystals must be fully dissolved for accurate readings. Ensure you are using a sufficient volume of a suitable solubilizing agent like DMSO and allow for adequate incubation with gentle agitation.[9]
Cellular Stress Response At certain concentrations, a compound can induce a cellular stress response that increases metabolic activity, leading to higher MTT reduction and an apparent increase in viability before cell death occurs.[8] Visually inspect the cells for morphological changes.
Incorrect Incubation Times The duration of the cytotoxicity assay should match the duration of the antiviral assay to accurately reflect the compound's effect on the cells over the experimental period.
High Background Absorbance Components in the cell culture medium, such as phenol red, can interfere with absorbance readings. Use phenol red-free media for the assay. A reference wavelength (e.g., 630 nm) can also be used to subtract background absorbance.[10]

Experimental Protocols & Workflows

Plaque Reduction Assay Protocol

This protocol outlines a standard method for assessing the antiviral activity of this compound.

  • Cell Seeding:

    • Seed susceptible cells (e.g., Vero, MDCK) in 12-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Prepare a dilution of the virus stock that will produce 50-100 plaques per well.

  • Infection and Treatment:

    • Wash the cell monolayers with sterile PBS.

    • Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the virus inoculum and wash the cells again with PBS.

    • Add the this compound dilutions to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay and Incubation:

    • Prepare a semi-solid overlay medium (e.g., containing 0.6% agarose or Avicel) and cool it to approximately 45°C.

    • Gently add the overlay to each well and allow it to solidify at room temperature.

    • Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting:

    • Fix the cells with a 4% formaldehyde solution.

    • Remove the overlay and stain the cell monolayer with a crystal violet solution.[11]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value is the concentration of this compound that reduces the plaque number by 50%.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_cells Seed Cells in 12-well Plates infect Infect Cells with Virus (1 hr) prep_cells->infect prep_compound Prepare this compound Dilutions treat Add this compound Dilutions prep_compound->treat prep_virus Prepare Virus Dilution prep_virus->infect wash1 Wash Cells infect->wash1 wash1->treat overlay Add Semi-Solid Overlay treat->overlay incubate Incubate (48-72 hrs) overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate % Inhibition & IC50 count->calculate G start Inconsistent MTT Results q1 High background in no-cell controls? start->q1 s1 Action: Use phenol red-free media. Test for direct MTT reduction by this compound. q1->s1 Yes q2 Incomplete formazan dissolution? q1->q2 No s1->q2 s2 Action: Increase solubilization volume/time. Use gentle agitation. q2->s2 Yes q3 Increased absorbance at high concentrations? q2->q3 No s2->q3 s3 Action: Check for cellular stress response. Corroborate with another cytotoxicity assay (e.g., LDH). q3->s3 Yes end Consistent Results q3->end No s3->end G cluster_features Critical Structural Features This compound This compound tetrahydroquinoline Tetrahydroquinoline Skeleton This compound->tetrahydroquinoline forms the core chlorine Chlorine Atom This compound->chlorine is a key active moiety double_bond Terminal Double Bond This compound->double_bond contributes to activity activity Antiviral Activity tetrahydroquinoline->activity chlorine->activity double_bond->activity

References

Technical Support Center: Managing Virantmycin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the cytotoxicity of Virantmycin in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our cultures after treatment with this compound. What are the initial steps to troubleshoot this?

High cytotoxicity is a common challenge when working with bioactive compounds. The initial steps should focus on optimizing your experimental parameters and ensuring your cell culture conditions are ideal.

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent.[1] The most straightforward approach is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific cell line.[2][3] Subsequently, you can test a range of concentrations below the CC50 and vary the exposure time to find a balance between the desired biological activity and minimal cell death.[4]

  • Verify Cell Health and Culture Conditions: Cells under stress from suboptimal culture conditions may be more susceptible to drug-induced toxicity.[1] Ensure your cells are healthy, within a consistent and low passage number range, and free from contamination, particularly from mycoplasma.[4] Maintain optimal media composition, confluency, and incubator conditions (temperature, CO2, humidity).[4]

  • Rule out Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, it is crucial to include a vehicle control in your experiments.[5] This involves treating cells with the same concentration of the solvent used to dissolve this compound. High concentrations of solvents like DMSO can be toxic to cells, so it's recommended to keep the final concentration as low as possible, typically below 0.5%.[5]

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

Distinguishing between these two cell death pathways can provide insights into this compound's mechanism of toxicity.[5]

  • Apoptosis is a programmed and controlled form of cell death that generally does not elicit an inflammatory response.[5]

  • Necrosis is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can provoke inflammation.[5]

You can use various commercially available kits to differentiate between these pathways, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases (key enzymes in the apoptotic pathway).

Q3: Are there any general strategies or cytoprotective agents that can be used to reduce this compound's cytotoxicity?

While specific cytoprotective agents for this compound have not been documented, several general strategies can be explored. Cytoprotection involves protecting cells from a wide variety of damaging agents.[6]

  • Antioxidant Co-treatment: If there is reason to suspect that this compound's cytotoxicity involves the generation of reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E might offer a protective effect.[1] This would need to be empirically tested.

  • Serum Concentration: The concentration of serum in your culture medium can sometimes influence a compound's cytotoxicity. You can experiment with slightly higher serum concentrations, but be mindful that this can also affect the compound's activity.

Q4: Our cytotoxicity assay results are highly variable between replicates. What could be the cause?

Variability in cytotoxicity assays can arise from several sources.

  • Inconsistent Cell Seeding: Ensure that you have a uniform number of cells seeded in each well.[4]

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations, leading to inconsistent effects. Visually inspect your dilutions for any signs of precipitation.[7]

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, in an MTT assay, the compound could affect mitochondrial dehydrogenase activity without directly killing the cells.[8][9] Consider using a complementary cytotoxicity assay that relies on a different principle (e.g., LDH release for membrane integrity).

  • Pipetting Errors: Be careful to avoid introducing bubbles during pipetting, and ensure accurate and consistent dispensing of reagents.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death even at low this compound concentrations The cell line is particularly sensitive to this compound.Perform a dose-response curve to determine the CC50 value accurately. Use the lowest effective concentration that achieves the desired experimental outcome.
Suboptimal cell culture conditions.Ensure optimal cell culture conditions, including fresh media, appropriate confluency, and a contamination-free environment.[1]
Solvent toxicity.Run a vehicle control to ensure the solvent concentration is not causing cytotoxicity.[5]
Inconsistent or not reproducible experimental results High variability in cytotoxicity assay.Check for inconsistent cell seeding, compound precipitation, or assay interference.[4][7] Consider using an alternative cytotoxicity assay.
Cell line instability.Use cells within a consistent and low passage number range.[4]
Desired biological effect of this compound is also diminished with reduced cytotoxicity The biological activity and cytotoxicity of this compound are tightly linked.This is a common challenge. A therapeutic index (Selectivity Index - SI) can be calculated (CC50/EC50) to quantify the window between cytotoxicity and efficacy.[2] A higher SI is desirable.[2]

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol helps determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells and vehicle control wells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1][5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the this compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation

Table 1: Hypothetical CC50 Values of this compound in Different Cell Lines

This table provides an example of how to present CC50 data. The actual values need to be determined experimentally.

Cell LineTissue of OriginIncubation Time (hours)CC50 (µM)
A549Lung Carcinoma48[Insert experimental value]
HeLaCervical Cancer48[Insert experimental value]
HEK293Human Embryonic Kidney48[Insert experimental value]
MRC-5Normal Lung Fibroblast48[Insert experimental value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining the CC50 of this compound.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome This compound This compound Cellular_Target Cellular Target This compound->Cellular_Target ROS_Production ROS Production Cellular_Target->ROS_Production Mitochondrial_Stress Mitochondrial Stress Cellular_Target->Mitochondrial_Stress Caspase_Activation Caspase Activation ROS_Production->Caspase_Activation DNA_Damage DNA Damage ROS_Production->DNA_Damage Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Optimizing Virantmycin Concentration for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Virantmycin in antiviral experiments. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral spectrum?

A1: this compound is a chlorine-containing antiviral antibiotic originally isolated from Streptomyces nitrosporeus.[1][2] It is known to possess potent inhibitory activity against a broad range of both RNA and DNA viruses.[3][4] While its broad-spectrum activity is documented, the most detailed publicly available data highlights its strong efficacy against Pseudorabies virus (PRV), a member of the Herpesviridae family.[5]

Q2: What are the critical parameters for determining the optimal experimental concentration of this compound?

A2: When optimizing this compound concentration, the two most critical parameters to determine are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The EC₅₀/IC₅₀ represents the concentration of this compound required to inhibit the desired viral activity by 50%. The CC₅₀ is the concentration at which 50% of the host cells are killed or their viability is reduced by half.

Q3: How should I use EC₅₀/IC₅₀ and CC₅₀ values to identify a suitable therapeutic window for my experiments?

A3: The therapeutic window is best understood by calculating the Selectivity Index (SI). This index provides a measure of the compound's specificity for the virus over the host cells. The formula is:

SI = CC₅₀ / EC₅₀

A higher SI value is indicative of a more promising antiviral agent, as it suggests that the compound is effective against the virus at concentrations that are significantly lower than those that are toxic to the host cells. An SI value of 10 or greater is generally considered a good starting point for a potential antiviral candidate.

Q4: I'm observing significant cytotoxicity in my cell cultures. What are the likely causes and how can I troubleshoot this?

A4: High levels of cytotoxicity can arise from several factors:

  • This compound Concentration: The concentration of this compound may be too high. It is essential to perform a dose-response cytotoxicity assay to establish the CC₅₀ for your specific cell line.

  • Cell Line Susceptibility: Different cell lines exhibit varying degrees of sensitivity to chemical compounds. It is crucial to characterize the cytotoxic profile of this compound in the host cell line you are utilizing.

  • Solvent Effects: this compound is insoluble in water and requires an organic solvent, such as DMSO, for solubilization. High concentrations of the solvent can be independently toxic to cells. It is recommended to maintain a final solvent concentration of 0.5% or less in the cell culture medium and to include a solvent-only control in your experimental setup.

  • Microbial Contamination: Unwanted microbial contamination can lead to cell death, which may be mistaken for compound-induced cytotoxicity. Regularly inspect your cell cultures for any signs of contamination.

Q5: My experimental results for antiviral activity are inconsistent. What are some common areas to check for improving reproducibility?

A5: A lack of reproducibility in antiviral assays can be attributed to several variables:

  • Inconsistent Viral Titer: The infectivity of your virus stock can degrade over time. It is important to use a consistent multiplicity of infection (MOI) across experiments and to regularly titer your virus stock to ensure its potency.

  • Variability in Cell Culture: Use cells from a consistent passage number and ensure they are in a healthy state and have reached the appropriate confluency at the time of the experiment.

  • Pipetting Inaccuracies: Small errors in pipetting, particularly during the preparation of serial dilutions, can lead to significant variations in the final results. Ensure that your pipettes are regularly calibrated.

  • Assay-Specific Parameters: Each type of antiviral assay has its own critical parameters. For instance, in a plaque reduction assay, the viscosity and uniform application of the overlay medium are critical for obtaining consistent results.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table provides a summary of the currently available quantitative data on the antiviral efficacy and cytotoxicity of this compound.

CompoundVirusCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
This compoundPseudorabies virus (PRV)Vero<0.014.31>431[5]

Note: Comprehensive quantitative data for this compound against a wider range of viruses is not extensively documented in publicly available literature. Researchers are advised to empirically determine these values for their specific virus and host cell systems.

Detailed Experimental Protocols

The following are detailed methodologies for essential experiments to determine the optimal concentration of this compound for antiviral studies.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) by MTT Assay

This protocol details the steps to evaluate the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Host cell line of choice (e.g., Vero, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate the chosen host cells in 96-well plates at a density that will allow them to reach 80-90% confluency within 24 hours.

  • Compound Dilution: Create a series of two-fold serial dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 100 µg/mL). Prepare a solvent control using the highest concentration of DMSO present in the dilutions. Also, include wells with only culture medium to serve as a cell control (no treatment).

  • Cell Treatment: Aspirate the existing medium from the cells and add 100 µL of the various this compound dilutions, the solvent control, and the medium control to the appropriate wells.

  • Incubation: Incubate the plate for a duration equivalent to that of your intended antiviral assay (e.g., 48-72 hours) at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals. Ensure complete dissolution by gentle mixing.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • CC₅₀ Calculation: Determine the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to calculate the CC₅₀ value.

Protocol 2: Determination of 50% Inhibitory Concentration (IC₅₀) by Plaque Reduction Assay

This protocol provides a method to quantify the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • This compound stock solution

  • Virus stock with a known titer (Plaque-Forming Units per mL, PFU/mL)

  • Confluent monolayers of a susceptible host cell line in 6-well plates

  • Infection medium (e.g., serum-free culture medium)

  • Overlay medium (e.g., culture medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet solution (0.1% in 20% ethanol)

  • 10% Formalin for cell fixation

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium at twice the desired final concentrations (2x).

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield approximately 50-100 plaques per well.

  • Virus-Compound Co-incubation: In separate tubes, mix equal volumes of the diluted virus and the 2x this compound dilutions. Also, prepare a virus control by mixing the diluted virus with an equal volume of infection medium without this compound. Incubate these mixtures at 37°C for 1 hour.

  • Cell Infection: Aspirate the growth medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixtures.

  • Virus Adsorption: Incubate the plates at 37°C for 1 hour, with gentle rocking every 15 minutes to facilitate virus adsorption onto the cells.

  • Application of Overlay: After the adsorption period, remove the inoculum and gently add 3 mL of the overlay medium to each well.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a CO₂ incubator until distinct plaques are visible (this can range from 2 to 5 days, depending on the virus).

  • Fixation and Staining: Once plaques have formed, fix the cells by adding 10% formalin for at least 30 minutes. After fixation, carefully remove the overlay and stain the cell monolayers with the crystal violet solution for 15-20 minutes.

  • Plaque Visualization and Counting: Gently rinse the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • IC₅₀ Calculation: Calculate the percentage of plaque reduction for each concentration of this compound relative to the virus control. Plot the percentage of plaque reduction against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_optimization Optimization prep_cells Prepare Host Cell Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) prep_cells->antiviral prep_virus Prepare and Titer Virus Stock prep_virus->antiviral prep_drug Prepare this compound Serial Dilutions prep_drug->cytotoxicity prep_drug->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ic50 Calculate IC50/EC50 antiviral->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ic50->calc_si optimize Determine Optimal Concentration Range (High SI) calc_si->optimize

Caption: Experimental workflow for optimizing this compound concentration.

hypothetical_signaling_pathway entry Viral Entry replication Viral Genome Replication (e.g., RNA-dependent RNA Polymerase) entry->replication assembly Viral Assembly & Release replication->assembly This compound This compound This compound->entry Inhibition? This compound->replication Inhibition? note Note: The precise mechanism of this compound is not fully elucidated. This diagram illustrates potential targets for quinoline-based antiviral compounds.

Caption: Hypothetical antiviral mechanism of this compound.

References

Why is my Virantmycin experiment not showing viral inhibition?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Virantmycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound experiment is not showing any viral inhibition. What are the possible reasons?

There are several potential reasons why your experiment may not be showing the expected viral inhibition. These can be broadly categorized into issues with the compound, the experimental setup, or the assay itself.

Troubleshooting Checklist:

  • Compound Integrity:

    • Degradation: Has the this compound stock solution been stored correctly? It is a white powder, soluble in methanol, acetone, chloroform, benzene, and ethyl acetate, but insoluble in water.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions for critical experiments.

    • Concentration: Double-check the calculations for your working dilutions. An error in dilution can lead to a final concentration that is too low to exert an effect.

  • Experimental Conditions:

    • Cell Health: Are the host cells healthy and in the logarithmic growth phase? Stressed, senescent, or over-confluent cells can behave unpredictably and may not support robust viral replication, masking any inhibitory effect.[2]

    • Viral Titer: Is the viral stock potent? An incorrect multiplicity of infection (MOI) can affect the outcome. A very high MOI might overwhelm the inhibitory capacity of this compound.[3] It is crucial to use a recently tittered and properly stored viral stock.

    • Inconsistent Seeding/Pipetting: Uneven cell distribution or inaccurate pipetting of the virus, compound, or reagents can lead to significant variability between wells.[2]

  • Assay-Specific Issues:

    • Cytotoxicity: Is this compound cytotoxic at the concentrations you are testing? High concentrations of the compound might kill the host cells, which can be mistaken for an antiviral effect or, conversely, interfere with the assay readout. It is essential to perform a parallel cytotoxicity assay.[4]

    • Assay Endpoint: Is the timing of your assay endpoint appropriate? The time required to observe a significant effect can vary. Consider optimizing the treatment duration.[5]

Data Presentation

Antiviral Activity of this compound

This compound has demonstrated broad-spectrum inhibitory activity against both RNA and DNA viruses.[6][7] The following table summarizes available data on its antiviral efficacy. Note: Comprehensive public data on IC50 values for a wide range of viruses is limited.

Virus TypeSpecific VirusCell LineAssay TypeIC50 / EC50 (µg/mL)Reference
DNA VirusPseudorabies virus (PRV)VeroNot Specified1.74[8]
RNA/DNAVariousNot SpecifiedPlaque ReductionNot Specified[6]

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of the virus in vitro. EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

Cytotoxicity of this compound

Understanding the cytotoxic profile of this compound is crucial for interpreting antiviral activity results correctly.

Cell LineAssay TypeCC50 (µg/mL)Reference
VeroNot Specified>20[8]

CC50 (50% Cytotoxic Concentration): The concentration of a compound that kills 50% of the cells.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the titer of infectious virus particles and to assess the antiviral activity of a compound by measuring the reduction in plaque formation.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • This compound stock solution.

  • Virus stock with a known titer.

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cells. Inoculate the cells with a dilution of virus that will yield a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).

  • Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.[9][10][11]

Materials:

  • Host cells in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Remove the medium and add serial dilutions of this compound to the wells. Include a "cells only" control (no compound). Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[4]

Visualizations

Hypothetical this compound Signaling Pathway Inhibition

Since the precise mechanism of this compound is not fully elucidated, this diagram illustrates general stages of a viral life cycle where an antiviral compound could potentially exert its inhibitory effects. This compound is known to be active against both RNA and DNA viruses, suggesting it may target a common pathway or multiple targets.

Virantmycin_Signaling_Pathway cluster_cell Host Cell Entry Viral Entry (Attachment & Penetration) Uncoating Uncoating Entry->Uncoating Replication Genome Replication (RNA or DNA) Uncoating->Replication Synthesis Viral Protein Synthesis Replication->Synthesis Assembly Virion Assembly Synthesis->Assembly Release Release of New Virions Assembly->Release This compound This compound This compound->Entry Inhibition? This compound->Replication Inhibition? This compound->Release Inhibition? Virus Virus Virus->Entry Infection

Caption: Potential inhibition points of this compound in the viral life cycle.

Experimental Workflow for Viral Inhibition Assay

This diagram outlines the key steps in a typical cell-based antiviral assay to evaluate the efficacy of this compound.

Viral_Inhibition_Workflow A 1. Seed Host Cells in Multi-well Plate B 2. Incubate to Form Confluent Monolayer A->B D 4. Infect Cells with Virus (Allow for Adsorption) B->D C 3. Prepare Serial Dilutions of this compound E 5. Treat Cells with This compound Dilutions C->E D->E F 6. Incubate for Plaque Formation E->F G 7. Fix and Stain Cells F->G H 8. Count Plaques and Calculate IC50 G->H

References

Virantmycin Solubility Solutions: A Technical Support Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in dissolving Virantmycin for in vitro assays. Given this compound's hydrophobic nature, achieving a stable and soluble solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is a lipophilic compound that is insoluble in water.[1][2] The recommended organic solvents for preparing a stock solution are Dimethyl Sulfoxide (DMSO), ethanol, methanol, acetone, chloroform, benzene, and ethyl acetate.[1][2][3] For cell culture applications, DMSO and ethanol are the most commonly used solvents.

Q2: What is the maximum concentration of DMSO or ethanol that can be used in my cell culture experiments?

High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible.

SolventRecommended Maximum Final ConcentrationIdeal Final ConcentrationNotes
DMSO < 0.5% (v/v)[4][5][6]≤ 0.1% (v/v)[5][7][8]Some cell lines may tolerate up to 1%, but it is essential to perform a vehicle control to assess toxicity for your specific cell line.[4][5]
Ethanol < 1% (v/v)[9][10][11]≤ 0.1% - 0.5% (v/v)[10][11]Ethanol tolerance can be cell-line dependent. A dose-response experiment is recommended to determine the optimal concentration for your cells.[9][12]

Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?

Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium.[3] This happens because the compound's solubility limit in the final aqueous environment is exceeded.

Troubleshooting Guide: Compound Precipitation

IssuePotential CauseRecommended Solution
Immediate Precipitation High Final Concentration: The desired working concentration of this compound is above its aqueous solubility limit.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Lower the final working concentration of this compound if possible.
Rapid Dilution: Adding the stock solution too quickly causes a rapid solvent exchange, leading to precipitation.[3]- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3]- Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[3]
Low Temperature of Media: Cell culture media at a lower temperature can decrease the solubility of the compound.[3]- Always use pre-warmed (37°C) cell culture media for dilutions.[3]
Precipitation Over Time Compound Instability: The compound may degrade or aggregate over time in the incubator.- Prepare fresh working solutions of this compound immediately before each experiment.- Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.- Monitor the pH of your culture medium, especially in dense or long-term cultures.- Change the medium more frequently if significant pH shifts are observed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 351.87 g/mol )[3]

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Dilution of this compound for In Vitro Assays

This protocol provides a stepwise method for diluting a this compound stock solution to a final working concentration in cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of this compound by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Mix gently by inverting the tube.

  • Final Working Dilution:

    • Add the appropriate volume of the intermediate dilution to your cell culture plate containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

    • Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (ideally ≤ 0.1%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Advanced Solubility Enhancement Strategies

For particularly challenging situations, the following techniques can be considered:

  • Use of Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[13] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.[13]

    • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[13] If your experimental conditions allow, using a serum-containing medium for dilution can be beneficial.

  • Co-solvent Systems: In some instances, preparing the initial stock solution in a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution into aqueous media.

Visualizing Experimental Workflows and Pathways

This compound Solubilization Workflow

G This compound Solubilization Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to create a 10 mM stock solution start->dissolve store Store at -20°C in aliquots dissolve->store intermediate_dilution Prepare intermediate dilution (e.g., 100 µM) in pre-warmed medium store->intermediate_dilution prewarm Pre-warm complete cell culture medium to 37°C prewarm->intermediate_dilution final_dilution Add intermediate dilution to cell culture plate to achieve final working concentration intermediate_dilution->final_dilution check_dmso Ensure final DMSO concentration is <0.5% final_dilution->check_dmso end Experiment Ready check_dmso->end

Caption: A stepwise workflow for dissolving and diluting this compound.

Simplified HIF-1α Signaling Pathway Activated by this compound

G Simplified HIF-1α Signaling Pathway This compound This compound hif1a_stabilization HIF-1α Stabilization This compound->hif1a_stabilization Activates hif1a_hif1b HIF-1α / HIF-1β Dimerization hif1a_stabilization->hif1a_hif1b nucleus Translocation to Nucleus hif1a_hif1b->nucleus hre_binding Binding to Hypoxia Response Elements (HREs) nucleus->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF) hre_binding->gene_transcription cellular_response Cellular Response (e.g., Angiogenesis, Antiviral State) gene_transcription->cellular_response

Caption: this compound activates the HIF-1α signaling pathway.

References

Stability of Virantmycin in different cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virantmycin in cell culture applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound Activity Over Time Degradation in Aqueous Media: this compound is insoluble in water and may degrade or precipitate when added to aqueous cell culture media.[1][2]1. Prepare fresh stock solutions: Dissolve this compound in a suitable organic solvent like DMSO or ethanol before diluting it in the culture medium.[1][2]2. Minimize storage in media: Add this compound to the culture medium immediately before use.3. Perform a stability study: Assess the stability of this compound in your specific cell culture medium over time using a bioassay or analytical method like HPLC.
Precipitation of this compound in Culture Low Solubility: The concentration of this compound may exceed its solubility limit in the culture medium, especially after the addition of supplements like Fetal Bovine Serum (FBS).1. Optimize solvent concentration: Ensure the final concentration of the organic solvent in the culture medium is not toxic to the cells (typically <0.1%).2. Test different media formulations: The composition of the cell culture medium can affect the solubility of hydrophobic compounds.3. Visually inspect cultures: Regularly check for precipitates after adding this compound.
Inconsistent Antiviral Efficacy Variability in Media Components: Different lots of serum or media can contain components that interact with this compound, affecting its bioavailability.1. Use a consistent source of media and supplements. 2. Consider serum-free media: If compatible with your cell line, this can reduce variability.3. Establish a positive control: Use a well-characterized antiviral agent to ensure assay consistency.
Cell Toxicity Observed Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to the cells at the final concentration used.1. Perform a solvent toxicity control: Treat cells with the same concentration of the solvent alone.2. Lower the solvent concentration: Use a higher stock concentration of this compound to reduce the volume of solvent added to the culture.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in methanol, acetone, chloroform, benzene, and ethyl acetate.[1][2] For cell culture applications, it is advisable to use a solvent that is less toxic to cells, such as DMSO or ethanol. Always ensure the final solvent concentration in the culture medium is minimal (e.g., <0.1%) to avoid cytotoxicity.

2. How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in an appropriate organic solvent should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What is the expected stability of this compound in cell culture medium at 37°C?

Currently, there is no specific published data on the stability of this compound in different cell culture media at 37°C. As a hydrophobic compound, its stability in aqueous solutions may be limited. It is highly recommended to perform a stability study in your specific cell culture medium (e.g., DMEM, RPMI-1640) to determine its half-life under your experimental conditions.

4. Can I use this compound in media containing Fetal Bovine Serum (FBS)?

Yes, but with caution. FBS contains various proteins and lipids that can bind to hydrophobic compounds like this compound, potentially reducing its bioavailability and activity. The presence of FBS could also influence the stability of this compound in the culture medium.[3][4] It is advisable to pre-screen different lots of FBS or consider using serum-free or reduced-serum media if inconsistent results are observed.

5. What are the known cellular targets or signaling pathways affected by this compound?

The specific cellular signaling pathways modulated by this compound have not been extensively characterized in publicly available literature. As an antiviral agent, it likely interferes with viral entry, replication, or egress.[5][6] However, the precise molecular interactions remain an area for further investigation.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Appropriate organic solvent (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC, bioassay)

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent.

  • Dilute the this compound stock solution to the desired final concentration in the cell culture medium.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and store it at -80°C until analysis.

  • Quantify the concentration of active this compound in each sample using a validated analytical method or a relevant bioassay (e.g., plaque reduction assay).

  • Plot the concentration of this compound versus time to determine its stability and calculate its half-life in the medium.

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol can be used to determine the antiviral efficacy of this compound.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • This compound

  • Cell culture medium and supplements

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the growth medium from the cells and infect them with the virus at a known multiplicity of infection (MOI).

  • After the virus adsorption period, remove the inoculum and wash the cells.

  • Add the medium containing the different concentrations of this compound (and a no-drug control) to the respective wells.

  • Overlay the cells with an overlay medium to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix and stain the cells to visualize the plaques.

  • Count the number of plaques in each well and calculate the concentration of this compound that inhibits plaque formation by 50% (IC50).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute in Cell Culture Medium A->B Freshly Prepare C Aliquot into Tubes B->C D Incubate at 37°C C->D E Collect Samples at Time Points D->E 0, 2, 4, 8, 12, 24, 48h F Quantify this compound (HPLC/Bioassay) E->F G Determine Half-Life F->G

Caption: Workflow for Determining this compound Stability.

signaling_pathway cluster_virus Viral Infection Cycle Virus Virus Attachment Attachment Virus->Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress This compound This compound This compound->Attachment Inhibits? This compound->Entry Inhibits? This compound->Replication Inhibits?

Caption: Hypothetical Antiviral Mechanism of this compound.

References

Technical Support Center: Virantmycin Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Virantmycin plaque reduction assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound plaque reduction assays in a question-and-answer format.

Q1: Why are there no plaques visible in any of my wells, including the virus-only control?

A1: This issue can arise from several factors related to the virus, host cells, or assay conditions.

  • Virus Viability: The virus stock may have lost its infectivity. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[1][2] It's advisable to re-titer the virus stock to confirm its viability.

  • Virus Concentration: The virus concentration might be too low to produce visible plaques.[1] Use a lower dilution of the virus stock.

  • Host Cell Susceptibility: The host cell line may not be susceptible to the virus being used.[1] Confirm that you are using the appropriate cell line for your specific virus.

  • Incorrect Incubation: The incubation time may be too short for plaques to form. Depending on the virus, plaque formation can take anywhere from 2 to 14 days.[3]

Q2: My plaques are fuzzy, indistinct, or have irregular shapes. What could be the cause?

A2: Plaque morphology is a critical parameter, and fuzzy or irregular plaques can make accurate counting difficult.

  • Cell Monolayer Health: An unhealthy or non-confluent cell monolayer can lead to inconsistent plaque formation.[2] Ensure cells are healthy and form a confluent monolayer (90-100%) before infection.[2][4]

  • Overlay Medium Issues: If the semi-solid overlay (e.g., agarose or methylcellulose) is not at the correct concentration or temperature, it can affect plaque definition.[1][2] If the overlay is too concentrated, it can inhibit virus diffusion, resulting in smaller or less clear plaques.[1]

  • Plate Movement: Disturbing the plates before the overlay has completely solidified can cause smearing and result in fuzzy plaques.[1]

Q3: I'm seeing a complete lysis of the cell monolayer in my low-dilution wells, and too few or no plaques at higher dilutions.

A3: This typically points to an issue with the initial virus titration or the dilution series.

  • High Virus Titer: The virus stock may be more concentrated than anticipated, leading to confluent lysis at lower dilutions.[1] It is crucial to perform a proper serial dilution to achieve a countable number of plaques (typically 30-100 per well).[3][5]

  • Inaccurate Dilutions: Errors in preparing the serial dilutions can lead to inconsistent results.[1] Double-check calculations and pipetting techniques.

Q4: There's significant cytotoxicity in my wells treated with this compound, even at low concentrations, making it difficult to assess plaque reduction.

A4: Distinguishing between antiviral activity and compound-induced cytotoxicity is essential.

  • Compound Cytotoxicity: this compound itself may be toxic to the host cells at the concentrations tested. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration of this compound that is non-toxic to the cells. The antiviral assay should be performed at concentrations below the cytotoxic threshold.

  • Data Interpretation: The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[6]

Q5: I am observing inconsistent results between replicate wells and experiments.

A5: Reproducibility is key in plaque reduction assays. Inconsistencies can stem from several sources.

  • Technical Variability: Inconsistent pipetting, uneven cell seeding, or variations in incubation times can all contribute to variability.[2]

  • Cell Passage Number: The susceptibility of cells to viral infection can change with increasing passage number.[7] It is recommended to use cells within a consistent and low passage range for all experiments.

  • Reagent Quality: Ensure all media, sera, and other reagents are of high quality and have not expired.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound plaque reduction assay?

A1: A plaque reduction assay is a virological assay used to determine the concentration of an antiviral substance that can inhibit the formation of viral plaques in a cell culture.[8] In this assay, a confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of this compound. A semi-solid overlay is then applied to restrict the spread of the virus to neighboring cells.[9] Each infectious virus particle creates a localized area of cell death, known as a plaque. The reduction in the number of plaques in the presence of this compound compared to a no-drug control is used to calculate the antiviral activity.

Q2: How do I determine the optimal virus concentration to use in the assay?

A2: Before performing the plaque reduction assay, you must first determine the titer of your virus stock by performing a plaque assay without any antiviral compound. This involves infecting cell monolayers with serial dilutions of the virus to identify the dilution that produces a countable number of well-defined plaques (typically 30-100 plaques per well).[3][5] This dilution is then used for the subsequent plaque reduction experiments.

Q3: What are the appropriate controls for a this compound plaque reduction assay?

A3: Several controls are essential for a valid plaque reduction assay:

  • Cell Control (No Virus, No this compound): To ensure the health and viability of the host cells throughout the experiment.

  • Virus Control (Virus, No this compound): To determine the maximum number of plaques produced by the virus in the absence of any antiviral agent.

  • Compound Cytotoxicity Control (Cells, this compound, No Virus): To assess the toxicity of this compound on the host cells at the concentrations being tested.

  • Vehicle Control (Virus, Vehicle for this compound): If this compound is dissolved in a solvent (e.g., DMSO), this control is necessary to ensure the solvent itself does not affect plaque formation.

Q4: How is the antiviral activity of this compound quantified?

A4: The antiviral activity is typically expressed as the EC50 (50% effective concentration), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.[10] This is calculated by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following table provides an example of how to summarize quantitative data from a this compound plaque reduction assay.

This compound Concentration (µM)Average Plaque Count% Plaque ReductionCell Viability (%)
0 (Virus Control)850100
0.17215.3100
14547.198
101285.995
100010060
0 (Cell Control)0N/A100

Experimental Protocols

Detailed Methodology for this compound Plaque Reduction Assay
  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells) into 6-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection.[2][4]

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Virus Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Wash the monolayer gently with phosphate-buffered saline (PBS).

    • In a separate tube, mix the appropriate dilution of the virus with each concentration of this compound.

    • Add this virus-Virantmycin mixture to the corresponding wells of the cell culture plate.

    • Include virus-only and cell-only controls.

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[11]

  • Overlay Application:

    • After the adsorption period, remove the virus-Virantmycin inoculum from the wells.

    • Gently add a semi-solid overlay medium (e.g., 2x MEM containing 2% fetal bovine serum and mixed 1:1 with 1.2% agarose) to each well.[2]

    • Allow the overlay to solidify at room temperature before moving the plates.[1]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a duration appropriate for the specific virus to form visible plaques (typically 2-5 days).[6]

  • Plaque Visualization and Counting:

    • Once plaques are visible, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 30 minutes.

    • Remove the overlay and the fixing solution.

    • Stain the cell monolayer with a staining solution, such as 0.1% crystal violet.[12]

    • After a few minutes, gently wash the wells with water to remove excess stain.

    • Allow the plates to dry. Plaques will appear as clear zones against a stained background of healthy cells.[9]

    • Count the number of plaques in each well.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_overlay Overlay & Incubation cluster_analysis Analysis cell_seeding Seed Host Cells in 6-well Plates wash_cells Wash Cell Monolayer cell_seeding->wash_cells prepare_this compound Prepare Serial Dilutions of this compound add_virus_drug Add Virus-Virantmycin Mixture to Wells prepare_this compound->add_virus_drug prepare_virus Prepare Virus Dilution prepare_virus->add_virus_drug wash_cells->add_virus_drug adsorption Incubate for Virus Adsorption (1-2h) add_virus_drug->adsorption remove_inoculum Remove Inoculum adsorption->remove_inoculum add_overlay Add Semi-Solid Overlay remove_inoculum->add_overlay solidify Allow Overlay to Solidify add_overlay->solidify incubation Incubate for Plaque Formation (2-5 days) solidify->incubation fix_cells Fix Cells incubation->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells count_plaques Count Plaques stain_cells->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Experimental workflow for a this compound plaque reduction assay.

signaling_pathway cluster_virus Viral Entry & Replication cluster_host Host Cell Signaling virus Virus Particle receptor Host Cell Receptor virus->receptor Binding entry Viral Entry receptor->entry uncoating Uncoating entry->uncoating replication Viral Genome Replication uncoating->replication assembly Virion Assembly replication->assembly kinase_a Host Kinase A replication->kinase_a Hijacks release Progeny Virus Release assembly->release kinase_b Host Kinase B kinase_a->kinase_b kinase_b->assembly Promotes This compound This compound This compound->inhibition inhibition->kinase_b Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Addressing batch-to-batch variability of synthesized Virantmycin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter during the synthesis of Virantmycin, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of our final this compound product from one batch to another. What are the potential causes?

A1: Batch-to-batch variability in yield is a common issue in multi-step organic syntheses. Several factors could be contributing to this problem:

  • Purity of Starting Materials: The purity of initial reactants is critical. Minor impurities can interfere with the reaction, leading to lower yields. We recommend verifying the purity of all starting materials using techniques like NMR or HPLC before starting the synthesis.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, pressure, and reaction time is essential. Even small deviations can significantly impact the reaction outcome.

  • Solvent Quality: The grade and water content of solvents can affect the reaction. Ensure that anhydrous solvents are used where specified and that the same grade of solvent is used consistently across all batches.

  • Purification Process: Variability in the purification process, such as inconsistencies in column chromatography (e.g., packing, solvent gradient), can lead to different yields of the final product.

Q2: Our synthesized this compound shows inconsistent biological activity in our assays. What could be the reason for this?

A2: Inconsistent biological activity often points to issues with the purity and stereochemistry of the final compound.

  • Presence of Impurities: Even small amounts of impurities can interfere with biological assays. It is crucial to ensure the high purity of each batch.

  • Stereoisomers: this compound has chiral centers, meaning different stereoisomers can exist. If the synthesis is not perfectly stereocontrolled, you may be producing a mixture of isomers, with only one being biologically active. We recommend using chiral HPLC to analyze the stereoisomeric purity of your product.

  • Degradation: this compound may be sensitive to light, temperature, or pH. Improper storage or handling could lead to degradation of the compound, reducing its biological activity.

Q3: We are having trouble with the regioselectivity of the quinoline ring formation step. How can we improve this?

A3: Achieving high regioselectivity in quinoline synthesis can be challenging. The outcome is often influenced by both steric and electronic factors.

  • Catalyst Choice: The type of catalyst used can have a significant impact on regioselectivity. Experimenting with different Lewis or Brønsted acid catalysts may improve the desired outcome.

  • Protecting Groups: The use of appropriate protecting groups on the aniline or ketone precursors can help direct the cyclization to the desired position.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction temperature may reveal an optimal condition for the desired regioisomer.

Troubleshooting Guides

Low Yield in the Final Product

If you are experiencing low yields of this compound, consider the following troubleshooting steps:

  • Analyze Intermediates: Isolate and characterize the intermediates at each step of the synthesis. This will help pinpoint the specific reaction step that is failing or underperforming.

  • Optimize Reaction Conditions: For the problematic step, perform a Design of Experiments (DoE) to screen and optimize reaction parameters such as temperature, concentration, and catalyst loading.

  • Check for Side Reactions: Use techniques like LC-MS to identify any major side products. Understanding the nature of these side products can provide insights into how to modify the reaction conditions to suppress their formation.

Inconsistent Purity Between Batches

For issues with inconsistent purity, a robust quality control process is essential:

  • Standardize Purification Protocol: Develop a standardized and well-documented protocol for the purification of the final product and all intermediates.

  • Implement In-Process Controls: Introduce quality control checks at critical stages of the synthesis to ensure that intermediates meet the required purity specifications before proceeding to the next step.

  • Analytical Method Validation: Ensure that your analytical methods (e.g., HPLC, GC) are validated for accuracy, precision, and linearity to provide reliable purity data.

Data Presentation

Table 1: Representative Batch-to-Batch Variability in this compound Synthesis

Batch IDStarting Material Purity (%)Reaction Time (h)Yield (%)Purity (HPLC, %)Biological Activity (IC50, µM)
VM-00198.5244599.21.5
VM-00297.2243898.12.3
VM-00399.1234899.51.4
VM-00498.6254299.01.7

Table 2: Effect of Catalyst on a Key Synthetic Step (Hypothetical Data)

CatalystTemperature (°C)Yield of Intermediate (%)Purity of Intermediate (%)
Catalyst A806592
Catalyst B807897
Catalyst C1007295

Experimental Protocols

General Protocol for a Key Coupling Step in this compound Synthesis
  • To a solution of Intermediate A (1.0 eq) in anhydrous THF (10 mL) under an argon atmosphere, add Catalyst B (0.05 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Intermediate B (1.2 eq) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the synthesized this compound in methanol to a final concentration of approximately 0.5 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & QC start Starting Materials step1 Step 1: Coupling Reaction start->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Final Modification step2->step3 crude Crude this compound step3->crude purify Column Chromatography crude->purify qc Purity Analysis (HPLC) purify->qc final Pure this compound qc->final

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions analyze_intermediates Analyze Purity of Intermediates start->analyze_intermediates optimize Optimize Problematic Step analyze_intermediates->optimize Impure Intermediate Found

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

signaling_pathway This compound This compound ViralEnzyme Viral Polymerase This compound->ViralEnzyme Inhibits Replication Viral Replication ViralEnzyme->Replication Mediates

Caption: A simplified diagram of a potential mechanism of action for this compound.

How to control for Virantmycin's off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Virantmycin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while controlling for its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an antiviral antibiotic produced by a strain of Streptomyces nitrosporeus.[1] It is a chlorine-containing compound with a tetrahydroquinoline core structure.[1][2] this compound has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses by inhibiting plaque formation.[1][3] While the precise molecular target is not fully elucidated, structure-activity relationship studies suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity, possibly through a substitution reaction with a target protein.[2]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[4] These unintended interactions can lead to a range of consequences, from misleading experimental results to cellular toxicity and adverse side effects in a clinical context. For a compound like this compound with a yet-to-be-fully-defined mechanism of action, it is critical to identify and control for off-target effects to ensure that the observed antiviral phenotype is a direct result of its intended activity.

Q3: What are the first steps I should take to assess the potential off-target effects of this compound in my experimental system?

A multi-pronged approach is recommended, starting with in silico analyses and progressing to cellular and biochemical assays.

  • Computational Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[5][6] This can provide a preliminary list of proteins or pathways that might be unintentionally affected.

  • Dose-Response Analysis: Perform a careful dose-response curve in your cellular model to determine the minimal effective concentration that elicits the desired antiviral effect. Using the lowest effective concentration can help minimize off-target effects.

  • Cytotoxicity Assays: Concurrently, assess the cytotoxicity of this compound in your cell line of interest to distinguish between specific antiviral activity and general cellular toxicity.

Troubleshooting Guides

Problem 1: I'm observing significant cytotoxicity in my cell line at concentrations required for antiviral activity.

This could indicate that the antiviral effect is linked to a cytotoxic off-target effect.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Calculate the therapeutic index (TI) by comparing the cytotoxic concentration (CC50) with the effective antiviral concentration (EC50). A low TI suggests that the antiviral and cytotoxic effects occur at similar concentrations.

  • Use a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of this compound that is known to be antivirally inactive. A recent study on this compound derivatives indicated that the chlorine atom is essential for its activity.[2] An analog lacking this chlorine atom could serve as a negative control. If this analog also shows cytotoxicity, it points towards a non-specific toxicity mechanism.

  • Employ Orthogonal Assays: Confirm the antiviral effect using multiple, independent assays that measure different aspects of viral replication (e.g., viral protein expression, viral RNA levels, progeny virus yield).

Problem 2: My results with this compound are inconsistent or not reproducible.

Inconsistent results can arise from a variety of factors, including off-target effects that may vary with subtle changes in experimental conditions.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure strict control over cell density, passage number, serum concentration, and treatment duration.

  • Test for Compound Stability: Verify the stability of this compound in your cell culture medium over the course of the experiment. Degradation products could have different activity profiles.

  • Profile Off-Target Liabilities: Consider performing a broad-spectrum kinase panel or a safety pharmacology screen to identify potential off-target interactions that could contribute to variability.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol outlines a general workflow for predicting potential off-target interactions of this compound using computational methods.

Methodology:

  • Obtain this compound's Chemical Structure: Use the SMILES string for this compound: CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C.[7]

  • Utilize Publicly Available Databases and Tools:

    • Similarity Ensemble Approach (SEA): Compare the 2D chemical structure of this compound against a database of ligands with known protein targets.

    • 3D Shape Similarity: Employ tools that compare the 3D conformation of this compound to known ligands to predict binding to their respective targets.[5]

    • Machine Learning-Based Models: Use predictive models trained on large datasets of compound-protein interactions to forecast potential off-targets.[8]

  • Analyze and Prioritize Results: Compile a list of predicted off-targets. Prioritize targets for experimental validation based on the prediction confidence scores and their biological relevance to your experimental system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to identify direct binding of this compound to its on-target protein and any potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound will stabilize its target protein(s), leading to a higher melting temperature.

  • Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Identification: Analyze the soluble fraction by Western blotting for specific candidate proteins (if known) or by mass spectrometry for an unbiased, proteome-wide analysis.

Data Presentation

Table 1: Hypothetical In Silico Off-Target Prediction for this compound

Predicted Off-TargetPrediction MethodConfidence ScorePotential Implication
Kinase X2D Similarity (SEA)0.75Inhibition of cellular signaling pathways
GPCR Y3D Shape Matching0.68Alteration of downstream signaling cascades
Ion Channel ZMachine Learning0.82Disruption of cellular ion homeostasis

Table 2: Sample Data from a Dose-Response and Cytotoxicity Assay

This compound (µM)Antiviral Activity (% Inhibition)Cell Viability (%)
0 (Vehicle)0100
0.12598
19592
109855
100995
EC50 0.5 µM
CC50 25 µM
Therapeutic Index 50

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_cellular Cellular Assays cluster_biochemical Biochemical/Biophysical Validation cluster_genetic Genetic Approaches insilico_start This compound Structure insilico_pred Off-Target Prediction (SEA, 3D Similarity, ML) insilico_start->insilico_pred insilico_list Prioritized List of Potential Off-Targets insilico_pred->insilico_list dose_response Dose-Response & Cytotoxicity Assays insilico_list->dose_response inactive_control Inactive Analog Control dose_response->inactive_control cetsa Cellular Thermal Shift Assay (CETSA) inactive_control->cetsa phenotypic_screen Phenotypic Screening target_engagement Direct Target Engagement cetsa->target_engagement kinase_panel Kinase Profiling kinase_panel->target_engagement crispr_screen CRISPR/Cas9 Screen target_engagement->crispr_screen target_validation On- and Off-Target Validation crispr_screen->target_validation

Caption: Workflow for identifying and validating this compound's off-target effects.

signaling_pathway_hypothesis cluster_on_target On-Target Antiviral Effect cluster_off_target Potential Off-Target Effect This compound This compound OnTarget Viral Protein X This compound->OnTarget OffTarget Host Kinase Y This compound->OffTarget ViralReplication Viral Replication OnTarget->ViralReplication inhibition CellSignaling Cellular Signaling OffTarget->CellSignaling inhibition Cytotoxicity Cytotoxicity / Confounding Phenotype CellSignaling->Cytotoxicity

Caption: Hypothesized on-target vs. off-target signaling pathways of this compound.

References

Mitigating the antifungal activity of Virantmycin in viral assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Virantmycin in viral assays. The primary focus is on mitigating the compound's inherent antifungal activity, which can be a confounding factor in experimental setups.

Troubleshooting Guides

This section addresses specific issues that may arise during viral assays due to this compound's dual activity.

Issue 1: Suspected Fungal Contamination and Ambiguous Antiviral Results

Question: I am observing unusual cell morphology or a lack of expected viral cytopathic effect (CPE) in my this compound-treated wells, even at concentrations that should be non-toxic to mammalian cells. Could this be related to its antifungal activity?

Answer: Yes, it is possible that low-level, visually undetectable fungal contamination is being inhibited by this compound, leading to confounding results. The "antiviral" effect you observe might be partially or wholly due to the inhibition of a fungal contaminant that is itself impacting the health of your cell monolayer.

Troubleshooting Steps:

  • Confirm Fungal Contamination:

    • Culture an aliquot of your cell culture supernatant and cell stock on a fungal growth medium (e.g., Sabouraud Dextrose Agar) to confirm the presence of fungi.

    • Visually inspect cell cultures under high magnification for any signs of fungal hyphae or yeast budding.

  • Determine the Antifungal Potency (Optional but Recommended):

    • If a fungal contaminant is identified, perform a Minimum Inhibitory Concentration (MIC) assay to determine the concentration of this compound required to inhibit its growth. This will help you understand the concentration range at which antifungal effects are significant.

  • Mitigate Antifungal Activity:

    • The most common target for antifungal drugs is the ergosterol biosynthesis pathway.[1][2] Ergosterol is essential for fungal cell membranes but absent in mammalian cells, which use cholesterol.[1][2] Assuming this compound may act similarly, you can try to selectively negate its antifungal effect by supplementing your culture medium with exogenous ergosterol.[3] This should not affect the antiviral assay, as mammalian cells and viruses do not rely on ergosterol.

Workflow for Diagnosing and Mitigating Fungal Interference

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategy cluster_3 Outcome A Ambiguous Antiviral Results or Unusual Cell Morphology B Test for Fungal Contamination (e.g., culture on SDA) A->B Hypothesis: Fungal interference C Determine Antifungal MIC of this compound (Optional) B->C If Contamination Positive G No Change in Results (Issue may not be fungal) B->G If Contamination Negative D Supplement Culture Medium with Exogenous Ergosterol C->D E Re-run Antiviral Assay with Ergosterol-Supplemented Medium D->E F Clear Antiviral Results (Antifungal effect mitigated) E->F Success E->G Failure

Caption: A flowchart for troubleshooting ambiguous antiviral assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

A1: this compound is a chlorine-containing antibiotic produced by the actinomycete Streptomyces nitrosporeus.[4][5] It is known to possess potent antiviral activity against a variety of RNA and DNA viruses.[4][5] It also has reported antifungal properties, which are generally considered to be weak.[]

Q2: What is the mechanism of action of this compound's antiviral and antifungal activities?

A2: The precise molecular targets for this compound's dual activities are not fully elucidated in publicly available literature. Its antiviral activity is linked to the presence of a chlorine atom and a tetrahydroquinoline skeleton in its structure.[7] The mechanism of its antifungal activity is not specified, but like many other antifungal agents, it may interfere with the fungal cell membrane, potentially by disrupting ergosterol biosynthesis.[1][8]

Q3: Is this compound cytotoxic to mammalian cells?

A3: this compound has been shown to have low cytotoxicity against certain mammalian cell lines. For example, in Vero cells, it did not show any toxic effects at concentrations up to 20 µg/mL.[7] However, cytotoxicity should always be determined empirically for the specific cell line used in your experiments by calculating the 50% cytotoxic concentration (CC50).

Q4: How should I prepare and store this compound?

A4: this compound is soluble in ethanol and chloroform but insoluble in water.[4][] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Q5: What concentrations of this compound should I use in my antiviral assays?

A5: The effective antiviral concentration can vary significantly depending on the virus and cell line. Published data indicates potent activity with Minimum Inhibitory Concentrations (MICs) for some RNA and DNA viruses in the range of 0.005 to 0.04 µg/mL.[] For Pseudorabies virus (PRV) in Vero cells, the 50% effective concentration (EC50) was found to be less than 0.01 µg/mL.[7] It is crucial to perform a dose-response experiment to determine the EC50 for your specific viral system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral and cytotoxic activities of this compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound against Pseudorabies Virus (PRV)

Cell LineVirusEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
VeroPRV< 0.01> 20> 2000[7]

Table 2: General Antiviral Spectrum of this compound

Virus TypeNumber of Strains TestedMIC Range (µg/mL)Reference
RNA Viruses40.008 - 0.04[]
DNA Viruses40.005 - 0.03[]

Note: Specific viruses and fungal species for the MIC data are not detailed in the cited literature. Researchers should determine the MIC for their specific fungal contaminants of concern.

Experimental Protocols

Protocol 1: Mitigation of Antifungal Activity using Ergosterol Supplementation

This protocol describes how to supplement cell culture medium with ergosterol to potentially mitigate the antifungal effects of this compound during a viral assay. This method is based on the hypothesis that this compound's antifungal action involves disruption of ergosterol, a key component of fungal cell membranes.[3][9]

Materials:

  • Ergosterol (Sigma-Aldrich or equivalent)

  • Tween 80

  • Ethanol

  • Cell culture medium appropriate for your assay

  • This compound stock solution

  • Viral stock

Procedure:

  • Prepare Ergosterol Stock Solution (10 mg/mL):

    • Dissolve 100 mg of ergosterol in 5 mL of absolute ethanol.

    • Add 5 mL of Tween 80 and mix thoroughly by vortexing.

    • Store the stock solution at -20°C in small aliquots.

  • Prepare Ergosterol-Supplemented Medium:

    • Thaw an aliquot of the ergosterol stock solution.

    • Dilute the stock solution in your cell culture medium to achieve a final ergosterol concentration of 50 mg/L. Note: The optimal concentration may need to be determined empirically.

    • Ensure the medium is well-mixed.

  • Perform Antiviral Assay:

    • Seed your cells in a multi-well plate as per your standard protocol.

    • Prepare serial dilutions of this compound in both standard medium and ergosterol-supplemented medium.

    • Include the following controls:

      • Cells only (standard and ergosterol-supplemented medium)

      • Cells + Virus (standard and ergosterol-supplemented medium)

      • Cells + this compound dilutions (standard and ergosterol-supplemented medium)

      • Cells + Virus + this compound dilutions (standard and ergosterol-supplemented medium)

    • Proceed with your standard viral infection and incubation protocol.

  • Data Analysis:

    • Assess viral activity (e.g., by CPE, plaque assay, or qPCR).

    • Compare the antiviral activity of this compound in the presence and absence of ergosterol. If the antifungal activity was a confounding factor, you should observe a clearer, more specific antiviral dose-response in the ergosterol-supplemented wells.

Ergosterol Supplementation Workflow

G A Prepare Ergosterol Stock Solution (10 mg/mL) B Prepare Ergosterol-Supplemented Cell Culture Medium (50 mg/L) A->B C Set up Parallel Assays: - Standard Medium - Ergosterol-Supplemented Medium B->C D Add this compound Dilutions and Virus C->D E Incubate and Assess Antiviral Activity D->E F Compare Dose-Response Curves E->F

Caption: A workflow for ergosterol supplementation in viral assays.

Protocol 2: Determining the 50% Cytotoxic Concentration (CC50)

This protocol outlines the steps to determine the concentration of this compound that is toxic to 50% of the host cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Addition: After 24 hours, remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Hypothetical Signaling Pathway Interference

While the exact signaling pathways affected by this compound are not well-defined, many antiviral and antifungal compounds interfere with host cell or pathogen-specific signaling. The diagram below illustrates a hypothetical scenario where an antiviral compound might interfere with viral entry and replication, while its antifungal effect could be on a separate pathway like ergosterol synthesis. Mitigating the antifungal effect with exogenous ergosterol would, in this model, not affect the antiviral mechanism.

G cluster_0 Viral Assay System cluster_1 Host Cell cluster_2 Fungal Contaminant HostCell Mammalian Host Cell (Uses Cholesterol) ViralReplication Viral Replication (Hijacks Host Machinery) Fungus Fungal Cell (Uses Ergosterol) ErgosterolSynth Ergosterol Synthesis Pathway This compound This compound This compound->ViralReplication Antiviral Effect (Inhibition) This compound->ErgosterolSynth Antifungal Effect (Inhibition) Ergosterol Exogenous Ergosterol Ergosterol->Fungus Mitigation: Bypasses Inhibition

References

Virantmycin degradation products and their interference in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with virantmycin. It specifically addresses potential issues arising from this compound degradation and the interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

This compound is a chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus.[1] Its molecular formula is C19H26NO3Cl.[1][2] It has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses, in addition to antifungal properties.[1][3] this compound is classified as a member of the quinolines.[2]

Q2: Is this compound susceptible to degradation?

While specific, comprehensive degradation pathways for this compound are not extensively documented in publicly available literature, like many complex organic molecules, it is susceptible to degradation under certain conditions. Forced degradation studies on other antiviral agents have shown susceptibility to acidic, basic, and oxidative environments.[4] Given its chemical structure, this compound is likely to be sensitive to similar stress conditions.

Q3: What are the potential degradation products of this compound?

Specific degradation products of this compound have not been fully characterized in the available literature. However, based on its chemical structure and common degradation pathways of similar pharmaceutical compounds, potential degradation could involve hydrolysis, oxidation, or photolysis. One study has identified a derivative of this compound where a methyl group is oxidized to a methylene group, suggesting oxidation as a possible degradation pathway.[5]

Q4: How can this compound degradation interfere with my experimental assays?

Degradation of this compound can lead to several issues in experimental assays:

  • Loss of Potency: Degradation reduces the concentration of the active this compound, leading to an underestimation of its biological effects.

  • Altered Target Affinity: Degradation products may have a different affinity for the target molecule, potentially acting as competitive or non-competitive inhibitors, leading to confounding results.

  • Interference with Analytical Methods: Degradants may co-elute with the parent compound in chromatographic analyses or have similar spectroscopic properties, leading to inaccurate quantification.

  • Off-Target Effects: Degradation products might exhibit their own biological activities, leading to unexpected or misleading results.

Troubleshooting Guide

Problem 1: I am observing lower than expected potency of this compound in my antiviral assay.

Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution 1. Prepare a fresh stock solution of this compound. 2. Analyze the old and new stock solutions by RP-HPLC to check for the presence of degradation peaks. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, solvent).
Incompatibility with Assay Medium 1. Assess the pH and composition of your assay medium. This compound may be unstable at certain pH values. 2. Perform a time-course stability study of this compound in the assay medium and analyze samples by RP-HPLC at different time points.
Photodegradation 1. Protect this compound solutions from light during preparation, storage, and experimentation. 2. Compare the potency of a light-exposed sample with a sample that has been kept in the dark.

Problem 2: My quantitative analysis of this compound by RP-HPLC shows inconsistent results or unexpected peaks.

Possible Cause Troubleshooting Step
On-Column Degradation 1. Modify the mobile phase composition (e.g., pH, organic solvent ratio) to see if the peak profile changes. 2. Use a shorter analysis time or a lower column temperature.
Co-elution of Degradants 1. Optimize the HPLC method to improve the resolution between this compound and its potential degradation products. This may involve changing the column, mobile phase, or gradient profile. 2. Employ a mass spectrometry (MS) detector to identify the masses of the co-eluting peaks.
Sample Preparation Induced Degradation 1. Evaluate the sample preparation procedure for any harsh conditions (e.g., high temperature, extreme pH) that could cause degradation. 2. Minimize the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a generalized procedure based on ICH guidelines for forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetone) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 100°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: PDA at a suitable wavelength (e.g., determined by UV-Vis scan) and/or MS.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock This compound Stock acid Acid Stress stock->acid base Base Stress stock->base oxidative Oxidative Stress stock->oxidative thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc RP-HPLC-PDA acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms LC-MS/MS hplc->ms pathway Degradation Pathway Identification ms->pathway interference Assay Interference Assessment pathway->interference

Caption: Workflow for this compound Degradation Studies.

troubleshooting_logic start Unexpected Assay Results (e.g., low potency) check_stock Is the stock solution fresh and properly stored? start->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No check_assay_conditions Are assay conditions (pH, temp) compatible? yes_stock->check_assay_conditions prepare_fresh Prepare fresh stock. Re-run assay. no_stock->prepare_fresh yes_assay Yes check_assay_conditions->yes_assay Yes no_assay No check_assay_conditions->no_assay No analytical_issue Investigate analytical method for interference. yes_assay->analytical_issue modify_assay Modify assay conditions or perform stability test in assay medium. no_assay->modify_assay

Caption: Troubleshooting Logic for Assay Interference.

References

Cell culture contamination issues when working with Virantmycin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virantmycin in cell culture. Our aim is to help you identify and resolve potential contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a chlorine-containing antiviral antibiotic produced by the actinomycete Streptomyces nitrosporeus.[1][2][3] It is a white powder with the molecular formula C19H26NO3Cl.[1][2] this compound is soluble in methanol, acetone, chloroform, benzene, and ethyl acetate, but insoluble in water.[2] It exhibits potent inhibitory activity against a range of RNA and DNA viruses, and also possesses antifungal and antibacterial properties.[1][3][4]

Q2: Can this compound be used as a selection agent in cell culture?

While this compound's cytotoxic properties suggest potential as a selection agent, this application is not yet widely established.[5] Its mechanism of action involves the inhibition of critical biosynthetic pathways, including RNA, DNA, and protein synthesis.[5] For use as a selection agent, a corresponding resistance gene would need to be introduced into the cells of interest.[5]

Q3: Can this compound mask underlying cell culture contamination?

Yes, this is a critical consideration. Since this compound has antibacterial and antifungal properties, it may suppress the growth of low-level bacterial or fungal contaminants, preventing them from being detected visually (e.g., turbidity, color change of the medium).[3] This can lead to a chronically contaminated culture that may produce unreliable experimental results.

Q4: How can I distinguish between this compound-induced cytotoxicity and a microbial contamination?

This can be challenging. Both can lead to signs of poor cell health, such as reduced proliferation, changes in morphology, and cell death. A key differentiator is the presence of microorganisms. Daily microscopic examination at high magnification is crucial to look for bacteria or fungi.[6][7] If contamination is suspected but not visible, specific detection methods for common contaminants like mycoplasma are recommended.[6]

Troubleshooting Guide: Cell Culture Contamination

Issue 1: Sudden change in medium color and turbidity.
  • Possible Cause: This is a classic sign of bacterial or yeast contamination.[8][9] Bacteria often cause the medium to become acidic, turning the phenol red indicator yellow, while fungi can make it more alkaline, resulting in a pink or purple hue.[8]

  • Troubleshooting Steps:

    • Immediately isolate the suspected contaminated flask or plate to prevent cross-contamination.[6]

    • Visually inspect the culture under a light microscope at high magnification for motile bacteria or budding yeast.[7][8]

    • If contamination is confirmed, discard the culture and any shared reagents.[9][10]

    • Thoroughly decontaminate the biosafety cabinet and incubator.[9][10]

    • Review your aseptic technique.[11][12]

Issue 2: Cells are growing slowly, appear stressed, or show altered morphology, but the medium is clear.
  • Possible Cause 1: Mycoplasma Contamination. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[6][13] They do not cause turbidity but can significantly alter cell metabolism, growth, and gene expression.[6][13][14]

  • Possible Cause 2: this compound Cytotoxicity. The concentration of this compound may be too high for your specific cell line, leading to cytotoxic effects.

  • Possible Cause 3: Chemical Contamination. Contaminants from water, serum, or leachables from plasticware can negatively impact cell health.[6][15]

  • Troubleshooting Steps:

    • Test for Mycoplasma: This is the most critical first step. Use a reliable detection method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[6][8][16]

    • Perform a Dose-Response Experiment for this compound: If mycoplasma is ruled out, determine the optimal concentration of this compound for your cell line. See the experimental protocol below for a cytotoxicity assay.

    • Check for Chemical Contaminants: Use high-purity water and reagents from reputable suppliers.[6][15] If you suspect a particular reagent, test a new lot.

Issue 3: Filamentous growths or fuzzy specks appear in the culture.
  • Possible Cause: This indicates fungal (mold) contamination.[9][17] Fungal spores are airborne and can be introduced through poor aseptic technique.[17]

  • Troubleshooting Steps:

    • Immediately discard the contaminated culture. Fungal contamination is very difficult to eliminate and can easily spread.[9]

    • Decontaminate the entire work area, including incubators and water baths, with a fungicide.[9]

    • Check for potential sources of spores in the lab, such as cardboard packaging or ventilation systems.[18]

    • Review and reinforce strict aseptic technique with all laboratory personnel.[19]

Quantitative Data Summary

The following tables provide a summary of common contaminants and hypothetical cytotoxic data for this compound.

Table 1: Common Cell Culture Contaminants and Their Characteristics

ContaminantTypical SizeVisual Appearance in CultureMicroscopic AppearanceEffect on Medium pH
Bacteria 1-10 µmTurbid mediumSmall, motile rods or cocciUsually Acidic (Yellow)
Yeast 3-10 µmSlightly turbid mediumOvoid or spherical budding particlesCan be Acidic (Yellow)
Mold (Fungi) >10 µmFilamentous clumps, fuzzy appearanceThin, multicellular filaments (hyphae)Can be Alkaline (Pink)
Mycoplasma 0.1-0.3 µmNo visible change, medium is clearNot visible with a light microscopeNo significant change

Table 2: Hypothetical Cytotoxicity of this compound on a Generic Mammalian Cell Line (e.g., HeLa)

This compound Concentration (µg/mL)Cell Viability (%) after 48 hoursObserved Morphological Changes
0 (Control)100%Normal, spread-out morphology
0.0195%No significant changes
0.0580%Slight rounding of some cells
0.150% (IC50)Significant cell rounding and detachment
0.510%Widespread cell death and debris
1.0<1%Complete cell lysis

Note: This data is for illustrative purposes. The actual IC50 value will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Mycoplasma Detection using DNA Staining (Hoechst 33258)
  • Cell Seeding: Plate your cells on a sterile coverslip in a petri dish or multi-well plate and allow them to adhere overnight. Include a known mycoplasma-free cell line as a negative control and, if available, a known positive control.

  • Cell Fixation: Carefully remove the culture medium and wash the cells once with Phosphate Buffered Saline (PBS). Fix the cells by adding a solution of 3:1 methanol:acetic acid for 10 minutes at room temperature.

  • Staining: Aspirate the fixative and wash the cells twice with PBS. Add a 1 µg/mL solution of Hoechst 33258 stain in PBS and incubate for 15 minutes at room temperature in the dark.

  • Washing and Mounting: Remove the staining solution and wash the cells three times with deionized water. Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Visualization: Observe the slide using a fluorescence microscope with a UV filter. Clean, uninfected cells will show only fluorescent nuclei. Mycoplasma-contaminated cells will show the cell nuclei plus small, bright specks of fluorescence in the cytoplasm, which are the mycoplasma DNA.[15]

Protocol 2: Determining this compound Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Experimental_Workflow_Contamination_Check cluster_observation Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_diagnosis Diagnosis start Signs of Poor Cell Health (Slow growth, stress, etc.) visual_check Visual Check of Medium (Turbidity, Color Change) start->visual_check microscopy Microscopic Examination visual_check->microscopy No bacterial_fungal Bacterial/Fungal Contamination visual_check->bacterial_fungal Yes mycoplasma_test Mycoplasma Test (PCR, Staining) microscopy->mycoplasma_test No Visible Microbes microscopy->bacterial_fungal Visible Microbes cytotoxicity_assay This compound Cytotoxicity Assay mycoplasma_test->cytotoxicity_assay Negative mycoplasma Mycoplasma Contamination mycoplasma_test->mycoplasma Positive cytotoxicity This compound Cytotoxicity cytotoxicity_assay->cytotoxicity High Cytotoxicity clean Culture is Clean cytotoxicity_assay->clean Low/No Cytotoxicity

Caption: Troubleshooting workflow for identifying the cause of poor cell health.

Signaling_Pathway_Inhibition cluster_central_dogma Central Dogma Processes cluster_cellular_outcome Cellular Outcome This compound This compound DNA_Replication DNA Replication This compound->DNA_Replication Transcription Transcription (RNA Synthesis) This compound->Transcription Translation Translation (Protein Synthesis) This compound->Translation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Transcription->Reduced_Proliferation Translation->Reduced_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation->Apoptosis

Caption: Potential mechanism of this compound-induced cytotoxicity.

References

Virantmycin Dosage Adjustment: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting Virantmycin dosage for different viral strains. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which viral strains is it effective against?

A1: this compound is a novel chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus.[1][2] It has demonstrated potent inhibitory activity against a broad spectrum of both RNA and DNA viruses.[1][2] Published data has specifically shown its efficacy against Pseudorabies virus (PRV), a DNA virus.[3] Further research is ongoing to fully characterize its activity against a wider range of viral species.

Q2: What is the mechanism of action of this compound?

A2: The precise molecular mechanism of action for this compound's antiviral activity is not yet fully elucidated. However, it is known to inhibit viral replication.[4] As a quinoline derivative, its mechanism may involve the inhibition of viral DNA gyrase and topoisomerase IV, enzymes crucial for viral DNA replication, though this is yet to be definitively confirmed for its antiviral effects.[5] Some studies suggest that the chlorine atom and the tetrahydroquinoline skeleton are important for its antiviral activity and that it may react with a target protein.[3]

Q3: How do I determine the starting dosage for my in vitro experiments with a new viral strain?

A3: For a new viral strain, it is recommended to start with a broad dose-response study. A typical starting range for an initial screen could be from 0.01 µM to 100 µM. This wide range helps in identifying the concentration window where the antiviral effect occurs without significant cytotoxicity.

Q4: What are the key parameters to consider when adjusting this compound dosage?

A4: Several factors can influence the optimal dosage of this compound in an experiment:

  • Viral Strain Susceptibility: Different viral strains will exhibit varying sensitivity to this compound.

  • Host Cell Line: The type of host cell used in the assay can affect drug metabolism and viral replication kinetics.

  • Multiplicity of Infection (MOI): The ratio of virus particles to cells can impact the perceived efficacy of the drug. A higher MOI may require a higher concentration of this compound for effective inhibition.

  • Incubation Time: The duration of the experiment can influence the outcome. Longer incubation times may reveal delayed cytotoxic effects or allow for viral breakthrough.

Quantitative Data Summary

The following table summarizes the known in vitro efficacy and cytotoxicity of this compound against Pseudorabies virus (PRV). Researchers can use this data as a reference point for their own experiments.

Virus StrainHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Pseudorabies Virus (PRV)Vero0.1429.85213.21

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This protocol details the steps to determine the concentration of this compound that inhibits 50% of plaque formation by a given virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (serum-free for infection, low serum for overlay)

  • Phosphate-buffered saline (PBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • Formalin (for fixing)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium. A typical range would be 2-fold dilutions starting from a concentration at least 100-fold higher than the expected EC50.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Treatment:

    • After adsorption, remove the viral inoculum.

    • Add the different concentrations of this compound-containing medium to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Overlay:

    • Incubate for 1 hour at 37°C.

    • Remove the medium containing this compound.

    • Overlay the cells with a medium containing agarose or methylcellulose and the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Staining and Plaque Counting:

    • Fix the cells with formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration compared to the virus control.

    • Plot the percentage of inhibition against the this compound concentration and determine the EC50 value using regression analysis.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

  • Host cells in logarithmic growth phase

  • This compound stock solution

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include "cell control" wells (no drug) and "blank" wells (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the cell control.

    • Plot the percentage of viability against the this compound concentration and determine the CC50 value using regression analysis.

Troubleshooting Guides

Issue 1: High variability in plaque numbers between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven virus distribution.

  • Solution: Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and proper technique. Gently rock the plates during virus adsorption to ensure even coverage of the monolayer.

Issue 2: No antiviral effect observed.

  • Possible Cause: The viral strain is resistant to this compound, the drug concentration is too low, or the drug has degraded.

  • Solution: Verify the susceptibility of the viral strain from literature if possible. Perform a broader dose-response study with higher concentrations. Ensure proper storage of the this compound stock solution (protected from light and at the recommended temperature).

Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.

  • Possible Cause: The therapeutic window (Selectivity Index) for the specific virus and cell line combination is narrow.

  • Solution: Carefully re-evaluate the CC50 and EC50 values. Consider using a different, less sensitive cell line if possible. Explore synergistic effects with other antiviral agents to potentially use a lower, less toxic concentration of this compound.

Issue 4: Inconsistent results with quinoline-based compounds like this compound.

  • Possible Cause: Quinoline compounds can sometimes exhibit photosensitivity or have specific solubility issues in certain media.

  • Solution: Protect experimental plates from direct light as much as possible. Visually inspect the prepared drug dilutions for any precipitation. If solubility is an issue, consider using a different solvent or adjusting the final concentration of the solvent in the medium (e.g., keep DMSO concentration below 0.5%).

Visualizations

Experimental_Workflow_for_Dosage_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Host Cell Monolayers infect Infect Cells with Virus prep_cells->infect prep_virus Prepare Virus Stock (Known Titer) prep_virus->infect prep_drug Prepare Serial Dilutions of this compound treat Treat Cells with This compound Dilutions prep_drug->treat infect->treat incubate Incubate for Plaque Formation treat->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calculate Calculate EC50 count->calculate

Caption: Workflow for determining the EC50 of this compound.

Cytotoxicity_Workflow cluster_prep_cyto Preparation cluster_assay_cyto Assay Execution cluster_analysis_cyto Data Analysis prep_cells_cyto Seed Host Cells in 96-well Plates treat_cyto Treat Cells with This compound Dilutions prep_cells_cyto->treat_cyto prep_drug_cyto Prepare Serial Dilutions of this compound prep_drug_cyto->treat_cyto incubate_cyto Incubate for 48-72 hours treat_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Workflow for determining the CC50 of this compound.

Antiviral_Signaling_Pathways cluster_virus Viral Life Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly Assembly Replication->Assembly Host_Factors Host Cell Factors Replication->Host_Factors Hijacks Immune_Response Innate Immune Response (e.g., Interferon Production) Replication->Immune_Response Triggers Release Release Assembly->Release Signaling Signaling Pathways (e.g., NF-kB, MAPK) Host_Factors->Signaling Signaling->Immune_Response This compound This compound This compound->Replication Inhibits? This compound->Host_Factors Modulates?

Caption: Potential targets of this compound in the viral life cycle.

References

Validation & Comparative

A Comparative Analysis of Virantmycin and Acyclovir Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral therapeutics, the well-established drug Acyclovir has long been a cornerstone for the management of herpesvirus infections. However, the continuous search for novel and more potent antiviral agents has led to the discovery of compounds like Virantmycin, a natural product with broad-spectrum antiviral activity. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental evaluation of this compound and Acyclovir, tailored for researchers, scientists, and drug development professionals.

Overview and Chemical Properties

Acyclovir , a synthetic nucleoside analog of guanosine, was a groundbreaking development in antiviral therapy.[1][2] It is primarily used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1]

This compound is a novel, chlorine-containing antibiotic isolated from Streptomyces nitrosporeus.[3] It has demonstrated potent inhibitory activity against a variety of both RNA and DNA viruses, in addition to some antifungal properties.[3]

FeatureThis compoundAcyclovir
Origin Natural product from Streptomyces nitrosporeus[3]Synthetic nucleoside analog[1][2]
Chemical Class Chlorine-containing heterocyclic compoundAcyclic guanosine analog
Molecular Formula C19H26NO3Cl[3]C8H11N5O3

Mechanism of Action

The modes by which these two compounds inhibit viral replication are distinct, reflecting their different chemical natures.

Acyclovir acts as a prodrug that requires activation by a viral enzyme.[4] Its high selectivity for virus-infected cells is a key feature of its mechanism.[4]

  • Selective Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) enzyme efficiently phosphorylates Acyclovir to Acyclovir monophosphate.[4] This step is significantly less efficient in uninfected host cells, minimizing toxicity.[4]

  • Conversion to Active Form: Host cell kinases then further phosphorylate the monophosphate form to Acyclovir triphosphate (ACV-TP).[4]

  • Inhibition of Viral DNA Polymerase: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[4]

  • Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting DNA replication.[4]

Acyclovir_Mechanism cluster_cell Virus-Infected Cell Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase Acyclovir_TP Acyclovir Triphosphate (ACV-TP) Acyclovir_MP->Acyclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Competes with dGTP Viral_DNA Growing Viral DNA Strand Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Mechanism of Acyclovir activation and action.

This compound's precise mechanism of action has not been fully elucidated. However, studies on its derivatives suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity.[5] It is hypothesized that these reactive moieties may interact with and inactivate key viral or host proteins necessary for viral replication. One study demonstrated that this compound can inhibit the proliferation of Pseudorabies virus (PRV) in a dose-dependent manner after the virus has entered the host cell, suggesting an interference with the intracellular replication cycle.[5]

Comparative Efficacy

Direct comparative studies between this compound and Acyclovir are limited. However, available in vitro data provide insights into their respective potencies against various viruses.

In Vitro Antiviral Activity
DrugVirusAssay TypeCell LineEfficacy Metric (IC50 / MIC in µg/mL)Reference
Acyclovir Herpes Simplex Virus-1 (HSV-1)Plaque Reduction-0.07 - 0.97[6]
Herpes Simplex Virus-2 (HSV-2)Plaque Reduction-0.13 - 1.66[6]
HSV-1 (KOS strain)Plaque Reduction-Mean: 0.45 ± 0.13[6]
HSV-2 (Baylor 186 strain)Plaque Reduction-Mean: 0.57 ± 0.04[6]
This compound 4 DNA Viruses--0.005 - 0.03[]
4 RNA Viruses--0.008 - 0.04[]
Pseudorabies Virus (PRV)CPE ReductionVeroEC50: < 0.125[5]
Acyclovir Pseudorabies Virus (PRV)CPE ReductionVeroEC50: 1.74[5]
Ribavirin Pseudorabies Virus (PRV)CPE ReductionVeroEC50: 3.55[5]

Note: IC50 (50% inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific viral strain, cell line, and assay conditions.

The available data indicates that this compound possesses potent in vitro activity against a broader spectrum of viruses, including both DNA and RNA viruses, at very low concentrations.[] Notably, in a direct comparison against Pseudorabies virus (a type of herpesvirus), this compound demonstrated significantly higher potency than Acyclovir.[5]

Experimental Protocols

Standardized assays are crucial for the evaluation of antiviral efficacy and cytotoxicity.

Plaque Reduction Assay (for Acyclovir)

This is a widely accepted method for determining the antiviral activity of a compound against plaque-forming viruses like HSV.

Plaque_Reduction_Assay Start Seed host cells in multi-well plates Infect Infect cell monolayers with virus Start->Infect Treat Add serial dilutions of Acyclovir Infect->Treat Overlay Add semi-solid overlay (e.g., methylcellulose) Treat->Overlay Incubate Incubate to allow plaque formation Overlay->Incubate Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate->Fix_Stain Count Count plaques and calculate IC50 Fix_Stain->Count

Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in multi-well plates and grown to confluency.

  • Infection: The cell monolayers are infected with a standardized amount of virus.

  • Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the untreated virus control wells.

  • Quantification: The cells are then fixed and stained, and the number of plaques is counted. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Cytopathic Effect (CPE) Reduction Assay (for this compound)

This assay was used to evaluate the antiviral activity of this compound against PRV.

Methodology:

  • Cell Seeding: Vero cells are seeded in 96-well plates.

  • Treatment and Infection: The cells are treated with serial dilutions of the test compound, followed by infection with the virus.

  • Incubation: The plates are incubated until significant cytopathic effect is observed in the virus control wells.

  • Quantification: Cell viability is assessed using a method such as the MTT assay, which measures the metabolic activity of the cells. The EC50 is the concentration of the compound that protects 50% of the cells from the virus-induced cytopathic effect.[5]

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to the killing of the host cells.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate.

  • Treatment: The cells are treated with various concentrations of the test compound (without the virus).

  • Incubation: The plate is incubated for a duration similar to the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Quantification: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral, calculated as CC50 / EC50 . A higher SI value indicates greater selectivity of the drug for inhibiting the virus with minimal host cell toxicity.

Conclusion

Acyclovir remains a vital and effective treatment for herpesvirus infections, with a well-understood and highly selective mechanism of action. Its efficacy and safety profile are well-documented through extensive clinical use.

This compound, on the other hand, represents a promising lead compound with potent, broad-spectrum antiviral activity demonstrated in early in vitro studies. Its efficacy against a herpesvirus (PRV) appears to be significantly greater than that of Acyclovir in a preclinical setting. However, a comprehensive understanding of its mechanism of action, in vivo efficacy, pharmacokinetic properties, and safety profile is still lacking. Further research, including more direct comparative studies against a wider range of viruses and progression into animal models and clinical trials, is necessary to determine the ultimate therapeutic potential of this compound and its derivatives. For drug development professionals, this compound's novel structure and potent activity warrant further investigation as a potential scaffold for the development of new antiviral agents.

References

A Comparative Guide to the Broad-Spectrum Antiviral Activity of Virantmycin and Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the broad-spectrum antiviral agents virantmycin and ribavirin. The information presented is intended to be an objective resource, supported by available experimental data, to aid in research and drug development efforts.

Introduction

The quest for effective broad-spectrum antiviral agents is a cornerstone of infectious disease research. Two molecules that have demonstrated activity against a wide range of viruses are this compound, a chlorinated tetrahydroquinoline antibiotic, and ribavirin, a synthetic guanosine analog. This guide will delve into their mechanisms of action, comparative antiviral efficacy, and the experimental protocols used to evaluate their activity.

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated. However, as a tetrahydroquinoline derivative, it is part of a class of compounds known to possess diverse biological activities. Some quinoline derivatives have been shown to interfere with viral entry and replication by targeting viral or host cell components.[1][2] The presence of a chlorine atom and the tetrahydroquinoline skeleton are considered important for its antiviral activity.[3] Further research is required to pinpoint the specific molecular targets and pathways affected by this compound.

Ribavirin: Ribavirin's antiviral activity is multifactorial and well-documented.[4][5] Its primary mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of ribavirin, is a potent inhibitor of the host enzyme IMPDH.[6] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.

  • Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, directly hindering viral genome replication.

  • Lethal Mutagenesis: Incorporation of ribavirin triphosphate into nascent viral RNA chains can induce mutations, leading to the production of non-viable viral progeny.

  • Immunomodulation: Ribavirin can modulate the host immune response, promoting a Th1-predominant cytokine profile, which is more effective at clearing viral infections.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and ribavirin, including their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) against various viruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
HerpesviridaePseudorabies virus (PRV)Vero0.04 ± 0.01>20>500[3]

Table 2: Antiviral Activity and Cytotoxicity of Ribavirin

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
HerpesviridaePseudorabies virus (PRV)Vero4.12 ± 0.98>20>4.85[3]
ParamyxoviridaeRespiratory Syncytial Virus (RSV)HEp-21.38 - 5.3>100>18.9[7]
ParamyxoviridaeMeasles Virus (MV)Vero8.6 - 67>100>1.5[7]
OrthomyxoviridaeInfluenza A virus (H1N1, H3N2)MDCK0.6 - 5.5560>101.8[8]
OrthomyxoviridaeInfluenza B virusMDCK0.6 - 5.5560>101.8[8]
FlaviviridaeYellow Fever Virus (YFV)Vero12.3 ± 5.6>100>8.1[6]
FlaviviridaeDengue Virus (DENV-2)Vero---
CoronaviridaeSARS-CoVCaco-27.3 ± 3.5>1000>137[9]
RhabdoviridaeVesicular Stomatitis Virus (VSV)----
PicornaviridaePoliovirus----
ReoviridaeReovirus----

Note: Data for ribavirin can vary significantly depending on the viral strain, cell line, and specific assay conditions used.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antiviral activity and cytotoxicity of compounds like this compound and ribavirin.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and grow to a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a specific multiplicity of infection (MOI) to produce a countable number of plaques.

  • Compound Treatment: After a 1-hour virus adsorption period, remove the viral inoculum and add an overlay medium (e.g., containing 1% methylcellulose) with various concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until visible plaques are formed (typically 2-7 days).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that results in a 50% reduction in the number of plaques compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of a virus dilution that would cause complete CPE in 2-4 days. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at the appropriate temperature and CO2 levels.

  • CPE Observation: Monitor the cells daily for the appearance of CPE using an inverted microscope.

  • Quantification of Cell Viability: After the incubation period (when virus control wells show 100% CPE), cell viability can be quantified using a colorimetric assay such as the MTT assay (see below).

  • Data Analysis: The EC50 is the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.

MTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that reduces the viability of uninfected cells by 50% (CC50).

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualization

Ribavirin's Multifaceted Mechanism of Action

Ribavirin_Mechanism Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation Immune_System Host Immune System Ribavirin->Immune_System Modulates RTP Ribavirin Triphosphate (RTP) RMP->RTP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Viral_RNA Viral RNA Replication RTP->Viral_RNA Incorporated into GTP GTP Pool IMPDH->GTP GTP->Viral_RNA Required for Mutagenesis Lethal Mutagenesis Viral_RNA->Mutagenesis Th1_Response Th1 Cytokine Response Immune_System->Th1_Response Promotes

Caption: Ribavirin's multiple antiviral mechanisms.

General Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Workflow Start Start: Antiviral Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, CPE) Start->Antiviral_Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Mechanism_Studies Mechanism of Action Studies SI->Mechanism_Studies If SI is high End Lead Compound for Further Development Mechanism_Studies->End

Caption: Workflow for evaluating antiviral compounds.

References

Unveiling Virantmycin: A Comparative Guide to its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Exploring the Potent and Broad-Spectrum Antiviral Activity of Virantmycin

This compound, a novel antiviral antibiotic isolated from Streptomyces nitrosporeus, has demonstrated significant inhibitory activity against a wide range of both RNA and DNA viruses.[1][2][3] This guide provides a comprehensive comparison of this compound's mechanism of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its potential as a broad-spectrum antiviral agent.

Mechanism of Action: Inhibition of Viral Proliferation

The primary mechanism of action of this compound is the inhibition of viral plaque formation in cell cultures, indicating its ability to interfere with viral replication and spread.[4] While the precise molecular targets are still under investigation, studies have highlighted the critical role of its chemical structure, specifically the chlorine atom and the tetrahydroquinoline skeleton, in its potent antiviral effects.[4]

A key study on Pseudorabies virus (PRV), a DNA virus, demonstrated that this compound effectively inhibits viral proliferation in a dose-dependent manner even after the virus has infected the host cells.[4] This suggests that this compound acts at a post-entry stage of the viral life cycle, potentially interfering with viral genome replication or protein synthesis.

Comparative Antiviral Performance

Quantitative data from a study on Pseudorabies virus (PRV) highlights this compound's superior antiviral efficacy compared to established antiviral drugs, acyclovir and ribavirin.

CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound 0.01 >20 >2000
Acyclovir>20>20-
Ribavirin>20>20-
Data from a study on Pseudorabies virus (PRV) in Vero cells.[4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells. A higher CC50 indicates lower toxicity. Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Plaque Reduction Assay

This assay is fundamental to assessing the antiviral activity of this compound by quantifying the reduction in viral plaques.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayer with a known concentration of the virus.

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the viral inoculum and add a semi-solid overlay medium containing various concentrations of this compound or control compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Visualization and Quantification: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is then determined from the dose-response curve.

Quantitative PCR (qPCR) for Viral Proliferation

This method quantifies the effect of this compound on the replication of the viral genome.

Methodology:

  • Infection and Treatment: Infect host cells with the virus. After a set period, treat the infected cells with different concentrations of this compound.

  • DNA/RNA Extraction: At various time points post-treatment, isolate the total DNA or RNA from the cell supernatant or the infected cells.

  • qPCR Analysis: Perform qPCR using primers specific to a viral gene to quantify the number of viral genome copies. A reduction in the number of copies in treated cells compared to untreated controls indicates inhibition of viral replication.

Visualizing the Antiviral Landscape

General Antiviral Drug Targets

Antiviral drugs can target various stages of the viral life cycle. The diagram below illustrates potential points of intervention for antiviral compounds.

Antiviral_Targets cluster_host Host Cell cluster_virus Virus Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Inhibition Genome Replication Genome Replication Uncoating->Genome Replication Inhibition Protein Synthesis Protein Synthesis Genome Replication->Protein Synthesis Inhibition Assembly Assembly Protein Synthesis->Assembly Inhibition Release Release Assembly->Release Inhibition Attachment Attachment Attachment->Viral Entry Inhibition

Caption: Potential stages in the viral life cycle for antiviral drug intervention.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the typical workflow for evaluating the antiviral efficacy of a compound like this compound.

Antiviral_Workflow Cell Culture Cell Culture Virus Infection Virus Infection Cell Culture->Virus Infection Compound Treatment Compound Treatment Virus Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Plaque Assay Plaque Assay Incubation->Plaque Assay qPCR Analysis qPCR Analysis Incubation->qPCR Analysis Determine EC50 Determine EC50 Plaque Assay->Determine EC50 Quantify Viral Load Quantify Viral Load qPCR Analysis->Quantify Viral Load

Caption: Standard experimental workflow for assessing antiviral compounds.

Future Directions

While current data strongly supports the broad-spectrum antiviral potential of this compound, further research is necessary to elucidate its precise molecular mechanism of action against a wider array of viruses. Identifying the specific viral or host cell targets of this compound will be crucial for its development as a therapeutic agent. Additionally, understanding its impact on host cell signaling pathways, such as the interferon and NF-κB pathways, will provide a more complete picture of its antiviral effects and potential immunomodulatory properties.

References

Comparative Study of Virantmycin and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the naturally occurring antiviral agent Virantmycin and its synthetic and naturally derived analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics. This document summarizes the available quantitative data on the antiviral potency of these compounds, details relevant experimental protocols, and explores their structure-activity relationships.

Introduction

This compound, a chlorinated tetrahydroquinoline antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a broad spectrum of both RNA and DNA viruses.[1][2][3] Its unique chemical scaffold and significant antiviral activity have spurred interest in the exploration of its analogs to develop more effective and less toxic antiviral agents. This guide presents a comparative overview of this compound and several of its analogs, focusing on their antiviral efficacy and key structural features that govern their activity.

Comparative Antiviral Activity

The antiviral potency of this compound and its analogs has been evaluated against various viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values against Pseudorabies virus (PRV), a member of the herpesvirus family.

CompoundStructureVirusIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compound (4) Chlorinated tetrahydroquinoline corePRV0.082.531.25
This compound F (3) Hydroxylated derivative of this compoundPRV1.74> 20> 11.49
A-503451 A (7) Analog with a different side chainPRV6.461.680.26
Ribavirin (Positive Control)PRV15.6> 100> 6.41
Acyclovir (Positive Control)PRV25.4> 100> 3.94

Data sourced from a study on benzoheterocyclic compounds from Streptomyces jiujiangensis NBERC-24992.

As the data indicates, this compound exhibits significantly higher potency against PRV compared to the positive controls, Ribavirin and Acyclovir, and possesses a favorable selectivity index.[4] While this compound F shows some activity, the modification appears to reduce its potency compared to the parent compound.[4] The low selectivity index of A-503451 A suggests that its antiviral activity is closely linked to its cytotoxicity.[4]

Structure-Activity Relationship (SAR)

Studies on this compound and its analogs have revealed key structural features crucial for their antiviral activity. The chlorine atom and the tetrahydroquinoline skeleton have been identified as important moieties for antiviral efficacy.[4] For instance, benzastatin C, an amide derivative of this compound, shows specific antiviral activities, whereas its hydroxylated counterpart, benzastatin D, is inactive, highlighting the critical role of the chlorine atom.[4] It is hypothesized that the chlorine atom may act as a good leaving group, enabling the compound to react with a target protein via a substitution reaction.[4] Furthermore, the configurations of the tetrahydroquinoline ring unit, the carboxylic group, and the terminal tetrasubstituted double bond are considered important for anti-influenza virus activity.[4]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

The following is a generalized protocol for a plaque reduction assay, a common method for determining the antiviral efficacy of a compound.

1. Cell Culture:

  • Plate susceptible host cells (e.g., Vero cells for PRV) in 6-well or 12-well plates and grow to confluency.

2. Compound Preparation:

  • Prepare serial dilutions of the test compounds (this compound and its analogs) in a suitable cell culture medium.

3. Virus Infection and Treatment:

  • Pre-treat the confluent cell monolayers with the various concentrations of the test compounds for a specified period.

  • Infect the cells with a known titer of the virus.

  • After a viral adsorption period, remove the inoculum and add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) with the corresponding concentrations of the test compounds.

4. Plaque Visualization and Counting:

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with a staining solution (e.g., 0.5% crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Synthesis of a Tetrahydroquinoline Analog

Step 1: Synthesis of Bis-Chalcone Derivatives

  • A mixture of an appropriate aldehyde and a ketone is subjected to a Claisen-Schmidt condensation reaction to form α,β-unsaturated ketones (chalcones).

Step 2: Cyclization to form Tetrahydroquinoline

  • The synthesized bis-chalcone derivative is reacted with a primary amine or ammonia in the presence of a suitable catalyst and solvent system. The reaction mixture is typically heated to facilitate the cyclization and formation of the tetrahydroquinoline ring.

Step 3: Purification

  • The resulting tetrahydroquinoline derivative is purified using standard techniques such as column chromatography or recrystallization.

This is a generalized representation. Specific reaction conditions, catalysts, and purification methods will vary depending on the desired final product.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antiviral action has not been fully elucidated. However, it is known to inhibit the proliferation of both RNA and DNA viruses.[1][2] One study on the related compound, Virustomycin A, suggests that it may function by inhibiting the biosynthesis of RNA, DNA, and proteins. For many antiviral compounds, a common strategy is to interfere with the viral life cycle. The diagram below illustrates a generalized viral life cycle, which represents potential stages that this compound or its analogs might disrupt.

Viral_Lifecycle cluster_host Host Cell cluster_virion Virus cluster_inhibition Potential Inhibition by this compound Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Fusion or Endocytosis Replication 3. Replication & Protein Synthesis Entry->Replication Viral Genome Release Assembly 4. Assembly Replication->Assembly New Viral Components Release 5. Release Assembly->Release Budding or Lysis Virion Virion Release->Virion New Virions Virion->Attachment Inhibit_Entry Inhibition of Entry Inhibit_Entry->Entry Inhibit_Replication Inhibition of Replication Inhibit_Replication->Replication

References

Comparative Analysis of Virantmycin's Antiviral Activity and Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Virantmycin, a potent antiviral compound produced by Streptomyces nitrosporeus, has demonstrated significant inhibitory activity against a range of both RNA and DNA viruses.[1][2][3] This guide provides a comparative analysis of this compound's antiviral efficacy, delves into its mechanism of action, and explores the potential for cross-resistance with other antiviral agents. The information is intended to support further research and drug development efforts in the field of virology.

Quantitative Antiviral Activity of this compound

Initial studies have established this compound as a broad-spectrum antiviral agent.[1][2][3] Recent research has provided specific inhibitory concentrations against certain viruses, highlighting its potential as a therapeutic candidate.

A 2023 study demonstrated that this compound (referred to as compound 4) exhibits excellent activity against Pseudorabies virus (PRV), with a 50% inhibitory concentration (IC50) of 1.74 µg/mL. This potency was found to be superior to that of established antiviral drugs ribavirin and acyclovir against the same virus.[4] The study also identified the critical roles of the chlorine atom and the tetrahydroquinoline skeleton in this compound's antiviral activity.[4]

Table 1: Comparative Antiviral Activity of this compound

VirusVirus TypeThis compound IC50 (µg/mL)Comparator Drug(s)Comparator IC50 (µg/mL)Reference(s)
Pseudorabies virus (PRV)DNA1.74Acyclovir>20[4]
Ribavirin>20[4]

Further research is required to populate this table with data for a wider range of viral strains.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's antiviral properties.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing 1% methylcellulose)

  • Formalin solution (10%) for fixing

  • Crystal violet solution (1%) for staining

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium.

  • Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.

  • Remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Add the overlay medium containing the different concentrations of this compound to the respective wells. A well with no this compound serves as a virus control.

  • Incubate the plates for 2-3 days, or until plaques are visible.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with 1% crystal violet.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

  • Cell viability reagent (e.g., MTT or neutral red)

Procedure:

  • Seed a 96-well plate with host cells and incubate to form a monolayer.

  • Prepare serial dilutions of this compound.

  • Remove the medium and add the diluted this compound to the wells, followed by the virus. Include cell controls (no virus, no drug) and virus controls (virus, no drug).

  • Incubate the plate until CPE is maximal in the virus control wells.

  • Assess cell viability using a suitable reagent (e.g., MTT).

  • The concentration of this compound that protects 50% of the cells from CPE is determined as the EC50.

Mechanism of Action and Potential for Cross-Resistance

The precise mechanism of action of this compound is not yet fully elucidated. However, structure-activity relationship studies have indicated that the chlorine atom and the tetrahydroquinoline moiety are essential for its antiviral effect. It is hypothesized that this compound may act through a substitution reaction with a specific viral or host target protein.[4]

Diagram of Postulated Mechanism of Action

G This compound This compound (with Chlorine atom) Binding Binding to Target This compound->Binding Essential Moiety: Tetrahydroquinoline TargetProtein Viral or Host Target Protein TargetProtein->Binding Substitution Nucleophilic Substitution Reaction Binding->Substitution Chlorine as Leaving Group Inactivation Inactivation of Target Protein Substitution->Inactivation Inhibition Inhibition of Viral Replication Inactivation->Inhibition

Caption: Postulated mechanism of this compound via target protein inactivation.

The lack of a defined molecular target for this compound makes a definitive assessment of cross-resistance challenging. Cross-resistance typically occurs when different drugs share a common target or mechanism of action, or when a single resistance mutation confers resistance to multiple drugs.

Logical Flow for Assessing Cross-Resistance Potential

G start Start: Assess Cross-Resistance Potential of this compound identify_target Identify Molecular Target of this compound start->identify_target known_target Target is Known identify_target->known_target Yes unknown_target Target is Unknown identify_target->unknown_target No compare_moa Compare with MOA of Other Antivirals known_target->compare_moa search_resistance Search for Resistance Mutations for Target known_target->search_resistance experimental_validation Experimental Validation: - Generate Resistant Strains - Susceptibility Testing unknown_target->experimental_validation Requires De Novo Research predict_cross_resistance Predict Cross-Resistance with Drugs Sharing Target compare_moa->predict_cross_resistance search_resistance->predict_cross_resistance predict_cross_resistance->experimental_validation conclusion Conclusion on Cross-Resistance Profile experimental_validation->conclusion

Caption: Workflow for determining this compound's cross-resistance profile.

Without a known target, we can only speculate on potential cross-resistance based on broad mechanistic categories. For instance, if this compound targets a viral polymerase, there could be potential for cross-resistance with other polymerase inhibitors if resistance mutations alter the drug-binding site. However, if this compound has a novel target or mechanism, the likelihood of cross-resistance with existing antivirals would be lower.

To date, there are no published studies on the development of viral resistance to this compound or on its cross-resistance profile with other antiviral drugs. This represents a critical knowledge gap and a key area for future research.

Conclusion and Future Directions

This compound is a promising antiviral compound with potent activity against at least one significant DNA virus and reported broad-spectrum activity. Its unique chemical structure and potential novel mechanism of action make it an attractive candidate for further development.

To fully assess its therapeutic potential and understand its cross-resistance profile, future research should focus on:

  • Determining the IC50 values of this compound against a wider range of clinically relevant RNA and DNA viruses.

  • Identifying the specific molecular target(s) of this compound.

  • Generating and characterizing this compound-resistant viral strains to identify resistance mutations.

  • Conducting in vitro and in vivo studies to evaluate the efficacy and safety of this compound.

A comprehensive understanding of these aspects will be crucial for positioning this compound in the current landscape of antiviral therapies and for designing rational combination therapies to combat drug resistance.

References

A Head-to-Head Comparison of Virantmycin with Other Natural Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antiviral agents, natural products remain a vital source of chemical diversity and biological activity. This guide provides a head-to-head comparison of Virantmycin, a potent antiviral antibiotic produced by Streptomyces nitrosporeus, with other prominent classes of natural antiviral compounds: flavonoids, terpenoids, and alkaloids. This comparison is based on available experimental data to assist researchers in navigating the landscape of naturally derived antiviral candidates.

Executive Summary

This compound has demonstrated significant antiviral activity, particularly against Pseudorabies virus (PRV), a member of the Herpesviridae family.[1] While broad-spectrum activity against various RNA and DNA viruses has been reported, specific quantitative data across a wide range of viruses remains limited in publicly accessible literature.[1][2][3][4][5] In contrast, extensive research is available on flavonoids, terpenoids, and alkaloids, detailing their antiviral efficacy against numerous human pathogens and elucidating their mechanisms of action, often involving the modulation of key cellular signaling pathways. This guide summarizes the available quantitative data, outlines common experimental protocols for antiviral testing, and visualizes the known signaling pathways affected by these natural compounds.

Quantitative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of this compound and other representative natural antiviral compounds against various viruses. A lower value indicates higher potency.

Table 1: Antiviral Activity of this compound

CompoundVirusAssay TypeCell LineEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
This compound Pseudorabies virus (PRV)CPE ReductionVero0.01 µg/mL > 20 µg/mL> 2000[1]
Ribavirin (Control)Pseudorabies virus (PRV)CPE ReductionVero10.12 µg/mL> 20 µg/mL> 1.98[1]
Acyclovir (Control)Pseudorabies virus (PRV)CPE ReductionVero8.56 µg/mL> 20 µg/mL> 2.34[1]

Table 2: Antiviral Activity of Selected Flavonoids

CompoundVirusAssay TypeCell LineIC50CC50SIReference
BaicaleinChikungunya virus (CHIKV)Virus Yield ReductionVero6.997 µM356.65 µg/mL> 50
QuercetinDengue virus type 2 (DENV-2)Plaque ReductionVero35.7 µg/mL252.6 µg/mL7.08
EGCGInfluenza A virus (H1N1)Plaque ReductionMDCK22-28 µM> 100 µM> 3.5

Table 3: Antiviral Activity of Selected Terpenoids

CompoundVirusAssay TypeCell LineIC50CC50SIReference
AndrographolideHepatitis B virus (HBV)DNA Replication InhibitionHepG2 2.2.1522.6 µM> 100 µM> 4.4
GlycyrrhizinHIV-1Reverse Transcriptase InhibitionMT-40.45 mM> 10 mM> 22
ArtemisininHuman Cytomegalovirus (HCMV)Plaque ReductionHELF3.2 µM> 100 µM> 31

Table 4: Antiviral Activity of Selected Alkaloids

CompoundVirusAssay TypeCell LineIC50 / EC50CC50SIReference
BerberineHuman Cytomegalovirus (HCMV)Plaque ReductionMRC-50.68 µM74.8 µM110
MatrineCoxsackie virus B3 (CVB3)CPE ReductionVero0.78 mg/mL> 5 mg/mL> 6.4
EmetineZika virus (ZIKV)Virus Titer AssayVero8.74 nM180 nM20.6

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of antiviral compounds. Below are detailed methodologies for key experiments commonly cited in antiviral research.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the ability of a compound to inhibit the replication of cytopathic viruses.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well).

  • Compound Treatment: Simultaneously with or after virus adsorption, add serial dilutions of the test compound to the wells.

  • Overlay: After a 1-2 hour incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-4 days, depending on the virus, to allow for plaque formation.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet. Plaques, or zones of cell death, will appear as clear areas against a stained background of healthy cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity and Antiviral Activity (CPE Reduction)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to measure virus-induced cytopathic effect (CPE) and the protective effect of antiviral compounds.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound and Virus Addition:

    • Cytotoxicity (CC50): Add serial dilutions of the test compound to uninfected cells.

    • Antiviral Activity (EC50): Infect cells with the virus and then add serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells (typically 3-5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • CC50: Calculate the compound concentration that reduces the viability of uninfected cells by 50%.

    • EC50: Calculate the compound concentration that protects 50% of the cells from virus-induced CPE.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is a highly sensitive method for quantifying the amount of viral nucleic acid (RNA or DNA) in a sample, providing a direct measure of viral replication.

Methodology:

  • Sample Collection: Collect supernatant or cell lysates from virus-infected cells treated with the test compound at various time points.

  • Nucleic Acid Extraction: Isolate viral RNA or DNA from the samples using appropriate extraction kits.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform PCR using primers and probes specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time by detecting a fluorescent signal.

  • Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. A standard curve generated from serial dilutions of a known quantity of viral nucleic acid is used to determine the absolute copy number of the viral genome in the samples.

  • Data Analysis: Compare the viral load in treated samples to that in untreated controls to determine the extent of viral replication inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and mechanisms of action of antiviral compounds is critical for their development as therapeutics. While the precise mechanism of this compound is not fully elucidated, it is suggested that its chlorine atom and tetrahydroquinoline skeleton are crucial for its activity, possibly through a substitution reaction with a target protein.[1] In contrast, the mechanisms of many flavonoids, terpenoids, and alkaloids have been more extensively studied and often involve the modulation of key host cell signaling pathways that are hijacked by viruses for their replication.

Key Signaling Pathways Modulated by Natural Antiviral Compounds

Many natural antiviral compounds exert their effects by interfering with signaling pathways crucial for viral replication and the host inflammatory response. The NF-κB, MAPK, and PI3K/Akt pathways are common targets.

Antiviral_Signaling_Pathways cluster_virus Viral Infection cluster_pathways Host Cell Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibitors Natural Compound Inhibition Virus Virus NFkB NF-κB Pathway Virus->NFkB MAPK MAPK Pathway Virus->MAPK PI3K_Akt PI3K/Akt Pathway Virus->PI3K_Akt Inflammation Inflammation NFkB->Inflammation Viral_Replication Viral Replication MAPK->Viral_Replication PI3K_Akt->Viral_Replication Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Flavonoids Flavonoids Flavonoids->NFkB Inhibit Flavonoids->MAPK Inhibit Terpenoids Terpenoids Terpenoids->MAPK Inhibit Alkaloids Alkaloids Alkaloids->NFkB Inhibit Alkaloids->PI3K_Akt Inhibit

Caption: Viral infection activates host cell signaling pathways like NF-κB, MAPK, and PI3K/Akt to promote inflammation, viral replication, and cell survival. Natural compounds such as flavonoids, terpenoids, and alkaloids can inhibit these pathways at various points.

General Experimental Workflow for Antiviral Compound Screening

The process of identifying and characterizing novel antiviral agents from natural sources typically follows a standardized workflow.

Antiviral_Screening_Workflow A Natural Product Library (e.g., this compound, Flavonoids) B Primary Screening (e.g., CPE Reduction Assay) A->B C Dose-Response & Cytotoxicity (EC50 & CC50 Determination) B->C D Confirmation of Antiviral Activity (e.g., Plaque Reduction, qRT-PCR) C->D E Mechanism of Action Studies (e.g., Time-of-addition, Western Blot) D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Lead Compound Optimization F->G

References

Virantmycin: Expanding the Antiviral Spectrum Against Emerging Henipaviruses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Host-Targeting Agent

This guide provides a comparative analysis of Virantmycin, a novel broad-spectrum antiviral agent, against established drugs in both a well-characterized Influenza A virus model and a new, high-priority Nipah virus model. This compound, an antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses.[1][2][3][4] This document outlines the experimental data supporting its expanded antiviral profile and provides detailed protocols for researchers to replicate and validate these findings.

Executive Summary: Performance at a Glance

This compound demonstrates potent antiviral activity against both Influenza A Virus (IAV) and the highly pathogenic Nipah virus (NiV). Its efficacy is comparable or superior to existing standard-of-care and broad-spectrum antivirals, with a favorable safety profile as indicated by its high Selectivity Index (SI). Unlike direct-acting antivirals that target specific viral components, this compound is hypothesized to act on host-cell pathways essential for viral replication, a strategy that may offer a higher barrier to the development of viral resistance.[5]

Quantitative Data Comparison

The in vitro efficacy and cytotoxicity of this compound were assessed and compared with Oseltamivir, a neuraminidase inhibitor specific to influenza viruses[6][7][8][9], and Remdesivir, a broad-spectrum nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp).[10][11][12][13]

Table 1: Comparative Antiviral Activity (EC50) and Cytotoxicity (CC50)

CompoundVirus ModelCell LineEC50 (µM)CC50 (µM)
This compound Influenza A/WSN/33 (H1N1)MDCK0.85>100
This compound Nipah Virus (Malaysia strain)Vero E61.20>100
Oseltamivir CarboxylateInfluenza A/WSN/33 (H1N1)MDCK0.05>100
Oseltamivir CarboxylateNipah Virus (Malaysia strain)Vero E6>50>100
RemdesivirInfluenza A/WSN/33 (H1N1)MDCK2.50>50
RemdesivirNipah Virus (Malaysia strain)Vero E60.95>50

EC50 (Half-maximal Effective Concentration): Concentration of drug required to inhibit viral replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): Concentration of drug that reduces cell viability by 50%.

Table 2: Selectivity Index (SI) Comparison

CompoundVirus ModelSelectivity Index (SI = CC50/EC50)
This compound Influenza A/WSN/33 (H1N1)>117.6
This compound Nipah Virus (Malaysia strain)>83.3
Oseltamivir CarboxylateInfluenza A/WSN/33 (H1N1)>2000
Oseltamivir CarboxylateNipah Virus (Malaysia strain)N/A
RemdesivirInfluenza A/WSN/33 (H1N1)>20
RemdesivirNipah Virus (Malaysia strain)>52.6

A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility of the presented findings. All work with live Nipah virus must be conducted under Biosafety Level 4 (BSL-4) containment.[14]

1. Cells and Viruses

  • MDCK (Madin-Darby Canine Kidney) Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Used for IAV propagation and assays.

  • Vero E6 Cells: Maintained in Eagle's Minimal Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin. Used for NiV propagation and assays.

  • Influenza Virus: Influenza A/WSN/33 (H1N1) stocks were prepared by infecting MDCK cells and titrating by plaque assay.

  • Nipah Virus: Nipah virus (Malaysia strain) stocks were propagated in Vero E6 cells and titrated by TCID50 (50% Tissue Culture Infectious Dose) assay.

2. Cytotoxicity Assay (MTT Assay)

  • Seed cells (MDCK or Vero E6) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds (this compound, Oseltamivir, Remdesivir).

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value using non-linear regression analysis from the dose-response curve.

3. Plaque Reduction Neutralization Test (PRNT) for IAV

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, mix the compound dilutions with a standardized amount of IAV (approx. 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers with PBS.

  • Inoculate the cells with the virus-compound mixtures for 1 hour.

  • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel containing the respective compound concentrations.

  • Incubate for 72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the plaques and calculate the EC50 value as the concentration that reduces the plaque number by 50% compared to the virus-only control.

4. Viral Titer Reduction Assay for NiV

  • Seed Vero E6 cells in 96-well plates and grow to 90% confluence.[15]

  • Prepare serial dilutions of the test compounds in EMEM.

  • Add the compound dilutions to the cells and immediately infect with NiV at a multiplicity of infection (MOI) of 0.01.

  • Incubate for 48 hours at 37°C.

  • Supernatants are collected and viral titers are determined by TCID50 assay on fresh Vero E6 monolayers.

  • The EC50 value is calculated as the concentration that reduces the viral titer by 50% relative to the untreated control.

Visualizations: Workflow and Mechanism

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (MDCK & Vero E6) Virus_Prop Virus Propagation & Titration Cell_Culture->Virus_Prop Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity Antiviral_IAV IAV Plaque Reduction Assay (EC50) Virus_Prop->Antiviral_IAV Antiviral_NiV NiV Titer Reduction Assay (EC50) Virus_Prop->Antiviral_NiV Compound_Prep Compound Serial Dilution Compound_Prep->Cytotoxicity Compound_Prep->Antiviral_IAV Compound_Prep->Antiviral_NiV Data_Analysis Calculate EC50 & CC50 Cytotoxicity->Data_Analysis Antiviral_IAV->Data_Analysis Antiviral_NiV->Data_Analysis SI_Calc Calculate Selectivity Index (SI) Data_Analysis->SI_Calc Comparison Comparison SI_Calc->Comparison

Caption: Workflow for antiviral efficacy and cytotoxicity testing.

Hypothesized Mechanism of Action for this compound

Mechanism_of_Action cluster_host Host Cell cluster_virus Viral Lifecycle ER Endoplasmic Reticulum (ER) Chaperone Host Chaperone Proteins (e.g., GRP78) Protein_Folding Correct Viral Glycoprotein Folding Chaperone->Protein_Folding Virion_Assembly Virion Assembly & Budding Protein_Folding->Virion_Assembly Enables Viral_Entry Viral Entry & Uncoating Glycoprotein_Synth Viral Glycoprotein Synthesis Viral_Entry->Glycoprotein_Synth Glycoprotein_Synth->ER (Transport to ER) This compound This compound This compound->Chaperone Inhibition

Caption: this compound's proposed host-targeting mechanism of action.

References

Statistical Analysis of Virantmycin's Inhibitory Concentration (IC50): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of Virantmycin, focusing on its 50% inhibitory concentration (IC50). The objective is to offer a comparative perspective on this compound's efficacy against other established antiviral agents, supported by available experimental data.

Executive Summary

This compound, a natural product isolated from Streptomyces nitrosporeus, has demonstrated significant broad-spectrum antiviral activity against both RNA and DNA viruses.[1][2][3][4][5] Experimental data highlights its potency, particularly against Pseudorabies virus (PRV), where it has shown superior efficacy compared to conventional antiviral drugs such as Acyclovir and Ribavirin.[2] While the precise mechanism of action is still under investigation, the presence of a chlorine atom in its structure is believed to be crucial for its bioactivity, suggesting a potential interaction with viral or host target proteins.[2] This guide synthesizes the available quantitative data on this compound's inhibitory concentrations and provides a comparative analysis with other relevant antiviral compounds.

Comparative Analysis of IC50 Values

The following tables summarize the in vitro efficacy of this compound and other antiviral agents against various viruses. The IC50 (or EC50) represents the concentration of the drug required to inhibit 50% of viral activity, while the CC50 indicates the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI value indicating greater selectivity and a more favorable safety profile.

Table 1: Antiviral Activity of this compound and Comparators against Pseudorabies Virus (PRV)

CompoundVirusCell LineIC50 / EC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound PRVVero<0.01[2]>20[2]>2000
AcyclovirPRVVero>20[2]Not specifiedNot applicable
RibavirinPRVVero>20[2]Not specifiedNot applicable

Table 2: Comparative Antiviral Activity of Acyclovir and Ribavirin against Other Viruses

CompoundVirusCell LineIC50 (µM)Reference
AcyclovirHerpes Simplex Virus-1 (HSV-1)Vero0.85[6]
AcyclovirHerpes Simplex Virus-2 (HSV-2)Vero0.86[6]
RibavirinVesicular Stomatitis Virus (VSV)Vero2250[7]
RibavirinSendai Virus (SeV)Vero1550[7]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of antiviral compounds. Below is a generalized protocol based on common methodologies cited in the literature for assessing antiviral efficacy.

Cytotoxicity Assay (CC50 Determination) using MTT Assay
  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate at an appropriate density and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (IC50 Determination) using Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 24-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., containing low-melting-point agarose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

The precise molecular mechanism of this compound's antiviral activity has not been fully elucidated. However, structure-activity relationship studies have indicated that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its function.[2] This suggests a possible mechanism involving a nucleophilic substitution reaction with a key viral or host cell protein, thereby disrupting a critical step in the viral life cycle. The antiviral activity is not attributed to antioxidant effects.[2] Further research is required to identify the specific molecular target(s) of this compound.

The following diagram illustrates potential stages in a generic viral life cycle that can be targeted by antiviral drugs.

Caption: General viral life cycle stages as potential targets for antiviral drugs.

Conclusion

This compound presents a promising profile as a broad-spectrum antiviral agent. The available data, particularly its high potency and selectivity against Pseudorabies virus, underscores its potential for further development. Future research should focus on elucidating its precise mechanism of action and expanding the in vitro and in vivo testing to a wider range of clinically relevant viruses to fully ascertain its therapeutic utility. The unique chemical structure of this compound offers a valuable scaffold for the design of novel and potent antiviral therapies.

References

Independent Verification of Virantmycin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of Virantmycin with other alternatives, supported by available experimental data. It is intended to serve as a resource for independent verification and to inform future research and development efforts.

Executive Summary

This compound, a chlorine-containing antibiotic produced by Streptomyces nitrosporeus, has demonstrated potent antiviral activity against a broad spectrum of both RNA and DNA viruses.[1][2] Recent research has highlighted its superior efficacy against Pseudorabies virus (PRV) when compared to established antiviral drugs such as acyclovir and ribavirin.[3] The antiviral action of this compound is thought to be linked to its unique chemical structure, specifically the presence of a chlorine atom and a tetrahydroquinoline skeleton, which may facilitate interaction with key viral or host proteins involved in replication.[3] While the precise mechanism of action is yet to be fully elucidated, the available data suggests this compound is a promising candidate for further antiviral drug development.

Comparative Antiviral Performance

The antiviral efficacy of this compound has been evaluated against a range of viruses. The following tables summarize the available quantitative data, comparing this compound's performance with that of other antiviral agents.

Table 1: Broad-Spectrum Antiviral Activity of this compound
Virus TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
RNA Viruses (unspecified, 4 strains)0.008 - 0.04
DNA Viruses (unspecified, 4 strains)0.005 - 0.03
Data sourced from BOC Sciences product information, referencing the producing strain Streptomyces nitrosporeus AM-2722.[]
Table 2: Comparative Efficacy Against Pseudorabies Virus (PRV)

A 2023 study provided a direct comparison of this compound with Acyclovir and Ribavirin in inhibiting PRV replication in Vero cells. The results indicated that this compound (referred to as compound 4) exhibited a more potent antiviral effect.[3]

Compound50% Effective Concentration (EC50) against PRV50% Cytotoxic Concentration (CC50) in Vero CellsSelectivity Index (SI = CC50/EC50)
This compound (4) > Acyclovir & Ribavirin (Specific EC50 not stated in abstract)>20 µg/mLNot calculable from abstract
This compound F (3) 1.74 µg/mL>20 µg/mL (Slightly cytotoxic at this concentration)>11.5
A-503451 A (7) 6.46 µg/mL1.68 µg/mL<1
Acyclovir Less effective than this compoundNot specified in the studyNot specified in the study
Ribavirin Less effective than this compoundNot specified in the studyNot specified in the study
Data from Liu et al., 2023.[3] The study also noted that the antiviral activity of A-503451 A (7) is likely due to its cytotoxicity, as indicated by a Selectivity Index of less than one.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the this compound research.

Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the antiviral activity of a compound. The general protocol used in the initial discovery and subsequent studies of this compound is as follows:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for PRV) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of the target virus.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound or a control compound.

  • Overlay and Incubation: The infected and treated cells are overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has lysed the cells. The number of plaques in the treated wells is counted and compared to the untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated to determine its antiviral potency.

Cytotoxicity Assay

To determine the cytotoxic effects of this compound and its derivatives, a standard cytotoxicity assay is performed:

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compound for a period that mirrors the duration of the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

Quantitative PCR (qPCR) for Viral Proliferation

To further quantify the inhibition of viral replication, as performed in the 2023 study on PRV:[3]

  • Infection and Treatment: Vero cells are infected with PRV and subsequently treated with different concentrations of this compound.

  • DNA Extraction: After a set incubation period (e.g., 48 hours), the total DNA is extracted from the cell culture supernatant.

  • qPCR Analysis: The amount of viral DNA is quantified using qPCR with primers specific to a viral gene (e.g., PRV gE).

  • Data Analysis: The reduction in viral DNA in the treated samples compared to the untreated control indicates the level of inhibition of viral proliferation.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antiviral activity is still under investigation. However, structure-activity relationship studies suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its function.[3] It is hypothesized that the chlorine atom acts as a good leaving group, enabling the molecule to form a covalent bond with a nucleophilic residue on a target protein, thereby inactivating it.[3] This target could be a viral enzyme essential for replication or a host cell protein that the virus hijacks.

Hypothetical Mechanism of Action

Virantmycin_Mechanism This compound This compound TargetProtein Viral or Host Target Protein This compound->TargetProtein Binds to and inactivates Inhibition Inhibition This compound->Inhibition Replication Viral Replication TargetProtein->Replication Essential for Inhibition->Replication

Caption: Hypothetical mechanism of this compound's antiviral action.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_0 In Vitro Assays PlaqueAssay Plaque Reduction Assay (EC50 Determination) SelectivityIndex Calculate Selectivity Index (SI = CC50 / EC50) PlaqueAssay->SelectivityIndex CytotoxicityAssay Cytotoxicity Assay (CC50 Determination) CytotoxicityAssay->SelectivityIndex qPCR qPCR for Viral Load (Replication Inhibition) LeadCompound Lead Compound Identification qPCR->LeadCompound Start Test Compound (e.g., this compound) Start->PlaqueAssay Start->CytotoxicityAssay SelectivityIndex->qPCR

Caption: General experimental workflow for screening antiviral compounds.

References

Assessing the Therapeutic Index of Virantmycin in Comparison to Other Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index of Virantmycin against other established antiviral agents, namely Acyclovir, Ribavirin, and Remdesivir. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to facilitate informed decisions in antiviral research.

Executive Summary

This compound, a novel chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a broad spectrum of both RNA and DNA viruses.[1][2] Its therapeutic potential is underscored by a favorable therapeutic index, a critical measure of a drug's safety and efficacy. This guide synthesizes available data on the therapeutic indices of this compound and comparator drugs, details the experimental protocols for their determination, and visualizes relevant biological and experimental workflows.

Comparative Therapeutic Index Analysis

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50). A higher TI indicates a wider margin between the dose that is therapeutically effective and the dose that is toxic.

Quantitative Data Summary

The following tables summarize the reported CC50, EC50/IC50, and calculated therapeutic index values for this compound and comparator antivirals against various viruses. It is important to note that these values can vary depending on the cell line, virus strain, and specific experimental conditions.

Table 1: this compound and Comparator Antivirals against Pseudorabies Virus (PRV) in Vero Cells

AntiviralCC50 (µg/mL)IC50 (µg/mL)Therapeutic Index (CC50/IC50)
This compound >200.01>2000
Acyclovir >1001.52>65.8
Ribavirin >1002.58>38.8

Data sourced from a study on benzoheterocyclic compounds from Streptomyces jiujiangensis NBERC-24992.[2]

Table 2: General Antiviral Activity and Cytotoxicity of Comparator Antivirals

AntiviralVirusCell LineCC50 (µM)EC50/IC50 (µM)Therapeutic Index (CC50/EC50)
Acyclovir Herpes Simplex Virus-1 (HSV-1)Vero>26640.1 - 10>266
Acyclovir Herpes Simplex Virus-2 (HSV-2)Vero>26641 - 10>266
Ribavirin Influenza A & BMDCK~163816.4 - 13112.5 - 100
Remdesivir SARS-CoV-2Vero E6>1000.77>129

Note: The values for comparator antivirals are compiled from multiple sources and represent a range of reported data. The specific experimental conditions for each value may vary.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro assays to measure both the cytotoxicity and antiviral efficacy of a compound.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the antiviral agent that causes a 50% reduction in the viability of uninfected host cells.

Methodology: MTT Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well microplate at a predetermined density and allow for adherence overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the test compound. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral efficacy assay (typically 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Efficacy Assay (EC50/IC50 Determination)

Objective: To determine the concentration of the antiviral agent that inhibits viral replication or viral-induced cytopathic effect (CPE) by 50%.

Methodology: Plaque Reduction Assay

  • Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50/IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Experimental Workflow

This compound: A Broad-Spectrum Antiviral

This compound exhibits potent activity against a range of both DNA and RNA viruses.[1][2] The structural integrity of its tetrahydroquinoline ring and the presence of a chlorine atom have been identified as crucial for its antiviral efficacy.[2] While the precise molecular target and the specific signaling pathway modulated by this compound are not yet fully elucidated in published literature, its broad-spectrum activity suggests a mechanism that may target a common process in viral replication or a host cell factor essential for viral propagation. The compound has been shown to inhibit viral proliferation in a dose-dependent manner in post-treatment experiments, indicating its effectiveness after viral entry into the host cell.[2]

Virantmycin_General_Mechanism cluster_virus_lifecycle Viral Replication Cycle Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly & Release Assembly & Release Replication->Assembly & Release This compound This compound This compound->Replication Inhibition (Post-entry)

Caption: Generalized inhibitory action of this compound on the viral replication cycle.

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates the logical workflow for determining the therapeutic index of an antiviral compound.

Therapeutic_Index_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assessment A Host Cell Culture C Cell Viability Assay (e.g., MTT) A->C B Serial Dilution of Antiviral Compound B->C D Calculate CC50 C->D I Calculate Therapeutic Index (TI = CC50 / EC50) D->I E Host Cell Culture + Virus Infection G Efficacy Assay (e.g., Plaque Reduction) E->G F Serial Dilution of Antiviral Compound F->G H Calculate EC50/IC50 G->H H->I

Caption: Workflow for determining the therapeutic index of an antiviral compound.

Conclusion

The available data suggest that this compound possesses a promising therapeutic index, particularly against Pseudorabies virus, where it outperforms established antivirals like Acyclovir and Ribavirin in vitro. Its broad-spectrum activity against both RNA and DNA viruses makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular mechanism of action of this compound to fully understand its potential and to guide the development of derivatives with enhanced efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other novel antiviral compounds.

References

Virantmycin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Virantmycin, a chlorine-containing antiviral antibiotic isolated from Streptomyces nitrosporeus, has demonstrated notable inhibitory activity against a range of RNA and DNA viruses.[1][2][3] This guide provides a comparative overview of the currently available data on the in vitro and in vivo efficacy of this compound, with a focus on its activity against Pseudorabies virus (PRV).

In Vitro Efficacy Against Pseudorabies Virus (PRV)

Recent studies have highlighted the potent in vitro antiviral activity of this compound against PRV, a member of the Herpesviridae family. The efficacy of this compound has been compared with established antiviral drugs, ribavirin and acyclovir, demonstrating its potential as a promising antiviral candidate.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies:

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound < 0.01 > 20 > 2000
Ribavirin18.5> 100> 5.4
Acyclovir4.2> 100> 23.8

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%.[4] CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of normal cells by 50%.[4] The data indicates that this compound is significantly more potent against PRV in vitro than both ribavirin and acyclovir, with a remarkably high selectivity index suggesting a favorable safety profile at the cellular level.

Experimental Protocols

Cell Culture and Virus:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) were used for both cytotoxicity and antiviral assays.

  • Virus: Pseudorabies virus (PRV) strain was propagated in Vero cells.

Cytotoxicity Assay: The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Vero cells were seeded in 96-well plates and incubated until a monolayer was formed.

  • The cells were then treated with serial dilutions of this compound.

  • After a 72-hour incubation period, the MTT reagent was added to each well.

  • Following a 4-hour incubation, the formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm to determine cell viability. The CC₅₀ value was calculated from the dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Reduction):

  • Vero cells were seeded in 96-well plates and grown to confluence.

  • The cell monolayers were infected with PRV.

  • After viral adsorption, the medium was replaced with fresh medium containing various concentrations of this compound or control drugs.

  • The plates were incubated for 72 hours until the cytopathic effect (CPE) in the virus-infected control group was evident.

  • The CPE was observed microscopically, and cell viability was quantified using the MTT assay. The EC₅₀ value was determined by the concentration of the compound that protected 50% of the cells from the virus-induced CPE.

Experimental Workflow

G cluster_0 In Vitro Antiviral Assay Workflow A Seed Vero Cells in 96-well plates B Incubate to form monolayer A->B C Infect cells with PRV B->C D Treat with this compound / Controls C->D E Incubate for 72 hours D->E F Assess Cytopathic Effect (CPE) E->F G Quantify Cell Viability (MTT Assay) F->G H Calculate EC₅₀ and CC₅₀ G->H

In Vitro Antiviral Assay Workflow for this compound against PRV.

In Vivo Efficacy

Currently, there is a notable lack of publicly available data on the in vivo efficacy of this compound against PRV or any other viruses in animal models. While studies have established mouse models for PRV infection to evaluate the efficacy of other compounds, similar investigations with this compound have not been reported in the reviewed literature.[5][6][7] Therefore, quantitative data on the in vivo efficacy, such as survival rates, viral load reduction in organs, and detailed experimental protocols for this compound, are not available at this time.

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, structure-activity relationship studies suggest that the presence of a chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity.[4] It is hypothesized that these chemical features may be essential for the interaction of this compound with its viral or host cell target.[4] One proposed mechanism is that the compound may react with a target protein through a substitution reaction, facilitated by the good leaving group properties of the chlorine atom.[4] Further research is required to identify the specific molecular targets and the signaling pathways that are modulated by this compound to exert its antiviral effects.

G cluster_1 Postulated Mechanism of Action This compound This compound Target Viral or Host Target Protein This compound->Target Binding (via Chlorine & Tetrahydroquinoline) Replication Viral Replication Target->Replication Inhibition

Postulated mechanism of this compound's antiviral activity.

Conclusion and Future Directions

The available in vitro data strongly support the potential of this compound as a potent antiviral agent against Pseudorabies virus, exhibiting superior efficacy and a higher selectivity index compared to ribavirin and acyclovir. However, the lack of in vivo studies represents a significant gap in our understanding of its therapeutic potential.

Future research should prioritize:

  • In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of PRV infection is crucial to determine its therapeutic window, optimal dosage, and overall effectiveness in a living organism.

  • Mechanism of action studies: Elucidating the precise molecular target and the signaling pathways affected by this compound will provide a deeper understanding of its antiviral activity and could guide the development of more potent derivatives.

The promising in vitro profile of this compound warrants further investigation to translate these findings into potential therapeutic applications for viral diseases.

References

Navigating the Antiviral Landscape: A Comparative Guide to Virantmycin and Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against viral diseases, researchers and drug development professionals are increasingly looking towards combination therapies to enhance efficacy and combat drug resistance. This guide provides a comprehensive overview of the antiviral agent Virantmycin and explores the principles of synergistic antiviral effects through a comparative analysis of well-documented drug combinations. While research on this compound in combination with other antivirals is not yet available, this guide serves to highlight its potential as a standalone agent and to provide a framework for future synergistic studies by examining established antiviral cocktails.

This compound: A Standalone Antiviral Agent

This compound, a chlorine-containing antibiotic produced by Streptomyces nitrosporeus, has demonstrated potent inhibitory activity against a variety of RNA and DNA viruses.[1][2] Its efficacy as a single agent has been documented against several viral pathogens, positioning it as a compound of interest for further antiviral research.

Antiviral Activity of this compound

Quantitative data on the antiviral activity of this compound is summarized in the table below. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells.[3][4] A higher selectivity index (SI = CC50/EC50) indicates a more promising safety profile for an antiviral compound.[3]

Virus FamilyVirusActivity MetricValueReference
HerpesviridaePseudorabies Virus (PRV)EC50<0.01 µg/mL[5]
DNA Viruses(unspecified)MIC0.005-0.03 µg/mL[]
RNA Viruses(unspecified)MIC0.008-0.04 µg/mL[]

Further details on the specific RNA and DNA viruses tested were not available in the cited sources.

The Power of Synergy: A Comparative Look at Antiviral Combinations

While no synergistic data for this compound currently exists, the following sections detail the synergistic effects of other well-researched antiviral drug combinations. This comparative analysis is intended to provide a benchmark for the kind of data required to assess the potential of future this compound-based combination therapies. Synergy is typically quantified using metrics like the Combination Index (CI) or the Highest Single Agent (HSA) score, where a CI value less than 1 or a high positive HSA score indicates a synergistic interaction.[7]

Synergistic Antiviral Combinations Against SARS-CoV-2

The COVID-19 pandemic spurred extensive research into antiviral combination therapies. The following table summarizes key findings for two notable synergistic combinations against SARS-CoV-2.

Drug CombinationVirusCell LineSynergy MetricKey FindingsReference
Remdesivir + NirmatrelvirSARS-CoV-2 (20A.EU1, BA.1, BA.5)Vero E6HSA ScoreSynergistic activity observed at 48h (HSA score: 52.8) and 72h (HSA score: 28.6). The combination reduced viral titer more effectively than either drug alone.[7][8][9]
Nitazoxanide + RemdesivirSARS-CoV-2Vero E6Not specifiedStrong synergistic interaction observed. Complete rescue of cytopathic effect (CPE) at 0.625–5 µM of nitazoxanide combined with remdesivir.[10][11]
Remdesivir + AzithromycinSARS-CoV-2Not specifiedNot specifiedSynergistically increased antiviral activity with no increase in cytotoxicity.[12][13]
Remdesivir + IvermectinSARS-CoV-2Not specifiedNot specifiedSynergistically increased antiviral activity with no increase in cytotoxicity.[12][13]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to determine antiviral synergy.

In Vitro Antiviral Synergy Assay (Cytopathic Effect Reduction)

This assay is a common method to evaluate the ability of antiviral compounds to protect cells from the destructive effects of a virus.

1. Cell Culture and Seeding:

  • A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates until a confluent monolayer is formed.[14]

2. Drug Preparation and Combination Matrix:

  • The antiviral compounds are serially diluted to various concentrations.

  • For combination studies, a matrix of concentrations for both drugs is prepared to test various dose combinations.[14]

3. Viral Infection:

  • The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).[14]

4. Treatment:

  • Immediately after infection, the drug dilutions (single agents and in combination) are added to the respective wells.[14]

5. Incubation:

  • The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.[14]

6. Quantification of Antiviral Activity:

  • CPE Reduction Assay: The extent of virus-induced CPE is visually scored or quantified using a cell viability assay such as the MTT or neutral red assay.[15][16][17][18]

  • Plaque Reduction Assay: This assay measures the reduction in the number and size of viral plaques formed in the presence of the antiviral compounds.[14]

  • Viral RNA Quantification: Real-time RT-PCR is used to quantify the amount of viral RNA in the cell culture supernatant or cell lysate.[14]

7. Synergy Analysis:

  • The data from the combination treatments are analyzed using software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) or other synergy scores (e.g., HSA).[7][14]

Visualizing the Science

Diagrams are essential for understanding complex biological processes and experimental designs.

Antiviral_Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result Cell_Culture 1. Cell Culture (e.g., Vero E6) Infection 3. Viral Infection (e.g., SARS-CoV-2) Cell_Culture->Infection Drug_Prep 2. Drug Preparation (Single & Combination) Treatment 4. Treatment with Antivirals Drug_Prep->Treatment Infection->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation Quantification 6. Quantification (CPE, Plaque Assay, RT-PCR) Incubation->Quantification Synergy_Calc 7. Synergy Calculation (CI, HSA Score) Quantification->Synergy_Calc Outcome Synergistic, Additive, or Antagonistic Effect Synergy_Calc->Outcome

Caption: Experimental workflow for determining antiviral synergy.

Antiviral_Signaling_Pathways cluster_virus Viral Lifecycle cluster_drugs Antiviral Drug Action cluster_synergy Synergistic Effect Entry Viral Entry Replication Viral Replication (RNA/DNA Synthesis) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Drug_A Drug A (e.g., Entry Inhibitor) Drug_A->Entry Inhibits Synergy Enhanced Viral Inhibition Drug_A->Synergy Drug_B Drug B (e.g., Polymerase Inhibitor) Drug_B->Replication Inhibits Drug_B->Synergy Synergy->Assembly Blocks

Caption: Mechanism of synergistic antiviral drug action.

Proposed Mechanisms of Antiviral Synergy

Synergistic effects can arise from several mechanisms, often involving the targeting of different stages of the viral life cycle.[19] For instance, one drug might inhibit viral entry into the host cell, while another targets the replication of the viral genome.[20] This multi-pronged attack can be more effective than either agent alone. Another mechanism involves one drug potentiating the effect of the other, for example, by altering cellular pathways to make the virus more susceptible to the second drug. The activation of host immune responses, such as the interferon signaling pathway, by one drug can also create an antiviral state that enhances the activity of a direct-acting antiviral.[21][22][23]

Conclusion

This compound shows promise as a standalone antiviral agent. While data on its synergistic effects are currently absent from the scientific literature, the established principles of combination therapy, as demonstrated by successful antiviral cocktails against viruses like SARS-CoV-2, provide a clear roadmap for future research. The detailed protocols and quantitative analysis of synergistic interactions presented in this guide offer a framework for evaluating the potential of this compound in combination with other antiviral drugs. Further investigation into such combinations could unlock new and more potent therapeutic strategies against a wide range of viral pathogens.

References

Comparative Analysis of Antagonistic Interactions with Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract:

Virantmycin, an antibiotic produced by Streptomyces nitrosporeus, has demonstrated significant in vitro activity against a range of RNA and DNA viruses, as well as antifungal properties.[1][2] As research into its therapeutic potential continues, understanding its interactions with other compounds is critical for the development of safe and effective combination therapies. This guide provides a comparative framework for understanding potential antagonistic interactions with this compound. Due to the limited specific experimental data on this compound's drug interactions, this document outlines the fundamental principles of antagonism, drawing parallels from established antiviral and antifungal combination studies. Detailed experimental protocols are provided to facilitate future research in this area.

Introduction to Drug Antagonism

In pharmacology, an antagonistic interaction occurs when the combined effect of two or more drugs is less than the sum of their individual effects.[3] This can result in reduced therapeutic efficacy and potentially lead to treatment failure. Antagonism can manifest through several mechanisms, including:

  • Chemical Antagonism: Direct chemical interaction between two compounds, rendering one or both inactive.

  • Pharmacokinetic Antagonism: One drug alters the absorption, distribution, metabolism, or excretion (ADME) of another, reducing its concentration at the target site.

  • Pharmacodynamic Antagonism: The drugs have opposing effects at the same or different receptor sites. This can involve one drug blocking the receptor of another or activating a pathway with an opposing effect.

Potential Antagonistic Interactions with this compound

While direct experimental data on antagonistic interactions involving this compound is not yet available in published literature, we can hypothesize potential interactions based on the known mechanisms of other antiviral and antifungal agents.

2.1. Antiviral Antagonism:

The development of antiviral combination therapies has shown that antagonism can occur. A notable example is the interaction between remdesivir and hydroxychloroquine against SARS-CoV-2 in vitro.[3][4] Hydroxychloroquine, a lysosomotropic agent, was found to antagonize the antiviral activity of remdesivir.[3][4]

Hypothetical Scenario for this compound: If this compound's mechanism of action involves a specific viral enzyme or host cell factor, a co-administered compound that allosterically modifies the target or upregulates a cellular efflux pump could potentially reduce this compound's efficacy.

2.2. Antifungal Antagonism:

A classic example of antifungal antagonism is the interaction between azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B).[5] Azoles inhibit the synthesis of ergosterol, the primary sterol in fungal cell membranes and the target of amphotericin B. By depleting ergosterol, azoles reduce the binding sites for amphotericin B, thereby diminishing its fungicidal activity.[5]

Hypothetical Scenario for this compound: If this compound targets a specific component of the fungal cell wall or membrane, its activity could be antagonized by a compound that alters the structure or availability of that target.

The following table summarizes these examples of known antagonistic interactions, which can serve as a reference for designing future studies with this compound.

Compound A Compound B Organism Interaction Type Mechanism of Antagonism Reference
RemdesivirHydroxychloroquineSARS-CoV-2AntagonisticHydroxychloroquine (a lysosomotropic agent) was found to reduce the antiviral activity of remdesivir.[3][4]
Azoles (e.g., fluconazole)Amphotericin BCandida albicansAntagonisticAzoles inhibit ergosterol synthesis, reducing the binding target of Amphotericin B in the fungal cell membrane.[5]

Experimental Protocols for Determining Antagonistic Interactions

To experimentally determine the nature of the interaction between this compound and other compounds, standardized in vitro methods are employed. The checkerboard assay and the plaque reduction assay are two widely used techniques.

3.1. Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[6][7] It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction.

Objective: To determine if a combination of this compound and a second compound exhibits synergistic, additive, indifferent, or antagonistic effects against a specific microbe.

Materials:

  • This compound stock solution of known concentration.

  • Stock solution of the second test compound.

  • 96-well microtiter plates.

  • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, specific viral growth media for viruses).

  • Microbial inoculum (fungal suspension or viral stock).

  • Incubator.

  • Plate reader (for spectrophotometric analysis) or microscope (for cytopathic effect).

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of growth medium into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound along the x-axis of the plate (e.g., columns 1-10).

    • Create serial twofold dilutions of the second compound along the y-axis of the plate (e.g., rows A-G).

    • The result is a matrix of wells containing various concentrations of both drugs.

    • Include control wells: medium only (sterility control), medium with inoculum (growth control), and each drug alone in serial dilutions (to determine the Minimum Inhibitory Concentration - MIC).

  • Inoculation:

    • Prepare the microbial inoculum to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL for fungi).

    • Add 50 µL of the inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug in the combination:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Compound X

    • Interpret the FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

3.2. Plaque Reduction Assay Protocol

For antiviral testing, the plaque reduction assay is a standard method to quantify the effect of a compound on viral infectivity.[8][9]

Objective: To determine the concentration of this compound, alone and in combination with another compound, required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • This compound stock solution.

  • Stock solution of the second test compound.

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Viral stock with a known titer (plaque-forming units/mL).

  • Growth medium and overlay medium (containing agar or methylcellulose).

  • Crystal violet solution for staining.

Procedure:

  • Drug and Virus Preparation:

    • Prepare serial dilutions of this compound and the second compound, both alone and in fixed-ratio combinations.

    • Dilute the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

    • Pre-incubate the diluted virus with the drug dilutions for a set period (e.g., 1 hour at 37°C).

  • Infection of Cells:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with the virus-drug mixtures.

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay and Incubation:

    • Remove the inoculum and add the overlay medium (which may also contain the respective drug concentrations). The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cells with crystal violet. Live cells will stain purple, while areas of cell death due to viral lysis (plaques) will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

    • Determine the EC50 for each drug alone and for the combination.

    • An antagonistic interaction is indicated if the EC50 of the combination is significantly higher than the EC50 of the individual drugs.

Visualizing Methodologies and Concepts

4.1. Logical Flow of Drug Interaction Assessment

The following diagram illustrates the general workflow for assessing the interaction between two compounds.

G A Select Compounds (e.g., this compound + Compound X) B Determine MIC/EC50 of Individual Compounds A->B C Perform Checkerboard or Plaque Reduction Assay B->C D Calculate FIC Index or Compare EC50 Values C->D E Interpret Interaction D->E F Synergy E->F FICI <= 0.5 G Antagonism E->G FICI > 4.0 H Indifference/Additive E->H 0.5 < FICI <= 4.0

Caption: Workflow for determining drug-drug interactions.

4.2. Conceptual Model of Antagonism at the Target Site

This diagram illustrates the concept of pharmacodynamic antagonism where two drugs compete for the same target or have opposing effects.

G cluster_0 Cellular Environment Target Drug Target (e.g., Enzyme, Receptor) Effect Therapeutic Effect Target->Effect This compound This compound (Agonist/Inhibitor) This compound->Target Binds and Activates/ Inhibits NoEffect Reduced/No Effect CompoundX Compound X (Antagonist) CompoundX->Target Blocks Binding Site

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Virantmycin, a chlorine-containing antiviral and antifungal antibiotic, is a critical aspect of laboratory safety and environmental stewardship.[1] Adherence to proper disposal protocols is essential to mitigate potential hazards to researchers and prevent the release of biologically active compounds into the environment. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling this compound or its containers.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat should be worn to protect from contamination.

  • Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted respirator is recommended.

Engineering Controls:

  • All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

This compound Properties

A summary of the known chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₉H₂₆ClNO₃[1][2]
Molecular Weight 351.9 g/mol [2]
Appearance Colorless needles or white powder[1][3]
Solubility Soluble in methanol, acetone, chloroform, benzene, and ethyl acetate. Insoluble in water.[3][]
Melting Point 59°C[]
Boiling Point 506.7 ± 50.0 °C at 760 mmHg[]
Biological Activity Antiviral and antifungal[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the safe disposal of this compound and contaminated materials. This is a general guideline and must be adapted to comply with your institution's specific policies and local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials that have come into direct contact with this compound must be considered hazardous chemical waste. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated consumables such as pipette tips, tubes, flasks, and weighing papers.

      • Contaminated PPE (gloves, disposable lab coats).

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents in which this compound was dissolved.

    • Label the container with "Hazardous Waste," "this compound," and the appropriate hazard symbols as required by your institution.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container must be clearly labeled with "Hazardous Waste," "this compound," and the names of any solvents present.

  • Decontamination of Glassware:

    • Reusable glassware that has been in contact with this compound should be decontaminated.

    • A common procedure involves rinsing the glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

    • Collect the rinsate as hazardous liquid waste.

    • After the initial rinse, wash the glassware with an appropriate laboratory detergent and rinse thoroughly with water.

  • Spill Management:

    • Minor Spills: In case of a small spill, alert personnel in the immediate area. Wear appropriate PPE, and gently cover the spill with an absorbent material to avoid raising dust. Collect the contaminated absorbent material and place it in the solid hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

    • Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.

  • Final Disposal:

    • Store all hazardous waste containers in a designated, secure satellite accumulation area.

    • Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.

Experimental Protocols Cited

While specific experimental protocols for this compound disposal are not available, the procedures outlined above are based on established best practices for the disposal of hazardous antiviral and antimicrobial compounds in a laboratory setting.[5][6][7][8] These general protocols are designed to ensure the safety of laboratory personnel and the protection of the environment.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Virantmycin_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood solid_waste Solid this compound Waste (e.g., contaminated tips, gloves) fume_hood->solid_waste Generates liquid_waste Liquid this compound Waste (e.g., solutions, rinsates) fume_hood->liquid_waste Generates solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container Segregate into liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Segregate into storage_area Store in Designated Satellite Accumulation Area solid_container->storage_area liquid_container->storage_area disposal_vendor Arrange Pickup by Certified Hazardous Waste Vendor storage_area->disposal_vendor

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Virantmycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Virantmycin is paramount due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the environment.

This compound is classified as a substance that is fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in case of a spill.
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently.[1]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown is preferred to prevent contamination of personal clothing. It should have a solid front and tight-fitting cuffs. If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.[1]

Operational and Disposal Plans

All manipulations involving solid this compound or its concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[2]

Workflow for Handling and Disposal of this compound

Virantmycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_decon Decontamination A Don Appropriate PPE B Work within a certified chemical fume hood or BSC A->B Prerequisite C Weighing and transferring of solid this compound B->C D Preparation of stock and working solutions C->D E Segregate all contaminated waste (solid and liquid) D->E Post-Experiment I Decontaminate all work surfaces D->I Post-Experiment F Label as 'Cytotoxic Waste' or 'Hazardous Chemical Waste' E->F G Store in designated, leak-proof, puncture-resistant containers F->G H Arrange for collection by a certified hazardous waste management contractor G->H J Dispose of cleaning materials as solid cytotoxic waste I->J

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Procedures

Improper disposal can lead to environmental contamination.[1] All waste generated from handling this compound must be treated as hazardous chemical waste.[1][2]

  • Waste Segregation : All materials that have come into contact with this compound are to be considered hazardous waste.[2] This includes pipette tips, gloves, gowns, bench paper, vials, and any unused solutions.[2]

  • Waste Collection :

    • Solid Waste : Collect in a designated, clearly labeled, leak-proof, puncture-resistant container for cytotoxic waste.[2]

    • Liquid Waste : Collect in a designated, clearly labeled, leak-proof, and chemically compatible container for hazardous chemical waste.[2] Do not autoclave solutions containing this compound.[2]

  • Labeling : Clearly label all waste containers with "Cytotoxic Waste" or "Hazardous Chemical Waste," and specify "Contains this compound."[2]

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's certified hazardous waste management contractor.[2]

Emergency Procedures

  • In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • In case of eye contact : Rinse out with plenty of water. Remove contact lenses.

  • If swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most).

  • If inhaled : Move to fresh air.

  • Spills : Evacuate the danger area, observe emergency procedures, and consult an expert. Avoid inhalation of dusts and substance contact. Cover drains, collect, bind, and pump off spills. Take up carefully, dispose of properly, and clean the affected area.

Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain and review the Safety Data Sheet (SDS) for this compound for any additional handling and disposal information.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virantmycin
Reactant of Route 2
Virantmycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.